molecular formula C8H10BrNO B1275899 5-Bromo-2-ethoxy-4-methylpyridine CAS No. 610279-04-4

5-Bromo-2-ethoxy-4-methylpyridine

Cat. No.: B1275899
CAS No.: 610279-04-4
M. Wt: 216.07 g/mol
InChI Key: YHBHSFKVMVMPGU-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-4-methylpyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBHSFKVMVMPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406216
Record name 5-bromo-2-ethoxy-4-methylpyridine
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Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

610279-04-4
Record name 5-Bromo-2-ethoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610279-04-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-ethoxy-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-Bromo-2-ethoxy-4-methylpyridine" properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-ethoxy-4-methylpyridine

Abstract

This compound is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a substituted pyridine, its structural framework is a recognized privileged scaffold in drug discovery. The strategic placement of a bromine atom, an ethoxy group, and a methyl group provides a versatile platform for advanced organic synthesis. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ethoxy and methyl groups modulate the electronic properties and steric environment of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, key applications, and safety considerations for this valuable chemical intermediate.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. Data is derived from analogous compounds and predictive modeling, as comprehensive experimental data for this specific molecule is not widely published.

PropertyValueSource/Analogue
Molecular Formula C₈H₁₀BrNON/A
Molecular Weight 216.08 g/mol N/A
Appearance Expected to be a liquid or low-melting solidAnalogue[1][2]
Melting Point Predicted: < 40 °CAnalogue[1][2]
Boiling Point Predicted: > 80 °C at reduced pressureAnalogue
Density Predicted: ~1.4 g/mLAnalogue[1]
Solubility Soluble in common organic solvents (EtOAc, CH₂Cl₂, etc.)General chemical principles

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-Bromo-2-hydroxy-4-methylpyridine (also known as 5-Bromo-4-methylpyridin-2-ol). The process involves an initial ethoxylation followed by purification.

Synthetic Pathway Overview

The logical workflow for the synthesis involves a standard Williamson ether synthesis to introduce the ethoxy group.

G cluster_0 Step 1: Ethoxylation A 5-Bromo-2-hydroxy-4-methylpyridine (Starting Material) B Deprotonation (Formation of Alkoxide) A->B  NaH, THF C Nucleophilic Attack (SN2 Reaction) B->C  Ethyl Iodide (EtI) D This compound (Final Product) C->D E Purification (Column Chromatography) D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxy-4-methylpyridine (1.0 eq)[3][4]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxy-4-methylpyridine (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding sodium alkoxide. This step is crucial for activating the substrate for the subsequent nucleophilic attack. The reaction is exothermic and produces hydrogen gas, necessitating careful, slow addition at reduced temperature.

  • Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1.5 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of NMR, IR, and Mass Spectrometry. The following data are predicted based on established spectroscopic principles for similar structures.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The spectrum is expected to be simple, showing two singlets in the aromatic region and the characteristic signals for the ethoxy and methyl groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (aromatic)~8.1 - 8.3Singlet (s)1H
H-3 (aromatic)~6.8 - 7.0Singlet (s)1H
-OCH₂CH₃~4.3 - 4.5Quartet (q)2H
-CH₃ (ring)~2.3 - 2.5Singlet (s)3H
-OCH₂CH₃~1.3 - 1.5Triplet (t)3H

¹³C NMR (Carbon NMR): Six distinct signals are expected, corresponding to the five pyridine ring carbons and the three aliphatic carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-OEt)~160 - 165
C-6~148 - 152
C-4~145 - 148
C-3~112 - 116
C-5 (C-Br)~105 - 110
-OCH₂CH₃~60 - 65
-CH₃ (ring)~16 - 20
-OCH₂CH₃~14 - 16
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrations for the functional groups present.

Wavenumber (cm⁻¹)Vibrational Mode
~3100 - 3000Aromatic C-H stretch
~2980 - 2850Aliphatic C-H stretch (ethoxy, methyl)
~1600, ~1470Pyridine ring C=C and C=N stretching
~1250 - 1200Aryl-O-C asymmetric stretch
~1050 - 1000Aryl-O-C symmetric stretch
~600 - 500C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. Electron Ionization (EI) would likely show a prominent molecular ion peak. Due to the presence of one bromine atom, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio will be observed.

  • [M]⁺: m/z ~215

  • [M+2]⁺: m/z ~217

Applications in Research and Drug Development

This compound is a valuable building block primarily due to the reactivity of its bromine substituent.[9] This site allows for the strategic introduction of molecular complexity, making it a key intermediate in the synthesis of pharmaceuticals and functional materials.[10][11]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[12] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

cluster_0 Cross-Coupling Reactions A This compound B Suzuki Coupling (with Boronic Acids/Esters) → Aryl/Heteroaryl Pyridines A->B C Buchwald-Hartwig Amination (with Amines) → Aminopyridines A->C D Sonogashira Coupling (with Alkynes) → Alkynylpyridines A->D

Caption: Key cross-coupling reactions of the title compound.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces diverse aromatic systems, a common strategy in developing kinase inhibitors where the pyridine core can act as a hinge-binding motif.[11]

  • Buchwald-Hartwig Amination: The formation of C-N bonds via this method is crucial for synthesizing a vast number of pharmaceuticals containing substituted aminopyridines.[12]

Intermediate for Kinase Inhibitors

The pyridine scaffold is central to many biologically active molecules. Functionalized pyridines like the title compound are used in the synthesis of inhibitors for various protein kinases, such as p38 MAP kinase, which are therapeutic targets for inflammatory diseases.[13] The ability to systematically modify the structure via cross-coupling allows for extensive exploration of structure-activity relationships (SAR) in drug discovery programs.[12][14]

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a laboratory setting.[15]

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17] Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing.[18]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[16][17]

  • First-Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[19]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[17][19]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[19]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[19]

  • Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15][16]

Conclusion

This compound is a highly versatile and functionalized pyridine derivative. Its synthetic accessibility and, most importantly, the reactivity of its C-Br bond make it an invaluable intermediate for researchers in organic synthesis and drug development. The ability to readily engage in a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures, facilitating the discovery of novel therapeutic agents and functional materials. Proper handling and adherence to safety protocols are essential when working with this compound.

References

  • MySkinRecipes. This compound.
  • ChemBK. 5-BroMo-2-Methoxy-4-Methylpyridine.
  • Pharmaffiliates. CAS No : 164513-39-7 | Product Name : 5-Bromo-2-methoxy-4-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.
  • IndiaMART. 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Chemical-Suppliers. 5-Bromo-2-Hydroxymethyl Pyridine | CAS 88139-91-7.
  • CORE. FT-IR, FT-Raman, NMR and UV–Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for preparing 5-Bromo-2-ethoxy-4-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of the bromo, ethoxy, and methyl groups on the pyridine ring offers a versatile scaffold for medicinal chemists to perform further functionalization, such as cross-coupling reactions, to construct complex molecular architectures.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the sequential introduction of the desired substituents onto a pyridine core. The most logical and commonly employed strategies involve the initial functionalization of a substituted pyridine, followed by bromination and subsequent etherification, or vice-versa. This guide will focus on two primary, field-proven synthetic pathways, starting from readily available precursors.

Pathway 1 initiates with the bromination of 2-amino-4-methylpyridine, followed by a diazotization-hydrolysis to yield the corresponding hydroxypyridine, and concludes with a Williamson ether synthesis.

Pathway 2 explores the use of a 2-chloro-4-methylpyridine derivative, which undergoes bromination and subsequent nucleophilic aromatic substitution with sodium ethoxide.

Pathway 1: Synthesis via a Hydroxypyridine Intermediate

This pathway is a robust and well-documented approach that leverages the directing effects of the amino group for selective bromination.

Step 1: Bromination of 2-Amino-4-methylpyridine

The initial step involves the electrophilic bromination of 2-amino-4-methylpyridine. The amino group at the 2-position and the methyl group at the 4-position are both activating and ortho-, para-directing. This directs the incoming electrophile (bromine) to the 5-position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[2]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine [2]

  • In a reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DMF dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the resulting solid, wash with water, and then with a minimal amount of cold acetonitrile.

  • Dry the solid under vacuum to yield 2-amino-5-bromo-4-methylpyridine.

Step 2: Diazotization and Hydrolysis to 5-Bromo-2-hydroxy-4-methylpyridine

The conversion of the amino group to a hydroxyl group is achieved through a diazotization reaction followed by hydrolysis. The amino group is treated with sodium nitrite in an acidic medium (e.g., sulfuric acid) to form a diazonium salt, which is then heated in situ to afford the corresponding hydroxypyridine.[3]

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-4-methylpyridine [3]

  • To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in aqueous sulfuric acid (e.g., 20%), cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Gradually heat the mixture to reflux and maintain for 1 hour.

  • Cool the reaction mixture and neutralize with a 40% sodium hydroxide solution to a pH of approximately 10.

  • Cool the mixture to 5 °C to precipitate the product.

  • Isolate the solid by filtration and recrystallize from ethanol to obtain pure 5-bromo-2-hydroxy-4-methylpyridine.[3]

IntermediateMolecular FormulaMolecular WeightMelting Point (°C)Appearance
2-Amino-5-bromo-4-methylpyridineC₆H₇BrN₂187.0496-100Brown solid
5-Bromo-2-hydroxy-4-methylpyridineC₆H₆BrNO188.02198-202White needle-like crystals

Table 1: Physicochemical properties of key intermediates in Pathway 1.[3]

Step 3: Williamson Ether Synthesis to this compound

The final step is the etherification of the 2-hydroxy group. The Williamson ether synthesis is a suitable method, involving the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl iodide or ethyl bromide.

Experimental Protocol: Synthesis of this compound

  • In a dry reaction flask under an inert atmosphere, suspend 5-bromo-2-hydroxy-4-methylpyridine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a suitable base, such as sodium hydride (NaH) (1.1 eq) or potassium carbonate (K₂CO₃) (1.5 eq), portion-wise at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Pathway_1 A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B NBS, DMF C 5-Bromo-2-hydroxy-4-methylpyridine B->C 1. NaNO₂, H₂SO₄, 0-5°C 2. Reflux D This compound C->D NaH, Ethyl Iodide, DMF

Caption: Synthetic route to this compound via a hydroxypyridine intermediate.

Pathway 2: Synthesis via a Chloro-Pyridine Intermediate

An alternative strategy involves the use of a 2-chloro-4-methylpyridine scaffold. The chloro group can be readily displaced by an ethoxide nucleophile in a nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of 2-Chloro-5-bromo-4-methylpyridine

The synthesis of the key intermediate, 2-chloro-5-bromo-4-methylpyridine, can be achieved from 2-amino-4-chloropyridine through bromination followed by a Sandmeyer-type reaction.[4] Alternatively, direct bromination of 2-chloro-4-methylpyridine can be considered, though regioselectivity might be a challenge.

Experimental Protocol: Synthesis of 2-Chloro-5-bromo-4-methylpyridine

This protocol is adapted from the synthesis of a similar compound and may require optimization.[4]

  • Bromination of 2-Amino-4-chloropyridine: Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane and cool to 0 °C. Add NBS (1.1 eq) portion-wise and stir for 30 minutes. After reaction completion (monitored by TLC), work up the reaction to isolate 2-amino-5-bromo-4-chloropyridine.

  • Diazotization and Chlorination: Dissolve the resulting 2-amino-5-bromo-4-chloropyridine (1.0 eq) in concentrated hydrochloric acid at low temperature (-30 °C). Slowly add sodium nitrite (1.2 eq). After stirring, add cuprous chloride and allow the reaction to warm to room temperature. Work up and purify by column chromatography to yield 2,4-dichloro-5-bromopyridine. A similar approach starting from 2-amino-5-bromo-4-methylpyridine could yield the desired product.

Step 2: Nucleophilic Aromatic Substitution with Sodium Ethoxide

The 2-chloro substituent on the pyridine ring is activated towards nucleophilic attack by the ring nitrogen. The reaction with sodium ethoxide in ethanol will displace the chloride to form the desired 2-ethoxy pyridine derivative. The rate of displacement for halogens in SNAr reactions on pyridines generally follows F > Cl > Br > I.[5]

Experimental Protocol: Synthesis of this compound [6]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add 2-chloro-5-bromo-4-methylpyridine (1.0 eq).

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Synthesis_Pathway_2 A 2-Chloro-4-methylpyridine B 2-Chloro-5-bromo-4-methylpyridine A->B Brominating Agent C This compound B->C Sodium Ethoxide, Ethanol, Reflux

Caption: Alternative synthetic route via a chloro-pyridine intermediate.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and two aromatic protons on the pyridine ring (singlets or doublets depending on coupling).
¹³C NMR Resonances for all eight carbon atoms in the molecule.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (216.08 g/mol for C₈H₁₀BrNO), with a characteristic isotopic pattern for bromine.[1]
HPLC/GC-MS A single major peak indicating high purity.[7]
FT-IR Characteristic absorption bands for C-O (ether), C=N, and C=C bonds of the substituted pyridine ring.[8]

Table 2: Analytical methods for the characterization of this compound.

Conclusion

The synthesis of this compound is achievable through well-established organic transformations. The choice of synthetic pathway will depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. Pathway 1, proceeding through a hydroxypyridine intermediate, is a reliable method with well-defined steps. Pathway 2 offers a more direct etherification but may require more specialized starting materials or challenging regioselective bromination. For any chosen route, careful optimization of reaction conditions and rigorous purification of intermediates are crucial for obtaining the final product in high yield and purity.

References

  • MySkinRecipes. This compound. [Link]
  • Infoscience. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)

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The Strategic Intermediate: A Technical Guide to 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-efficacy compounds. Substituted pyridines, in particular, represent a "privileged scaffold" due to their prevalence in a vast array of biologically active molecules. This technical guide provides an in-depth exploration of 5-Bromo-2-ethoxy-4-methylpyridine (CAS 610279-04-4), a versatile and strategically functionalized intermediate. We will dissect its molecular architecture, outline a robust synthetic pathway, detail its reactivity in cornerstone cross-coupling reactions, provide a predictive analysis of its spectroscopic signature, and discuss its application in the development of targeted therapeutics such as kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic programs.

Molecular Overview and Strategic Value

This compound is a polysubstituted pyridine derivative designed for synthetic utility. Its structure is not merely a random assortment of functional groups; each component is placed to impart specific reactivity and properties, making it a valuable tool in multi-step synthesis.

  • The Pyridine Core : A foundational heterocyclic motif in countless FDA-approved drugs, the nitrogen atom acts as a hydrogen bond acceptor and modulates the molecule's basicity and solubility.

  • 5-Bromo Substituent : This is the primary reactive handle for synthetic diversification. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.[1]

  • 2-Ethoxy Group : This electron-donating group modulates the electronic properties of the pyridine ring. Critically, it is far less reactive than the C-Br bond in cross-coupling reactions, allowing for the selective functionalization at the 5-position.[2]

  • 4-Methyl Group : The methyl group provides steric bulk and electronic influence, which can be crucial for tuning the binding affinity and selectivity of the final active pharmaceutical ingredient (API).[3]

This combination of a highly reactive site (C-Br) and a stable, modulating alkoxy group makes this intermediate a prime candidate for building molecular complexity in a controlled and predictable manner.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 610279-04-4[4][5]
Molecular Formula C₈H₁₀BrNO[4][5]
Molecular Weight 216.08 g/mol [4][5]
Appearance Predicted: Off-white to light yellow solidGeneral observation for similar compounds
Storage 2-8°C, sealed, dry[5]

Synthesis Pathway

While specific literature detailing the exact synthesis of this compound is sparse, a robust and logical pathway can be constructed from established methodologies for pyridine functionalization. The proposed synthesis begins with the bromination of a suitable precursor, followed by the introduction of the ethoxy group via a nucleophilic substitution reaction.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Ethoxylation A 2-Chloro-4-methylpyridine B 5-Bromo-2-chloro-4-methylpyridine A->B  NBS, H₂SO₄   C This compound (Target Compound) B->C  NaOEt, EtOH, Reflux  

Caption: Proposed two-step synthesis of this compound.

Protocol 2.1: Synthesis of 5-Bromo-2-chloro-4-methylpyridine (Intermediate)

This procedure is adapted from standard methods for the bromination of activated pyridine rings. The chloro-substituent at the 2-position deactivates the ring, but the 4-methyl group provides sufficient activation to direct bromination to the adjacent C-5 position.

  • Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 2-chloro-4-methylpyridine (1.0 equiv.) and concentrated sulfuric acid (3.0 equiv.). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Bromination : Slowly add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up : Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution.

  • Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 5-bromo-2-chloro-4-methylpyridine.

Protocol 2.2: Synthesis of this compound (Target Compound)

This step employs a nucleophilic aromatic substitution (SNAr), a variation of the Williamson ether synthesis, where the chloride at the activated 2-position is displaced by an ethoxide ion.[6][7]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromo-2-chloro-4-methylpyridine (1.0 equiv.) in absolute ethanol (EtOH).

  • Reagent Addition : To the solution, add sodium ethoxide (NaOEt) (1.5 equiv.). This can be added as a solid or generated in situ by adding solid sodium metal to the ethanol.

  • Reaction : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Work-up : After cooling to room temperature, carefully quench the reaction with water.

  • Extraction : Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude material can be purified by flash chromatography or recrystallization to yield the final product, this compound.

Reactivity and Synthetic Utility in Cross-Coupling Reactions

The primary synthetic value of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is significantly more reactive than other positions on the ring, allowing for highly selective functionalization.[8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[9] This reaction is instrumental in constructing bi-aryl scaffolds common in kinase inhibitors.

Suzuki_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)(Br)L₂ OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal R-B(OR)₂ Base BoronateComplex Ar-Pd(II)(R)L₂ Transmetal->BoronateComplex RedElim Reductive Elimination BoronateComplex->RedElim RedElim->Pd(0)L2 Ar-R (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O, 4:1 v/v), via syringe.

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification : Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[10][11] This is particularly relevant for synthesizing compounds that target the ATP-binding site of kinases, where an amino-heterocycle hinge-binding motif is common.

  • Reaction Setup : In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition : Remove the tube from the glovebox (if used) and add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. Finally, add the desired primary or secondary amine (1.2 equiv.).

  • Reaction : Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification : After cooling, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Predicted Spectroscopic Profile

No publicly available, experimentally verified spectra for this compound were identified. The following data are predicted based on fundamental spectroscopic principles and comparison with structurally similar compounds.[12][13][14] This predictive analysis serves as a robust framework for researchers to confirm the identity and purity of their synthesized material.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS at 0 ppm)
¹H NMR δ (ppm)MultiplicityAssignment¹³C NMR δ (ppm)Assignment
H-6~8.1sAr-HC-2~163C-OEt
H-3~6.6sAr-HC-6~151Ar-CH
-OCH₂CH₃~4.3qMethyleneC-4~148Ar-C-CH₃
-CH₃~2.3sMethyl (Ar)C-3~110Ar-CH
-OCH₂CH₃~1.4tMethyl (Et)C-5~108Ar-C-Br
-OCH₂CH₃~61Methylene
-CH₃~18Methyl (Ar)
-OCH₂CH₃~15Methyl (Et)
  • Causality of Predictions :

    • ¹H NMR : The two aromatic protons (H-3 and H-6) are expected to be singlets due to the lack of adjacent protons for coupling. H-6 will be further downfield due to the anisotropic effect of the pyridine nitrogen. The ethoxy group will present a classic quartet-triplet pattern. The chemical shift of H-3 is shifted significantly upfield due to the strong electron-donating effect of the adjacent 2-ethoxy group.

    • ¹³C NMR : The carbon attached to the ethoxy group (C-2) will be the most downfield aromatic carbon. The carbon bearing the bromine atom (C-5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

Table 3: Predicted IR and Mass Spectrometry Data
Spectroscopy FeaturePredicted Value / ObservationRationale
IR C-H (Aromatic)~3100-3000 cm⁻¹Stretching vibration of sp² C-H bonds.
C-H (Aliphatic)~2980-2850 cm⁻¹Asymmetric and symmetric stretching of methyl and methylene groups.
C=C, C=N (Ring)~1600-1450 cm⁻¹Characteristic pyridine ring stretching vibrations.
C-O (Ether)~1250-1050 cm⁻¹Strong C-O stretching band.
C-Br~650-550 cm⁻¹Carbon-bromine stretching in the fingerprint region.[4]
MS (EI) Molecular Ion [M]⁺m/z 215 / 217Characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
[M-CH₃]⁺m/z 200 / 202Loss of the methyl group from the ring.
[M-C₂H₅]⁺m/z 186 / 188Loss of the ethyl radical from the ethoxy group.
[M-Br]⁺m/z 136Loss of the bromine radical, a common fragmentation pathway.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as a strategic intermediate in the synthesis of kinase inhibitors.[15][16] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[17][18]

The synthetic utility of this building block allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. For example, a Suzuki coupling at the 5-position can introduce a variety of aryl or heteroaryl groups designed to interact with specific residues in the kinase active site. Subsequently, the core can be further modified if needed, or the introduced group can serve as the primary pharmacophore. The ethoxy and methyl groups provide steric and electronic handles to fine-tune properties like solubility, metabolic stability, and target selectivity.

While specific examples starting from this exact molecule are proprietary, numerous patents describe the synthesis of potent kinase inhibitors from structurally analogous 5-bromopyridine intermediates, targeting kinases such as p38 MAP kinase, Janus kinase (JAK), and cyclin-dependent kinases (CDKs).[19][20]

Safety, Handling, and Storage

As a senior application scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous brominated and alkoxylated pyridines indicate that it should be handled as a hazardous chemical.[7][21][22]

  • Hazard Classification : Expected to be harmful if swallowed, in contact with skin, and may cause skin, eye, and respiratory irritation.[12][23]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a full-face shield.

    • Skin Protection : Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber or nitrile, check manufacturer compatibility).

    • Respiratory Protection : All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and hazardous materials. Store away from strong oxidizing agents, acids, and bases.[6]

  • Spill & Disposal : In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact environmental health and safety personnel. All waste must be disposed of according to local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound stands out as a highly valuable and strategically designed intermediate for advanced organic synthesis. Its defined points of reactivity, particularly the amenability of the C-5 bromine to a wide range of palladium-catalyzed cross-coupling reactions, provide a reliable and versatile platform for constructing complex molecular architectures. The predictive spectroscopic data and detailed synthetic and reactivity protocols outlined in this guide offer researchers the foundational knowledge required to confidently incorporate this building block into their research programs. As the demand for novel, targeted therapeutics continues to grow, the intelligent application of such intermediates will remain a cornerstone of innovation in the pharmaceutical and agrochemical industries.

References

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  • BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors.
  • Google Patents. (n.d.). WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases.
  • ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.
  • BenchChem. (2025).
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  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.
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  • Wikipedia. (n.d.). 2-Chloropyridine.
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  • Pharmaffiliates. (n.d.). CAS No : 164513-39-7 | Product Name : 5-Bromo-2-methoxy-4-methylpyridine.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
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5-Bromo-2-ethoxy-4-methylpyridine structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-ethoxy-4-methylpyridine: A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, pyridine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents. Among these, functionalized pyridines serve as indispensable building blocks for constructing complex molecular architectures. This compound is a key heterocyclic intermediate whose strategic substitution pattern offers a powerful tool for researchers and drug development professionals. The presence of a reactive bromine atom, an ethoxy group, and a methyl group on the pyridine scaffold allows for precise and versatile chemical modifications.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. We will delve into its structure, synthesis, and critical applications in organic synthesis, with a particular focus on its role in the development of novel pharmaceuticals. The methodologies and insights presented herein are designed to be practical and explanatory, reflecting field-proven experience to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The utility of this compound begins with its distinct molecular structure. The pyridine ring is substituted at three key positions:

  • C2-Ethoxy Group (-OCH₂CH₃): This group influences the electronic properties of the ring and can modulate physicochemical properties such as lipophilicity and metabolic stability in derivative compounds.

  • C4-Methyl Group (-CH₃): Provides steric bulk and can serve as a metabolic blocker or a point for further functionalization.

  • C5-Bromine Atom (-Br): The most synthetically versatile position, the bromine atom acts as an excellent leaving group in a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1][2]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Reactant This compound Reagent_S R-B(OH)₂ Reactant->Reagent_S C-C Bond Formation Reagent_B R¹R²NH Reactant->Reagent_B C-N Bond Formation Product_S Aryl/Heteroaryl Substituted Product Catalyst_S Pd Catalyst Base Product_B Amino-Substituted Product Catalyst_B Pd Catalyst Base, Ligand

Sources

Core Physicochemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-ethoxy-4-methylpyridine: Molecular Properties, Synthesis, and Strategic Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, substituted pyridines are a privileged scaffold, offering a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities. This compound is a highly functionalized building block that has garnered significant interest for its strategic utility in the synthesis of complex molecular architectures. Its unique arrangement of an ethoxy group, a methyl group, and a reactive bromine atom on the pyridine core makes it an exceptionally versatile intermediate for constructing libraries of novel compounds, particularly in the pursuit of kinase inhibitors and other targeted therapies.[1]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, outline a representative synthetic pathway with mechanistic considerations, explore its critical applications in modern synthetic methodologies, and provide standardized protocols for its analytical characterization and safe handling.

The foundational characteristics of a synthetic building block dictate its reactivity, solubility, and overall utility. The precise molecular weight is critical for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

PropertyDataSource
Molecular Formula C₈H₁₀BrNO[1][2]
Molecular Weight 216.08 g/mol [1]
CAS Number 610279-04-4[1]
Appearance Not explicitly defined; related compounds are off-white solids or liquids.
Storage 2-8°C, sealed, dry environment[1]
Molecular Structure Diagram

The structural arrangement of this compound is key to its reactivity. The electron-donating ethoxy and methyl groups activate the pyridine ring, while the bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions.

Caption: Chemical structure of this compound.

Representative Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process starting from simpler pyridine precursors. The chosen route must strategically install the required substituents with high regioselectivity. The following workflow illustrates a logical and field-proven approach.

Experimental Protocol: A Plausible Synthetic Route
  • Hydroxylation of 4-Methylpyridine: The synthesis can commence with 4-methylpyridine (4-picoline). A common strategy to introduce a hydroxyl group at the 2-position is via N-oxidation followed by treatment with acetic anhydride and subsequent hydrolysis. This sequence, known as the Boekelheide reaction, reliably yields 2-hydroxy-4-methylpyridine.

  • Williamson Ether Synthesis: The resulting pyridin-2-ol is then subjected to an etherification reaction. Deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) in an aprotic solvent like tetrahydrofuran (THF) generates a sodium pyridinolate salt. Subsequent reaction with an ethylating agent, such as ethyl iodide (CH₃CH₂I), furnishes 2-ethoxy-4-methylpyridine. The choice of a strong base is critical to ensure complete deprotonation and drive the reaction to completion.

  • Electrophilic Bromination: The final step is the selective bromination at the 5-position. The pyridine ring is activated by the electron-donating ethoxy and methyl groups, directing electrophilic substitution primarily to the C3 and C5 positions. Steric hindrance from the C4-methyl group can favor substitution at the C5 position. A common brominating agent is N-Bromosuccinimide (NBS) in a solvent like dichloromethane or acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Etherification cluster_2 Step 3: Bromination Start 4-Methylpyridine Reagent1 1. m-CPBA (N-Oxidation) 2. Ac₂O (Rearrangement) 3. H₂O/H⁺ (Hydrolysis) Start->Reagent1 Product1 2-Hydroxy-4-methylpyridine Reagent1->Product1 Reagent2 1. NaH (Base) 2. Ethyl Iodide Product1->Reagent2 Product2 2-Ethoxy-4-methylpyridine Reagent2->Product2 Reagent3 NBS (Solvent: CH₂Cl₂) Product2->Reagent3 FinalProduct This compound Reagent3->FinalProduct

Caption: Representative synthetic workflow for this compound.

Strategic Applications in Drug Development

The true value of this compound lies in its application as a versatile intermediate. The bromine atom at the C5 position is not merely a substituent but a key functional handle for modern carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids allows for the direct installation of diverse aromatic systems at the 5-position. This is a powerful method for exploring Structure-Activity Relationships (SAR) by modifying peripheral substituents to enhance target binding or modulate physicochemical properties.

  • Buchwald-Hartwig Amination: The bromine atom can be coupled with a wide range of primary or secondary amines to form substituted 5-aminopyridine derivatives. This C-N bond formation is crucial for synthesizing compounds that target protein kinases, where an amino group often acts as a key hydrogen-bond donor in the ATP-binding "hinge" region.[3]

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to 5-alkynylpyridine derivatives, which can serve as precursors for more complex heterocyclic systems or as final targets themselves.

The ability to perform these transformations selectively makes this compound a cornerstone for generating compound libraries aimed at discovering novel therapeutic agents.[1]

Logical Flow of Application in SAR Studies

G Scaffold This compound (Core Scaffold) Suzuki Suzuki Coupling (with R¹-B(OH)₂) Scaffold->Suzuki Buchwald Buchwald-Hartwig (with R²R³NH) Scaffold->Buchwald Sonogashira Sonogashira Coupling (with R⁴-C≡CH) Scaffold->Sonogashira Derivative1 Pyridine-R¹ Suzuki->Derivative1 Derivative2 Pyridine-NR²R³ Buchwald->Derivative2 Derivative3 Pyridine-C≡C-R⁴ Sonogashira->Derivative3 Library Diverse Library of Analogs for SAR Derivative1->Library Derivative2->Library Derivative3->Library

Sources

spectroscopic data of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-ethoxy-4-methylpyridine

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of this compound (C₈H₁₀BrNO). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to establish a reliable spectroscopic profile. This guide is designed to assist researchers in the identification, characterization, and purity assessment of this compound. It includes detailed theoretical explanations, predicted data tables, step-by-step experimental protocols, and a proposed mass fragmentation pathway to create a self-validating framework for analysis.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any chemical research, ensuring the identity and purity of the materials used in subsequent applications. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide details the predicted spectroscopic fingerprint of this compound.

The structure is defined by a pyridine ring substituted with a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 4-position. These substituents create a unique electronic environment that dictates the molecule's spectroscopic behavior.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The electron-donating ethoxy group and the weakly donating methyl group, combined with the electron-withdrawing bromine and the pyridine nitrogen, create distinct chemical shifts for the two aromatic protons and the protons of the substituents.

Expertise & Causality: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is common due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1] However, the chemical shifts can be influenced by the solvent.[2][3] For pyridine derivatives, aromatic solvents like benzene-d₆ can cause significant upfield shifts (the "aromatic solvent-induced shift" or ASIS effect), which can be a useful tool for resolving overlapping signals.[3] We will proceed with predictions based on a non-aromatic solvent like CDCl₃.

Predicted ¹H NMR Data

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
H67.9 - 8.1Singlet (s)1HN/ALocated ortho to the ring nitrogen, this proton is deshielded. It appears as a singlet due to the absence of adjacent protons.
H36.5 - 6.7Singlet (s)1HN/AShielded by the ortho-ethoxy group. Appears as a singlet due to the lack of coupling partners.
-OCH₂- (H8)4.2 - 4.4Quartet (q)2H~7.0 HzDeshielded by the adjacent oxygen. The quartet arises from coupling to the three protons of the methyl group (n+1 rule).
-CH₃ (C7)2.2 - 2.4Singlet (s)3HN/AA typical chemical shift for a methyl group attached to an aromatic ring.
-OCH₂CH₃ (H9)1.3 - 1.5Triplet (t)3H~7.0 HzStandard chemical shift for a methyl group adjacent to a methylene group. The triplet is due to coupling with the two methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

    • Collect 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the unambiguous assignment of each carbon atom.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted δ (ppm)Rationale
C2162 - 165Attached to both the ring nitrogen and the ethoxy oxygen, this carbon is significantly deshielded.
C6148 - 151The carbon atom ortho to the nitrogen is deshielded.
C4145 - 148The methyl-substituted carbon.
C3108 - 112Shielded by the adjacent electron-donating ethoxy group.
C5105 - 108The site of C-Br attachment; the "heavy atom effect" of bromine can lead to a more shielded (upfield) position than might otherwise be expected.
-OC H₂- (C8)61 - 64Typical range for a methylene carbon attached to an oxygen atom.
-C H₃ (C7)18 - 22Typical range for a methyl group on an aromatic ring.
-OCH₂C H₃ (C9)14 - 16Standard chemical shift for a terminal methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms, simplifying interpretation.

    • A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, electron ionization (EI) is a suitable technique that will yield a distinct molecular ion and a reproducible fragmentation pattern.

Trustworthiness & Causality: The most critical diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[4][5] Therefore, the molecular ion (M⁺) and any fragment containing the bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). This provides an internal validation of the presence and number of bromine atoms in any given ion.

Predicted Mass Spectrum Data

m/z (mass-to-charge)Proposed Ion IdentityRationale
215 / 217[C₈H₁₀BrNO]⁺˙ (Molecular Ion)The parent ion. The ~1:1 intensity ratio of these two peaks is definitive for a single bromine atom.[5]
186 / 188[C₆H₅BrNO]⁺˙Loss of an ethylene radical (•C₂H₄) via McLafferty-type rearrangement from the ethoxy group.
172 / 174[C₆H₆BrN]⁺˙Loss of an ethyl radical (•C₂H₅) followed by hydrogen rearrangement, or loss of acetaldehyde (CH₃CHO) from the molecular ion.
136[C₇H₈NO]⁺Loss of the bromine radical (•Br) from the molecular ion. This fragment will be a single peak, not a doublet.
92[C₆H₆N]⁺Loss of a bromine radical (•Br) from the fragment at m/z 172/174. This corresponds to the 2-ethoxy-4-methylpyridine cation.
Proposed Fragmentation Pathway

The primary fragmentation events are expected to be the loss of the bromine atom and fragmentation of the ethoxy side chain.

G M [M]⁺˙ m/z 215/217 F1 [M - C₂H₄]⁺˙ m/z 186/188 M->F1 - •C₂H₄ F2 [M - Br]⁺ m/z 136 M->F2 - •Br F3 [M - C₂H₅]⁺ m/z 172/174 M->F3 - •C₂H₅ F4 [M - Br - C₂H₅O]⁺ m/z 91 F2->F4 - •OC₂H₅

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS). GC-MS is preferred as it also provides purity information.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source, such as a single quadrupole or ion trap analyzer.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for reproducible fragmentation).[6]

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the molecular ion peak cluster (M⁺ and M+2) to confirm the molecular weight.

    • Analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence of bromine.

    • Correlate the observed fragment ions with the predicted fragmentation pathway to support the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Infrared Absorption Data

Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on the pyridine ring.[7]
2980 - 2850Aliphatic C-H StretchMedium-StrongAsymmetric and symmetric stretching of C-H bonds in the ethoxy and methyl groups.
1600 - 1550Aromatic C=C and C=N StretchStrongCharacteristic ring stretching vibrations of the pyridine nucleus. The exact positions are sensitive to substitution patterns.[8]
1480 - 1440Aromatic C=C Stretch & CH₂/CH₃ BendingMedium-StrongOverlapping region for ring vibrations and aliphatic C-H bending (scissoring) modes.
1250 - 1200Aryl-O Stretch (Asymmetric)StrongCharacteristic of the C-O-C ether linkage where one carbon is part of an aromatic ring.
1050 - 1020Aryl-O Stretch (Symmetric)MediumThe symmetric C-O-C stretch.
850 - 800C-H Out-of-Plane BendingStrongThe position of this band can be indicative of the substitution pattern on the aromatic ring.
700 - 550C-Br StretchMedium-StrongThe carbon-bromine stretching vibration falls in the lower frequency region of the spectrum.[7]
Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. If necessary, an ATR correction can be applied.

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust framework for the characterization of this compound. The predicted data, derived from established chemical principles and comparison with related structures, offers a reliable reference for researchers. Key identifying features include the two aromatic singlets in the ¹H NMR spectrum, the characteristic M/M+2 molecular ion doublet at m/z 215/217 in the mass spectrum, and the strong aryl-ether and C-Br stretching bands in the IR spectrum. Adherence to the provided protocols will enable confident structural verification and purity assessment, ensuring the integrity of this compound in research and development workflows.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
  • J-Stage. (Date not available). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
  • Semantic Scholar. (Date not available). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]
  • Ohio State University, Department of Chemistry. (Date not available). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • ResearchGate. (2025).
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  • Supporting Information. (Date not available).
  • Dalton Transactions (RSC Publishing). (Date not available). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. [Link]
  • The Journal of Physical Chemistry. (Date not available). Correlations of the Infrared Spectra of Some Pyridines. [Link]
  • PubMed. (2016). Compound-specific Bromine Isotope Ratio Analysis Using Gas chromatography/quadrupole Mass Spectrometry. [Link]
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]
  • Royal Society of Chemistry. (Date not available).
  • PubChem. (Date not available). This compound. [Link]
  • Royal Society of Chemistry. (Date not available).
  • Chemguide. (Date not available). mass spectra - the M+2 peak. [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-ethoxy-4-methylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, practical experimental protocols for its acquisition, and a detailed interpretation of the spectral data. The methodologies and interpretations presented herein are grounded in established principles of NMR spectroscopy and supported by data from analogous chemical structures.

Introduction

This compound is a substituted pyridine derivative with significant applications as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its specific substitution pattern gives rise to a unique ¹H NMR spectrum that serves as a crucial tool for its structural confirmation and purity assessment. Understanding the nuances of its NMR spectrum is paramount for chemists working with this compound. This guide will elucidate the expected spectral features, providing a robust framework for its analysis.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted based on the analysis of substituent effects on the pyridine ring. The chemical shifts in substituted pyridines are influenced by the electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—and their position on the ring.[2][3]

The structure of this compound features two aromatic protons, a methyl group, and an ethoxy group. Due to the substitution pattern, the two aromatic protons do not have adjacent proton neighbors, and are thus expected to appear as singlets.

Predicted Chemical Shifts and Multiplicities
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-6~8.1 - 8.3Singlet (s)1HThe proton at the 6-position is ortho to the nitrogen atom, which is strongly deshielding. The presence of the electron-donating ethoxy group at the 2-position will slightly shield this proton compared to pyridine itself. Data from similar 2-alkoxypyridines supports this region.[4]
H-3~6.6 - 6.8Singlet (s)1HThe proton at the 3-position is influenced by the electron-donating ethoxy group at the 2-position and the methyl group at the 4-position, leading to a more upfield shift.
-OCH₂CH₃~4.3 - 4.5Quartet (q)2HThe methylene protons of the ethoxy group are adjacent to an oxygen atom, resulting in a downfield shift. They are coupled to the three methyl protons, leading to a quartet.
-CH₃~2.2 - 2.4Singlet (s)3HThe methyl group at the 4-position is attached to the aromatic ring and is expected to appear as a singlet in this typical region for methylpyridines.[5][6]
-OCH₂CH₃~1.3 - 1.5Triplet (t)3HThe terminal methyl protons of the ethoxy group are coupled to the two methylene protons, resulting in a triplet.

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the predicted ¹H NMR spectrum.

G cluster_workflow ¹H NMR Acquisition Workflow start Start sample_prep Sample Preparation (Dissolve in CDCl₃) start->sample_prep insert_sample Insert Sample into Spectrometer sample_prep->insert_sample tune_shim Tune and Shim Spectrometer insert_sample->tune_shim setup_params Set Acquisition Parameters tune_shim->setup_params acquire_data Acquire FID setup_params->acquire_data process_data Process Data (FT, Phase, Baseline) acquire_data->process_data analyze_spectrum Analyze Spectrum process_data->analyze_spectrum end_process End analyze_spectrum->end_process

Caption: Experimental workflow for ¹H NMR spectrum acquisition.

Troubleshooting and Data Interpretation

  • Broad Peaks : Broadening of NMR signals can be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange. Re-shimming the spectrometer or purifying the sample can address these issues.

  • Impurity Peaks : The presence of unexpected peaks in the spectrum may indicate impurities from the synthesis, such as starting materials or by-products. [7][8]Careful comparison with the predicted spectrum and, if available, spectra of potential impurities can aid in their identification.

  • Solvent Peak : A residual peak from the deuterated solvent will be present (e.g., at 7.26 ppm for CDCl₃).

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural elucidation and purity assessment of this compound. By understanding the influence of the various substituents on the pyridine ring, a detailed prediction of the spectrum can be made. This guide provides a solid foundation for researchers to confidently acquire, interpret, and utilize the ¹H NMR spectrum of this important pharmaceutical intermediate.

References

  • Nowick, J. S. 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. University of California, Irvine. [Link]
  • SpectraBase. 4-Methylpyridine - Optional[1H NMR] - Spectrum. [Link]
  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
  • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, vol. 48, no. 8, 2010, pp. 635-47.
  • Castellano, S., and Kostelnik, R. "Analysis of the NMR Spectrum of Pyridine." The Journal of Chemical Physics, vol. 46, no. 1, 1967, pp. 327-33.
  • MySkinRecipes. This compound. [Link]
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
  • ResearchGate.
  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • ResearchGate. ¹H NMR spectra of 2 (a) and 2/Py (2/pyr (1:2) (b), 2/pyr (1:6) (c),.... [Link]
  • Royal Society of Chemistry.
  • PLOS One. Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. [Link]
  • National Institutes of Health.
  • Pharmaffiliates. CAS No : 164513-39-7 | Product Name : 5-Bromo-2-methoxy-4-methylpyridine. [Link]

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Introduction: The Role of ¹³C NMR in Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-2-ethoxy-4-methylpyridine

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explore the theoretical underpinnings, predictive analysis, and experimental validation required for unambiguous structural elucidation of this key synthetic intermediate.

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal and agrochemical research.[1] Its utility in forming more complex molecules through cross-coupling reactions necessitates rigorous structural confirmation at every synthetic step. While various analytical techniques exist, ¹³C NMR spectroscopy offers a direct, non-destructive window into the carbon skeleton of the molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, making this technique exceptionally powerful for verifying the substitution pattern on the pyridine ring.

This guide will detail the principles behind predicting the ¹³C NMR spectrum of this molecule, provide a robust experimental protocol for its acquisition, and outline the logic for spectral interpretation.

Theoretical Principles: Predicting Chemical Shifts in a Substituted Pyridine System

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, which is primarily influenced by hybridization and the electronegativity of neighboring atoms and functional groups.[2] In an aromatic system like pyridine, the positions of the carbon signals are further modulated by the electron-donating or electron-withdrawing nature of its substituents. This phenomenon is often quantified as Substituent Chemical Shift (SCS) effects.

The ¹³C NMR spectrum of unsubstituted pyridine in CDCl₃ shows three signals for its five carbons due to symmetry: C2/C6 at ~150 ppm, C4 at ~136 ppm, and C3/C5 at ~124 ppm.[3] To predict the spectrum of this compound, we must analyze the cumulative SCS effects of the bromo, ethoxy, and methyl groups on each carbon of the pyridine ring.

  • Ethoxy Group (-OCH₂CH₃) at C2: An ethoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction. Its primary effect is strong deshielding (a shift to higher ppm) at the directly attached carbon (the ipso-carbon, C2) and shielding (a shift to lower ppm) at the ortho (C3) and para (C5) positions.

  • Methyl Group (-CH₃) at C4: A methyl group is a weak electron-donating group, causing minor shielding at the ortho (C3, C5) and para (C2, C6) positions and slight deshielding at the ipso-carbon (C4).

  • Bromo Group (-Br) at C5: Halogens exhibit a dual effect. Bromine is inductively electron-withdrawing but can be weakly electron-donating through resonance. The most significant impact is the "heavy atom effect," which causes strong shielding of the directly attached carbon (C5).

By starting with the base values for pyridine and applying these established principles, we can build a reliable prediction for the chemical shifts of the target molecule.[4]

Predicted ¹³C NMR Spectrum and Structural Assignment

Based on the additive models of SCS effects on the pyridine ring, a predicted ¹³C NMR spectrum can be calculated.[4][5] The structure with the standard numbering for the pyridine ring is shown below.

Caption: Molecular structure of this compound with IUPAC numbering.

Below is a table summarizing the predicted chemical shifts for each of the eight unique carbon atoms in the molecule. These values are estimated based on literature data for similarly substituted pyridines and general SCS principles.[6][7]

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C2 C-O (Aromatic)160 – 165Attached to electronegative oxygen; significantly deshielded.
C6 C-H (Aromatic)147 – 152Ortho to the ring nitrogen, causing strong deshielding.
C4 C-CH₃ (Aromatic)145 – 150Ipso-carbon to the methyl group and para to nitrogen.
C3 C-H (Aromatic)110 – 115Ortho to the electron-donating ethoxy and methyl groups, causing shielding.
C5 C-Br (Aromatic)105 – 110Strong shielding due to the "heavy atom effect" of bromine.
C7 (-CH₂-) O-CH₂ (Aliphatic)60 – 65Aliphatic carbon attached to an electronegative oxygen atom.[2]
C9 (-CH₃) C-CH₃ (Aromatic)16 – 22Methyl group attached to the aromatic ring.
C8 (-CH₃) C-CH₃ (Aliphatic)13 – 16Terminal methyl of the ethoxy group.

Experimental Protocol for ¹³C NMR Acquisition

To validate the predicted chemical shifts, a robust and reproducible experimental protocol is essential. The following steps describe a self-validating system for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Methodology
  • Sample Preparation:

    • Weigh approximately 20-30 mg of purified this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds.[8]

    • Add tetramethylsilane (TMS) to a final concentration of 0.03% (v/v) as an internal standard. TMS provides a sharp reference signal at 0.00 ppm.[8]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument & Acquisition Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Experiment: Standard proton-decoupled ¹³C acquisition (e.g., zgpg30 on Bruker systems).

    • Solvent: CDCl₃.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay is crucial for accurate signal integration, although for simple identification, this is less critical.

    • Number of Scans: 1024 to 4096 scans, depending on sample concentration. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually to ensure all peaks are in positive absorption mode.

    • Apply a baseline correction to achieve a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the central peak of the CDCl₃ triplet can be used as a secondary reference (δ = 77.16 ppm).[8]

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 20-30 mg Sample dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Insert into Spectrometer (≥400 MHz) transfer->instrument setup Set Parameters (zgpg30) instrument->setup acquire Acquire Data (1024+ Scans) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0.00 ppm) phase->reference analyze Peak Picking & Analysis reference->analyze

Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹³C NMR spectrum is an indispensable tool for the structural verification of this compound. Through a combination of theoretical prediction based on substituent chemical shift effects and a rigorous, standardized experimental protocol, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. The predicted chemical shifts provided in this guide serve as a reliable benchmark for the assignment of an experimentally acquired spectrum, ensuring confidence in the structural integrity of the compound for its downstream applications in drug discovery and materials science.

References

  • Giuliani, A. M. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Organic Magnetic Resonance, 8(9), 470-471.
  • Krygowski, T. M., & Perjessy, A. (2018). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 23(11), 2827.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from ResearchGate.
  • Mantch, H. H., & Smith, I. C. P. (1972). A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 50(21), 3495-3502.
  • Testbook. (2025). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from Testbook.com.
  • University of Puget Sound. (n.d.). ¹³C-NMR. Retrieved from University of Puget Sound website.
  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts.

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An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel and intermediate compounds is a cornerstone of successful research. 5-Bromo-2-ethoxy-4-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique combination of a brominated aromatic ring, an ethoxy group, and a methyl substituent on the pyridine core presents a distinct fragmentation pattern in mass spectrometry, which is a powerful tool for its identification and characterization.

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. We will explore the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the chemical principles that govern these processes. Furthermore, this guide details robust experimental protocols for acquiring high-quality mass spectra of this compound, ensuring scientific integrity and reproducibility.

Molecular Profile of this compound

A thorough understanding of the analyte's properties is fundamental to interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO[1]
Molecular Weight 216.08 g/mol [1]
CAS Number 610279-04-4[1]
Structure This compound

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound under EI is predicted to be driven by the presence of the bromine atom, the ethoxy group, and the stability of the pyridine ring.

The initial step is the formation of the molecular ion (M•+), which will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 215 and 217.

Key Predicted Fragmentation Pathways (EI):

  • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the O-C₂H₅ bond is a likely fragmentation pathway, leading to the formation of a resonance-stabilized 5-bromo-4-methylpyridin-2-one cation.

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethoxy-substituted aromatics is the loss of a neutral ethylene molecule via a rearrangement, resulting in a 5-bromo-2-hydroxy-4-methylpyridine radical cation.

  • Loss of a Bromine Radical (•Br): The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-CH₃ bond can occur, though it is generally less favorable than fragmentation involving the larger substituents.

  • Pyridine Ring Fission: The stable pyridine ring can undergo fragmentation, typically involving the loss of HCN or related neutral molecules, leading to smaller fragment ions.

Predicted Major Fragment Ions (EI)
m/z (Predicted) Ion Formula Proposed Fragmentation Pathway Notes
215/217[C₈H₁₀BrNO]⁺•Molecular IonCharacteristic 1:1 isotopic pattern for bromine.
186/188[C₆H₅BrNO]⁺•Loss of ethylene (•C₂H₄)
187/189[C₆H₆BrNO]⁺Loss of an ethyl radical (•C₂H₅)
136[C₈H₁₀NO]⁺Loss of a bromine radical (•Br)
200/202[C₇H₇BrNO]⁺•Loss of a methyl radical (•CH₃)
108[C₆H₆NO]⁺Loss of Br and CO from the [M-C₂H₅]⁺ ion
79/81[Br]⁺Bromine cation
Visualization of EI Fragmentation Pathway

EI_Fragmentation M [M]⁺• (m/z 215/217) F1 [M - C₂H₅]⁺ (m/z 187/189) M->F1 - •C₂H₅ F2 [M - C₂H₄]⁺• (m/z 186/188) M->F2 - C₂H₄ F3 [M - Br]⁺ (m/z 136) M->F3 - •Br F4 [M - CH₃]⁺• (m/z 200/202) M->F4 - •CH₃ F5 [C₆H₆NO]⁺ (m/z 108) F1->F5 - Br, -CO ESI_Fragmentation MH [M+H]⁺ (m/z 216/218) F1 [M+H - C₂H₄]⁺ (m/z 188/190) MH->F1 - C₂H₄ F2 [M+H - C₂H₅OH]⁺ (m/z 170/172) MH->F2 - C₂H₅OH F3 [M+H - Br]⁺ (m/z 137) MH->F3 - •Br

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for EI analysis and is suitable for volatile and thermally stable compounds. [2]

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution to ensure complete dissolution.

    • If necessary, perform serial dilutions to achieve a final concentration in the low µg/mL range.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for ESI analysis and is suitable for polar and thermally labile compounds. [3][4]

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Vortex the solution to ensure complete dissolution.

    • Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter.

  • Instrumentation:

    • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • LC Parameters:

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-7 min: 95% B.

      • 7-7.1 min: 95% to 5% B.

      • 7.1-10 min: 5% B (re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 4000 V.

    • Nozzle Voltage: 500 V.

    • Mass Range: m/z 50-500.

    • For MS/MS: Isolate the precursor ion (m/z 216/218) and apply appropriate collision energy (e.g., 10-30 eV) to induce fragmentation.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The predictable fragmentation patterns under both Electron Ionization and Electrospray Ionization, characterized by the isotopic signature of bromine and the facile cleavage of the ethoxy group, allow for confident identification. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to obtain high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • MySkinRecipes. This compound. [Link]
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  • Grimme, S., & Hansen, A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Angewandte Chemie International Edition, 55(20), 5962-5966. [Link]
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An In-depth Technical Guide to 5-Bromo-2-ethoxy-4-methylpyridine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxy-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom and an ethoxy group on a methylated pyridine core, make it a valuable intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its commercial availability, a detailed proposed synthesis protocol, its key physicochemical and spectroscopic properties, and its applications, particularly in the development of kinase inhibitors.

Commercial Availability

This compound, identified by the CAS Number 610279-04-4 , is commercially available from various chemical suppliers.[1][2] Researchers can source this compound in quantities ranging from grams to kilograms, with purity levels typically at 98% or higher. The availability of this building block from commercial vendors facilitates its direct use in synthetic workflows without the need for de novo synthesis in many cases.

Table 1: Commercial Supplier Information for this compound

SupplierAvailable QuantitiesPurity
Fisher Scientific1gNot specified
MySkinRecipes1g, 5g, 25g98%

It is important to note that pricing and availability are subject to change, and researchers should consult the respective supplier's website for the most current information.

Synthesis of this compound

While commercially available, an in-house synthesis of this compound may be desirable for various reasons, including cost-effectiveness for large-scale needs or the desire for specific purity profiles. A highly plausible and efficient method for its preparation is the Williamson ether synthesis, a robust and widely used reaction for forming ethers.[3][4][5][6] This approach involves the reaction of the corresponding pyridinol with an ethylating agent in the presence of a base.

Proposed Synthetic Pathway

The proposed synthesis starts from the readily available precursor, 5-bromo-2-hydroxy-4-methylpyridine.

G cluster_0 Williamson Ether Synthesis 5-bromo-2-hydroxy-4-methylpyridine 5-Bromo-2-hydroxy-4-methylpyridine Product This compound 5-bromo-2-hydroxy-4-methylpyridine->Product 1. Deprotonation 2. SN2 Attack Ethylating_Agent Ethylating Agent (e.g., Iodoethane) Ethylating_Agent->Product Base Base (e.g., NaH, K2CO3) Base->5-bromo-2-hydroxy-4-methylpyridine Deprotonates -OH Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Reaction Medium

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is based on the principles of the Williamson ether synthesis and may require optimization.[7]

Materials:

  • 5-bromo-2-hydroxy-4-methylpyridine

  • Iodoethane (or other suitable ethylating agent like diethyl sulfate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-hydroxy-4-methylpyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. If using potassium carbonate (2-3 eq), the cooling step may not be as critical. Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Ethylation: Slowly add iodoethane (1.2 eq) to the reaction mixture via a dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol [2]
CAS Number 610279-04-4[2]
Appearance (Predicted) Off-white to pale yellow solid or oil
Storage 2-8°C, sealed, dry[2]
Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific compound, the following data are predicted based on the analysis of structurally similar molecules and established spectroscopic principles.[8][9][10][11][12][13][14][15]

1H NMR (Predicted, 400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1s1HH-6 (Pyridine)
~6.7s1HH-3 (Pyridine)
~4.3q2H-OCH₂CH₃
~2.3s3H-CH₃ (Pyridine)
~1.4t3H-OCH₂CH₃

13C NMR (Predicted, 100 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
~163C-2 (Pyridine)
~150C-6 (Pyridine)
~145C-4 (Pyridine)
~115C-3 (Pyridine)
~105C-5 (Pyridine)
~62-OCH₂CH₃
~18-CH₃ (Pyridine)
~14-OCH₂CH₃

Mass Spectrometry (Predicted, EI):

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).[16][17][18][19]

m/zProposed Fragment
215/217[M]⁺
186/188[M - C₂H₅]⁺
136[M - Br]⁺

Infrared (IR) Spectroscopy (Predicted):

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H Stretch
2980-2850Aliphatic C-H Stretch
1600-1450Aromatic C=C and C=N Stretch
1300-1000C-O Stretch
~600-500C-Br Stretch

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of kinase inhibitors.[2][20][21][22][23][24] The pyridine core is a well-established scaffold for interacting with the hinge region of the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a convenient handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyridine core to optimize the potency and selectivity of the inhibitor.

G cluster_1 Role in Kinase Inhibitor Synthesis Start This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Coupling Final_Inhibitor Complex Kinase Inhibitor Coupling->Final_Inhibitor Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Aryl_Boronic_Acid->Coupling

Caption: General scheme for the use of this compound in the synthesis of kinase inhibitors.

Safety Information

Conclusion

This compound is a commercially available and synthetically accessible building block with significant applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its utility in medicinal chemistry. The predicted spectroscopic data serves as a valuable reference for its characterization. As with any chemical, appropriate safety precautions should be taken during its handling and use.

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purity analysis of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 5-Bromo-2-ethoxy-4-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the (C₈H₁₀BrNO), a critical intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] The integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API) are directly dependent on the purity of this building block. This document, intended for researchers, scientists, and drug development professionals, details a multi-faceted analytical approach for robust purity assessment. We will explore the rationale behind selecting primary analytical techniques, provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy. The guide emphasizes a self-validating system of protocols grounded in authoritative standards to ensure data reliability, accuracy, and consistency.[3]

The Imperative for Purity: Context and Physicochemical Properties

This compound serves as a versatile scaffold in medicinal chemistry, often utilized in cross-coupling reactions to build more complex molecular architectures.[1] The presence of impurities, which can arise from the synthesis process or degradation, can have significant consequences, including altered biological activity, the introduction of toxic byproducts, and complications in subsequent reaction pathways.[4] Therefore, a rigorous and well-documented purity analysis is not merely a quality control measure but a fundamental requirement for reliable research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 610279-04-4[1][5]
Molecular Formula C₈H₁₀BrNO[1][6]
Molecular Weight 216.08 g/mol [1]
Appearance Off-white to light yellow solid/liquid[2]
Purity (Typical) ≥98%[1][7]
Storage 2-8°C, sealed, dry environment[1]

Understanding the Impurity Profile: A Mechanistic Approach

A robust analytical strategy begins with understanding the potential impurities. These are broadly classified into process-related impurities and degradation products.

  • Process-Related Impurities: These impurities are byproducts of the synthetic route. Common methods for synthesizing halogenated pyridines include direct electrophilic halogenation or Sandmeyer-type reactions from an amino precursor.[8][9][10] This knowledge allows us to anticipate likely impurities:

    • Starting Materials: Unreacted precursors such as 2-ethoxy-4-methylpyridine.

    • Isomeric Byproducts: Incorrect positioning of the bromine atom (e.g., 3-Bromo-2-ethoxy-4-methylpyridine) can occur, particularly in direct bromination reactions.[8]

    • Over-brominated Species: The formation of di-brominated pyridines is a potential side reaction.[8]

    • Related Intermediates: Impurities from precursor synthesis, such as 5-Bromo-2-chloro-4-methylpyridine, if it is a synthetic intermediate.[2]

  • Degradation Products: Forced degradation studies, as outlined in ICH guidelines, help identify potential degradation pathways.[11] For a brominated pyridine, potential degradation could involve hydrolysis of the bromine to a hydroxyl group or cleavage of the ethoxy group under harsh acidic or basic conditions.[11]

Primary Analytical Techniques: A Multi-Modal Strategy

No single analytical technique can provide a complete purity profile. A combination of orthogonal methods is essential for unequivocal purity determination.[12] High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying non-volatile impurities, while Gas Chromatography (GC) is ideal for volatile components.[13] Nuclear Magnetic Resonance (NMR) provides structural confirmation and an alternative quantification method.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Causality: HPLC is the preferred method for purity assessment of compounds like this compound due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[4][14] A reversed-phase C18 column is an excellent starting point, as it effectively separates the moderately polar main compound from both more polar and less polar impurities.[11] The inclusion of an acidic modifier in the mobile phase is critical; it protonates the basic pyridine nitrogen, leading to improved peak symmetry and consistent retention times.[11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Accurately weigh sample and dissolve in diluent analysis Inject Sample Solution prep_sample->analysis prep_std Prepare reference standard stock solution working_std Dilute to working concentration prep_std->working_std system_suitability System Suitability Test (Inject Standard x5) working_std->system_suitability system_suitability->analysis If RSD < 2.0% integration Integrate all peaks in the chromatogram analysis->integration calculation Calculate Purity via Area Percent Normalization integration->calculation report Final Purity Report calculation->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample Prepare a ~1 mg/mL solution in a volatile solvent (e.g., Dichloromethane) injection Inject 1 µL into GC (Split Mode) prep_sample->injection separation Separation on Capillary Column injection->separation detection Detection by Mass Spectrometer (EI Mode) separation->detection tic Analyze Total Ion Chromatogram (TIC) mass_spectra Identify impurities by comparing mass spectra with library (e.g., NIST) tic->mass_spectra report Impurity Identification Report mass_spectra->report

Sources

Navigating the Solubility Landscape of 5-Bromo-2-ethoxy-4-methylpyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-ethoxy-4-methylpyridine is a key heterocyclic intermediate in modern medicinal chemistry, yet a critical gap exists in the public domain regarding its quantitative solubility profile. This guide addresses this lacuna by providing a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the theoretical underpinnings of its expected solubility based on its molecular architecture, present robust, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and detail analytical methodologies for accurate quantification. This document serves not as a static data sheet, but as a practical technical manual to empower researchers to generate reliable solubility data, a cornerstone for successful drug discovery and development.[1][2][3][4][5]

Introduction: The Significance of this compound and the Criticality of its Solubility

This compound (PubChem CID: 4738480) has emerged as a valuable building block in the synthesis of biologically active molecules, particularly as an intermediate for kinase inhibitors and other targeted therapeutics.[6] Its substituted pyridine core allows for strategic molecular elaboration, making it a compound of high interest. However, the journey from a promising intermediate to a viable drug candidate is paved with physicochemical challenges, chief among them being solubility.

Aqueous solubility is a master variable in drug development. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[2][5] Compounds with poor solubility are prone to erratic absorption, may lead to underestimated toxicity in early assays, and present significant formulation hurdles.[3][7] Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a fundamental prerequisite for its successful application in any drug discovery program.[1][4]

This guide will provide the necessary theoretical and practical framework to address the current absence of public solubility data for this important intermediate.

Theoretical Solubility Assessment: A Predictive Analysis

Based on its molecular structure, we can infer the likely solubility characteristics of this compound. The molecule possesses a pyridine ring, which is a polar heterocyclic system capable of hydrogen bonding via its nitrogen atom. Pyridine itself is miscible with water.[8] However, the substituents on the ring significantly modify its overall polarity and intermolecular interactions:

  • 5-Bromo Group: The bromine atom is large and hydrophobic, which is expected to decrease aqueous solubility.

  • 2-Ethoxy Group: The ethoxy group introduces some polarity through the oxygen atom but also adds a nonpolar ethyl chain, leading to a mixed effect.

  • 4-Methyl Group: The methyl group is nonpolar and will likely contribute to reduced aqueous solubility.

The interplay of these substituents suggests that this compound is likely to be a compound with limited aqueous solubility but should exhibit good solubility in a range of common organic solvents. The general principle of "like dissolves like" suggests that it will be more soluble in moderately polar to nonpolar organic solvents.[9] Factors such as the crystal lattice energy of the solid form will also play a crucial role in its thermodynamic solubility.[10]

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In drug discovery, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[6][11]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a critical parameter for understanding the fundamental physical chemistry of the compound and is the gold standard for lead optimization and preformulation studies.[6][7][12] The Shake-Flask method is the most reliable technique for its determination.[13][14]

  • Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solution of an organic solvent like DMSO, begins to precipitate when added to an aqueous medium.[12][15][16] Kinetic solubility is often higher than thermodynamic solubility due to the formation of supersaturated solutions.[6][11] It is a high-throughput screening parameter used in the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[5][7]

This guide will provide protocols for both, enabling a comprehensive solubility assessment at different stages of the research and development pipeline.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating and provide a robust framework for generating high-quality solubility data.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method establishes the equilibrium solubility and is considered the benchmark for accurate solubility measurement.[13][14]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium and a constant temperature.

Materials:

  • This compound (high purity solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol, Acetonitrile, Dichloromethane)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm PVDF)

  • Analytical balance

  • HPLC-UV system or UV-Vis spectrophotometer

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but the exact time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical not to disturb the solid phase.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV (see Section 5).

  • Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or molarity (mol/L).

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sep Sample Processing cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant T (24-48 hours) B->C D Centrifuge or let settle C->D E Withdraw clear supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample for analysis F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or M) H->I

Caption: Shake-Flask method for thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is suitable for early-stage screening.

Objective: To determine the concentration at which this compound precipitates from an aqueous solution when added from a DMSO stock.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader with turbidity or nephelometry measurement capabilities

  • Multichannel pipette or automated liquid handler

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer in the wells to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity begins to significantly increase, indicating the onset of precipitation.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying pyridine derivatives.[17][18][19][20][21]

Objective: To develop a reliable HPLC-UV method for the accurate quantification of this compound in solution.

Instrumentation and Conditions:

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile (ACN) or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape for the basic pyridine nitrogen. A gradient elution (e.g., starting with a higher aqueous percentage and ramping up the organic solvent) is recommended to ensure good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a dilute solution with a UV-Vis spectrophotometer. Aromatic systems like pyridine typically absorb strongly in the UV range (e.g., 254 nm).

  • Injection Volume: 10 µL.

Methodology:

  • Calibration Curve Preparation:

    • Prepare a high-concentration stock solution of this compound in the mobile phase.

    • Perform a series of serial dilutions to create at least five standard solutions of known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration. The resulting calibration curve should be linear (R² > 0.99).

  • Sample Analysis:

    • Inject the diluted, filtered sample from the solubility experiment (Protocol 4.1).

    • Record the peak area for the analyte.

  • Concentration Calculation:

    • Using the equation of the line from the calibration curve, calculate the concentration of this compound in the injected sample.

    • Apply the dilution factor to determine the concentration in the original saturated solution.

Diagram: Analytical Workflow for Solubility Quantification

G cluster_cal Method Calibration cluster_sample Sample Analysis cluster_quant Quantification A Prepare standard solutions of known concentrations B Inject standards into HPLC A->B C Record peak areas B->C D Generate linear calibration curve C->D G Determine concentration from calibration curve D->G Use Curve Equation E Inject diluted sample from solubility experiment F Record peak area E->F F->G Input Sample Area H Calculate final solubility (apply dilution factor) G->H

Caption: HPLC-UV quantification workflow.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Template for Reporting Thermodynamic Solubility Data

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (Molarity, mol/L)
Deionized Water25Experimental ValueCalculated Value
PBS (pH 7.4)25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Other Solvents25Experimental ValueCalculated Value

Conclusion and Future Directions

While publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary tools for any research team to generate this crucial information. By combining a theoretical understanding of its molecular properties with robust experimental and analytical protocols, scientists can confidently characterize its solubility profile. This data is indispensable for informed decision-making in hit-to-lead campaigns, optimizing reaction conditions, developing suitable formulations, and ultimately, accelerating the path of novel pyridine-based therapeutics from the laboratory to the clinic. It is strongly recommended that this foundational data be determined early in any research program utilizing this versatile intermediate.

References

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The Strategic Chemistry of Substituted Bromopyridines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a vast number of pharmaceuticals and bioactive molecules.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Among the various functionalized pyridines, substituted bromopyridines represent a particularly versatile and critical class of intermediates. Their reactivity, exquisitely tunable by the nature and position of substituents, offers a powerful toolkit for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the reactivity of substituted bromopyridines. Moving beyond a simple catalog of reactions, we will delve into the underlying electronic and steric principles that govern their chemical behavior. By understanding the causality behind experimental choices, researchers can more effectively design and execute synthetic routes for novel drug candidates.

The Electronic Landscape of the Pyridine Ring: A Foundation for Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental property makes the ring susceptible to nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions, while rendering it less reactive towards electrophilic substitution compared to benzene.[2] The introduction of a bromine atom and other substituents dramatically modulates this electronic landscape.

  • Inductive and Resonance Effects : Substituents exert their influence through a combination of inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).[1]

    • Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, or -CF₃, further decrease electron density on the ring, enhancing its electrophilicity and activating it for nucleophilic aromatic substitution (SNAr).

    • Electron-Donating Groups (EDGs) , like -NH₂, -OR, or alkyl groups, increase electron density, which can facilitate reactions like electrophilic substitution (though still challenging) and influence the regioselectivity of metal-catalyzed cross-coupling reactions.[1][3]

The position of the substituent relative to the bromine atom and the ring nitrogen is paramount. For instance, an electron-donating amino group positioned para to the bromine can significantly influence electron density at the reaction center.[2] These effects can be quantitatively assessed using parameters like Hammett constants, providing a predictive framework for reactivity.[1]

Key Reaction Classes: Harnessing the Versatility of Bromopyridines

The C-Br bond in bromopyridines is a key synthetic handle, enabling a wide array of transformations. The reactivity is dictated by the position of the bromine (2-, 3-, or 4-bromo) and the electronic nature of other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for C-N, C-O, and C-S bond formation. The reaction proceeds via a high-energy Meisenheimer intermediate, and its stability is key to the reaction's feasibility.[4]

Causality of Reactivity:

  • Position of Bromine : Halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack.[2][4] This is because the electronegative ring nitrogen can effectively stabilize the negative charge of the anionic Meisenheimer intermediate through resonance.[4] For attack at the 2- or 4-position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a highly stabilizing contributor.[4] This is not possible for attack at the 3-position.

  • Influence of Substituents : The presence of strong electron-withdrawing groups on the ring further stabilizes the Meisenheimer complex, accelerating the reaction. Conversely, electron-donating groups can decelerate SNAr.

SNAr_Mechanism

Workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C, C-N, and C-O bonds.[5][6] Substituted bromopyridines are excellent substrates for these transformations. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples a boronic acid or ester with an organic halide. It is widely used for the synthesis of biaryl and heterobiaryl systems, which are common motifs in drug molecules.[8][9]

  • Expert Insight : The choice of catalyst, ligand, base, and solvent is crucial and often interdependent.[10] For electron-deficient bromopyridines, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective. The reactivity order for the halide is typically I > Br > Cl.[11] Oxygen can sometimes promote ligand-free Suzuki reactions in aqueous media.[12]

Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid [9][13]

  • Reaction Setup : To a degassed mixture of 1,4-dioxane, add the 3-bromopyridine (1.0 equiv), the phenylboronic acid (1.1 equiv), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol %).

  • Stirring : Stir the resulting mixture at room temperature (~20 °C) for 30 minutes under an inert atmosphere (Argon).

  • Base Addition : Add a degassed aqueous solution of sodium carbonate (Na₂CO₃, 1 M, 3.0 equiv).

  • Heating : Heat the reaction mixture to reflux for 8 hours under argon.

  • Work-up : After cooling to room temperature, remove the solvent in vacuo. Add ethyl acetate and wash the organic layer with brine.

  • Purification : Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

B. Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling an aryl halide with a primary or secondary amine.[14] It is an indispensable tool for synthesizing aminopyridine derivatives.

  • Trustworthiness : A key challenge with pyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity. The use of chelating bis(phosphine) ligands, such as BINAP or Xantphos, is critical to overcome this issue and prevent side reactions.[14][15] For volatile amines, performing the reaction in a sealed tube is a practical strategy to ensure sufficient concentration and achieve high yields.[15][16][17]

Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine [18]

  • Inert Atmosphere : In a Schlenk vessel under an inert argon atmosphere, combine (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), 2-bromo-6-methyl pyridine (18 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and sodium tert-butoxide (NaOBuᵗ, 25 mmol).

  • Solvent Addition : Add anhydrous toluene (50 mL).

  • Heating : Heat the deep red/brown mixture to 80°C and stir for 4 hours.

  • Work-up : Cool the reaction to room temperature and add diethyl ether (50 mL). Wash the resulting yellow mixture with brine (2 x 30 mL).

  • Isolation : Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification : Recrystallize the yellow product from a pentane/diethyl ether mixture.

Buchwald_Hartwig_Cycle

Catalytic Cycle of Buchwald-Hartwig Amination.

C. Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to alkynylpyridines.[19][20] This reaction typically uses a dual catalytic system of palladium and a copper(I) co-catalyst.[11]

  • Field-Proven Insight : The reaction is sensitive to conditions. Optimal results for substrates like 2-amino-3-bromopyridines have been achieved using a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine ligand (PPh₃), a copper(I) iodide additive, and an amine base (Et₃N) in a polar aprotic solvent like DMF at elevated temperatures.[19]

ReactionC-C Bond TypeKey ReagentsCatalyst System
Suzuki-Miyaura sp²-sp²Arylboronic Acid/EsterPd Catalyst, Ligand, Base
Buchwald-Hartwig sp²-NPrimary/Secondary AminePd Catalyst, Ligand, Base
Sonogashira sp²-spTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, Base
Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions.
Halogen-Metal Exchange

Halogen-metal exchange is a fundamental method for converting the C-Br bond into a C-Li or C-Mg bond, transforming the electrophilic carbon into a potent nucleophile.[21] This reaction is typically performed at low temperatures using organolithium reagents like n-butyllithium.[22]

  • Causality and Control : The rate of exchange generally follows the trend I > Br > Cl.[21] This allows for selective exchange in polyhalogenated systems. The resulting organolithium or Grignard reagents are highly reactive intermediates that can be quenched with a variety of electrophiles to introduce diverse functional groups.[22] However, the high reactivity of these intermediates requires cryogenic conditions to prevent side reactions, such as nucleophilic attack on another molecule of the bromopyridine.[22] The presence of acidic protons elsewhere in the molecule can complicate the reaction, often requiring excess organolithium reagent to first deprotonate the acidic site before the halogen-metal exchange occurs.[22]

Halogen_Metal_Exchange

Workflow for Halogen-Metal Exchange and Functionalization.

Strategic Application in Drug Development

The choice of which reaction to employ depends on the target molecule and the specific substitution pattern of the bromopyridine.

  • For building biaryl cores : The Suzuki-Miyaura reaction is the preeminent choice. Its functional group tolerance and the commercial availability of a vast array of boronic acids make it ideal for library synthesis.[8]

  • For introducing amine functionalities : The Buchwald-Hartwig amination provides a direct and efficient route. This is crucial for modulating properties like solubility, basicity (pKa), and target engagement, as the amino group can act as a key hydrogen bond donor or acceptor.[1][14]

  • For creating rigidified structures : The Sonogashira coupling introduces a linear alkyne linker, which can be used to constrain molecular conformation or as a precursor for further transformations.

  • For introducing diverse functional groups : Halogen-metal exchange followed by electrophilic quench offers broad applicability for installing alkyl, carbonyl, or other groups not easily accessible through cross-coupling.[6]

By understanding the interplay of electronic effects and the specific demands of each reaction class, medicinal chemists can strategically leverage the reactivity of substituted bromopyridines to accelerate the discovery and development of next-generation therapeutics.

References

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  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.
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  • The Role of Brominated Pyridines in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022, March 11). MDPI.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). ResearchGate.
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  • Sonogashira coupling. (n.d.). Wikipedia.
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  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
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  • ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. (n.d.). ResearchGate.
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  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. (2005, February 25). Semantic Scholar.
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  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
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An In-Depth Technical Guide to Heterocyclic Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structures underpinning the efficacy of a vast array of pharmaceuticals and functional materials.[1][2][3][4] This guide provides an in-depth exploration of heterocyclic building blocks, intended for researchers, scientists, and professionals in drug development. It moves beyond a simple cataloging of structures to delve into the strategic considerations and mechanistic underpinnings of their synthesis and application. We will traverse the classification of these vital scaffolds, dissect key synthetic methodologies with a focus on the "why" behind procedural choices, and illuminate their application through pertinent examples. The content herein is grounded in established chemical principles and supported by contemporary research, aiming to equip the reader with both foundational knowledge and advanced insights into the world of heterocyclic chemistry.

The Indispensable Role of Heterocycles in Modern Chemistry

A heterocyclic compound is a cyclic molecule containing at least one atom other than carbon within its ring structure.[5][6][7] These "heteroatoms," most commonly nitrogen, oxygen, or sulfur, bestow unique physicochemical properties upon the molecule that are often pivotal for biological activity and material function.[5][7][8]

The prevalence of heterocyclic moieties in nature is staggering; they are integral components of essential biomolecules such as nucleic acids, vitamins, and alkaloids.[5][9][10] This natural precedent has inspired chemists to harness the power of heterocyclic structures in the design of novel molecules. Consequently, it is estimated that over half of all FDA-approved drugs contain at least one heterocyclic ring.[1][9][11] A 2024 analysis of pharmaceuticals approved by the European Medicines Agency between 2014 and 2023 found that a majority of new small molecule drugs contained heterocyclic structures.[12]

The utility of heterocycles in drug design stems from their ability to:

  • Engage in Specific Biological Interactions: The lone pairs of electrons on heteroatoms can act as hydrogen bond acceptors, while N-H groups can serve as hydrogen bond donors. These interactions are fundamental to the binding of a drug molecule to its biological target.[2]

  • Modulate Physicochemical Properties: The incorporation of heteroatoms can influence a molecule's solubility, lipophilicity, polarity, and metabolic stability.[3] This allows for the fine-tuning of a drug candidate's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

  • Provide Rigid Scaffolds: The cyclic nature of heterocycles provides a constrained conformational framework, which can lead to higher binding affinity and selectivity for a target protein.

  • Serve as Bioisosteres: Heterocyclic rings can often replace carbocyclic rings (like benzene) in a drug molecule without significantly altering its size and shape, but with substantial changes to its electronic properties and metabolic fate. This concept of bioisosterism is a powerful tool in lead optimization.

Given their profound impact, a deep understanding of the synthesis and manipulation of heterocyclic building blocks is paramount for any scientist working in drug discovery or materials science.

Classification of Heterocyclic Building Blocks

A systematic classification of heterocyclic compounds is essential for understanding their properties and reactivity. This can be approached from several perspectives:

Based on Ring Size

The size of the heterocyclic ring significantly influences its stability and reactivity.

  • Three- and Four-Membered Rings: These rings (e.g., aziridines, oxiranes, azetidines) are highly strained and thus more reactive.[7][13] This reactivity can be exploited in ring-opening reactions to generate more complex acyclic or larger cyclic structures.[14] Despite their inherent strain, several FDA-approved drugs contain these small rings.[][16]

  • Five- and Six-Membered Rings: These are the most common and stable heterocyclic systems.[5][9] They can be further subdivided into aromatic and non-aromatic (aliphatic) systems.

  • Larger Rings (Seven-membered and above): While less common, larger rings are present in a number of natural products and synthetic compounds. Their synthesis can be challenging due to entropic factors.[17]

Based on the Nature and Number of Heteroatoms

The type and number of heteroatoms are primary determinants of a heterocycle's chemical character.

  • Nitrogen Heterocycles: This is the largest and most diverse class, ubiquitous in pharmaceuticals.[8][9] Examples include pyridine, pyrrole, imidazole, and indole.

  • Oxygen Heterocycles: Furan, pyran, and their derivatives are common oxygen-containing heterocycles found in many natural products.[17]

  • Sulfur Heterocycles: Thiophene and thiazole are important sulfur-containing aromatic heterocycles.

  • Heterocycles with Multiple Heteroatoms: Rings containing two or more heteroatoms, which can be the same or different, are also common (e.g., pyrimidine, oxazole, triazole).[18]

Based on Aromaticity

The electronic nature of the ring—whether it is aromatic or aliphatic—dictates its reactivity.

  • Aromatic Heterocycles: These are planar, cyclic, conjugated systems that obey Hückel's rule (containing 4n+2 π electrons).[7][18] They are generally stable and undergo electrophilic substitution reactions. Examples include pyridine, furan, and thiophene.

  • Aliphatic (Non-aromatic) Heterocycles: These are the saturated or partially unsaturated analogs of aromatic heterocycles (e.g., piperidine, tetrahydrofuran). Their reactivity is similar to their acyclic counterparts (amines, ethers, etc.).[9][13][18]

Fused Ring Systems

Heterocyclic rings can be fused to other rings (either carbocyclic or heterocyclic) to create more complex polycyclic systems.[9][13] Examples include indole (benzene fused to pyrrole), quinoline (benzene fused to pyridine), and purine (pyrimidine fused to imidazole).

Diagram: Classification of Heterocyclic Compounds

G cluster_main Heterocyclic Building Blocks A Classification Criteria B Ring Size A->B C Heteroatom(s) A->C D Aromaticity A->D E Fused Systems A->E F 3/4-Membered (e.g., Aziridine) B->F G 5/6-Membered (e.g., Pyridine) B->G H Nitrogen (e.g., Pyrrole) C->H I Oxygen (e.g., Furan) C->I J Sulfur (e.g., Thiophene) C->J K Aromatic (e.g., Thiophene) D->K L Aliphatic (e.g., Piperidine) D->L M Fused (e.g., Indole) E->M

Caption: Hierarchical classification of heterocyclic building blocks.

Core Synthetic Strategies for Heterocyclic Building Blocks

The synthesis of heterocyclic compounds is a vast and dynamic field of organic chemistry. Methodologies range from classical named reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route is dictated by the target heterocycle, desired substitution pattern, and available starting materials.

Synthesis of Nitrogen-Containing Heterocycles

Given their prevalence in pharmaceuticals, the synthesis of nitrogen heterocycles is of paramount importance.[16][19]

3.1.1. Paal-Knorr Synthesis of Pyrroles

One of the most fundamental methods for constructing the pyrrole ring is the Paal-Knorr synthesis.[20]

  • Mechanism: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The initial step is the formation of a bis-imine (or a hemiaminal followed by an imine), which then undergoes cyclization and subsequent dehydration to afford the aromatic pyrrole ring.

  • Causality in Experimental Choice: The choice of the amine determines the substituent on the pyrrole nitrogen. Using ammonia will result in an N-H pyrrole, while a primary amine will yield an N-substituted pyrrole. The reaction is typically acid-catalyzed to facilitate the dehydration steps.

Protocol: Paal-Knorr Pyrrole Synthesis

  • Reactant Preparation: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Amine Addition: Add the primary amine (1.1 eq) or an ammonium salt (e.g., ammonium acetate) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

3.1.2. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.

  • Mechanism: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The key steps are a Knoevenagel condensation and a Michael addition, followed by cyclization and dehydration.

  • Self-Validation: The symmetrical nature of the dihydropyridine product when using two identical β-ketoesters provides an internal validation of the reaction's success. The subsequent oxidation to the aromatic pyridine is confirmed by a significant downfield shift of the ring protons in the ¹H NMR spectrum.

3.1.3. Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[21]

  • Mechanism: The reaction involves heating a phenylhydrazone with a Lewis or Brønsted acid catalyst. The key step is a[8][8]-sigmatropic rearrangement of the enehydrazine tautomer, followed by cyclization and elimination of ammonia.[21]

  • Authoritative Grounding: The mechanism of the Fischer indole synthesis is a cornerstone of organic chemistry education and is detailed in numerous advanced organic chemistry textbooks.

Diagram: Synthetic Workflow for Fischer Indole Synthesis

G Start Phenylhydrazine + Aldehyde/Ketone Step1 Formation of Phenylhydrazone Start->Step1 Step2 Acid-Catalyzed Tautomerization (Enehydrazine) Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Step4 Rearomatization & Cyclization Step3->Step4 Step5 Elimination of Ammonia Step4->Step5 End Indole Product Step5->End

Caption: Key stages in the Fischer Indole Synthesis.

Synthesis of Oxygen-Containing Heterocycles

Oxygen heterocycles are prevalent in natural products and are valuable synthetic intermediates.[17]

3.2.1. Synthesis of Furans (from Paal-Knorr)

Similar to pyrrole synthesis, the Paal-Knorr synthesis can be adapted to produce furans.

  • Mechanism: Instead of an amine, a strong dehydrating agent (e.g., P₂O₅, H₂SO₄) is used to promote the cyclization and dehydration of a 1,4-dicarbonyl compound. The reaction proceeds through an enol intermediate which then cyclizes.

3.2.2. Synthesis of Coumarins via Pechmann Condensation

Coumarins (benzopyran-2-ones) are an important class of oxygen heterocycles with diverse biological activities.

  • Mechanism: The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. The reaction begins with a transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring.

Synthesis of Sulfur-Containing Heterocycles

Sulfur heterocycles play a significant role in both medicinal and materials chemistry.[8][]

3.3.1. Gewald Aminothiophene Synthesis

The Gewald synthesis is a multi-component reaction for the preparation of 2-aminothiophenes.

  • Mechanism: This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine). The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to the α-carbon of the nitrile, and subsequent cyclization.

Modern Synthetic Methodologies

While classical methods are robust, modern synthetic chemistry has introduced more efficient and versatile strategies.

  • Transition-Metal Catalysis: Palladium, copper, and rhodium-catalyzed cross-coupling and C-H activation reactions have revolutionized the synthesis and functionalization of heterocyclic compounds.[4][8][23] These methods allow for the construction of complex heterocyclic systems with high efficiency and selectivity.

  • Multi-component Reactions (MCRs): MCRs, such as the Hantzsch and Gewald syntheses, are highly efficient as they combine three or more starting materials in a single step to form a complex product, minimizing waste and saving time.[24][25]

  • Green Chemistry Approaches: The development of environmentally benign synthetic methods, such as microwave-assisted synthesis, ultrasound reactions, and the use of green solvents, is a major focus of current research in heterocyclic chemistry.[26][27]

Application of Heterocyclic Building Blocks in Drug Development: A Case Study

The strategic incorporation of heterocyclic building blocks is a cornerstone of modern drug design. A prime example is the development of Imatinib (Gleevec) , a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).

The core structure of Imatinib features several key heterocyclic moieties:

  • Pyridine Ring: This ring is crucial for binding to the ATP-binding site of the BCR-Abl protein. The nitrogen atom acts as a hydrogen bond acceptor, anchoring the molecule in the active site.

  • Pyrimidine Ring: This diazine ring connects the pyridine and phenylamino moieties and contributes to the overall geometry and electronic properties of the molecule.

  • Piperazine Ring: This saturated heterocycle is appended to the main scaffold. Its primary role is to enhance the solubility and oral bioavailability of the drug. The basic nitrogen atoms of the piperazine ring are protonated at physiological pH, rendering the molecule water-soluble.

The synthesis of Imatinib involves the sequential coupling of these pre-functionalized heterocyclic building blocks, highlighting the importance of having a robust toolbox of synthetic methods for their preparation. The success of Imatinib is a testament to the power of rational drug design and the strategic use of heterocyclic scaffolds to achieve high potency, selectivity, and favorable pharmacokinetic properties.

Table 1: Common Heterocyclic Scaffolds in Approved Drugs

HeterocycleRing SizeHeteroatom(s)Example Drug(s)Therapeutic Area
Pyridine6NImatinib, AtorvastatinOncology, Cardiovascular
Piperidine6NDonepezil, FentanylAlzheimer's, Analgesia
Pyrimidine6N, NImatinib, FluorouracilOncology
Pyrrolidine5NLisinoprilCardiovascular
IndoleFused 5/6NSumatriptan, OndansetronMigraine, Antiemetic
BenzimidazoleFused 5/6N, NOmeprazole, AlbendazoleGastrointestinal, Anthelmintic
QuinolineFused 6/6NChloroquineAntimalarial
Tetrahydropyran6OSofosbuvirAntiviral

This table is illustrative and not exhaustive. Data compiled from various sources including references[12] and[19].

Conclusion and Future Outlook

Heterocyclic building blocks are, and will continue to be, central to the advancement of synthetic chemistry, particularly in the realms of drug discovery and materials science.[1] Their structural diversity and tunable electronic properties provide an unparalleled platform for the design of functional molecules.[2]

The future of heterocyclic synthesis will likely be driven by several key trends:

  • Increased Efficiency and Sustainability: There will be a continued push towards the development of more atom-economical and environmentally friendly synthetic methods.[27] This includes the expanded use of catalysis (including biocatalysis), flow chemistry, and green reaction media.[26]

  • Late-Stage Functionalization: The ability to modify complex molecules, such as drug candidates, in the final stages of a synthesis is highly desirable. Advances in C-H activation and other selective functionalization techniques will be crucial in this regard.

  • Computational and Data-Driven Approaches: The use of computational chemistry and machine learning to predict reaction outcomes and design novel synthetic routes will become increasingly prevalent, accelerating the discovery of new heterocyclic scaffolds and their synthetic pathways.

As our understanding of chemical reactivity deepens and our synthetic toolkit expands, the ability to create novel and complex heterocyclic architectures will continue to grow, paving the way for the next generation of innovative medicines and materials.

References

  • Role of Heterocycles in Drug Discovery: An Overview. (n.d.). Google Cloud.
  • Heterocyclic compound. (2024, December 23). In Wikipedia.
  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (n.d.). IJARST.
  • Heterocyclic compound. (n.d.). BYJU'S.
  • An Introduction to Heterocyclic Chemistry. (n.d.). [No source provided].
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews.
  • Heterocyclic compounds classification nomenclature. (n.d.). Slideshare.
  • An Introduction to Heterocyclic Chemistry. (n.d.). [No source provided].
  • Heterocyclic Compounds: Learn their Definition, Classification, Examples and Uses. (n.d.). [No source provided].
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI.
  • Heterocyclic Compounds | Definition, Classification & Examples. (2025, June 3). Study.com.
  • Role of Heterocycles in Drug Discovery: An Overview. (2025, November 2). ResearchGate.
  • Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. (n.d.). NIH.
  • Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). RSC Publishing.
  • Recent advances in the synthesis of chalcogenylated heterocycles obtained by chalcogenocyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Introduction to Heterocyclic Chemistry. (n.d.). Wiley.
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023, March 13). RSC Publishing - The Royal Society of Chemistry.
  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. (2021, December 1). Chemical Reviews - ACS Publications.
  • Synthesis of sulfur-containing heterocycles via ring enlargement. (n.d.). PubMed.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). MDPI.
  • Natural Products Containing Oxygen Heterocycles—Synthetic Advances Between 1990 and 2015. (n.d.). DOI.
  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. (n.d.). Organic Letters - ACS Publications.
  • The Oxygen-Containing Fused Heterocyclic Compounds. (n.d.). Semantic Scholar.
  • Solid-phase synthesis of sulfur containing heterocycles. (n.d.). Taylor & Francis Online.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023, June 13). NIH.
  • Introduction: Heterocycles. (n.d.). Chemical Reviews - ACS Publications.
  • FDA approved 3-4 heterocyclic oxygen drugs. (2019, January 11). BOC Sciences.
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025, August 11). RSC Publishing.
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.). PMC - NIH.
  • Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds. (n.d.). PubMed.
  • Various procedures for the synthesis of nitrogen heterocyclic compounds. (n.d.). ResearchGate.
  • One-pot synthesis of sulfur heterocycles from simple organic substrates. (n.d.). arkat usa.
  • Heterocyclic Compounds. (n.d.). MSU chemistry.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 2). [No source provided].
  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC - PubMed Central.
  • Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of. (n.d.). [No source provided].
  • Synthesis of O-Heterocycles. (n.d.). Organic Chemistry Portal.
  • Heterocyclic Building Blocks for Organic Semiconductors. (2025, August 10). ResearchGate.
  • Heterocyclic Building Blocks. (n.d.). [No source provided].
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing.
  • Thioureas as Building Blocks for Generation of Heterocycles and Compounds with Pharmacological Activity: a mini review. (2025, August 10). ResearchGate.

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Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-ethoxy-4-methylpyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to selectively functionalize the pyridine ring is therefore of paramount importance for the synthesis of novel molecular entities. 5-Bromo-2-ethoxy-4-methylpyridine is a versatile building block, offering a reactive handle at the C-5 position for carbon-carbon bond formation while the 2-ethoxy and 4-methyl groups modulate the electronic and steric properties of the ring.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for forging C(sp²)–C(sp²) bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of catalyst, ligand, base, and solvent is critical as each component plays a distinct and vital role in ensuring the cycle proceeds efficiently.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Palladium(0) complex. This step, often rate-limiting, involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate.[7] The C-Br bond is significantly weaker than a C-Cl bond, making bromopyridines generally more reactive than their chloro-counterparts.[8]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom of the boronic acid to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[9][10] This boronate then displaces the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic ligands on the palladium complex couple, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Coupling_Cycle cluster_legend Legend Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Catalyst Regeneration Product Ar-R' (Coupled Product) ArPdR->Product Reductive Elimination ArX This compound (Ar-Br) ArX->ArPdX Boronic R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ Boronic->Boronate Boronate->ArPdX Key1 Pd(0)L₂: Active Catalyst Key2 Ar-Pd(II)L₂-Br: Oxidative Addition Complex Key3 Ar-Pd(II)L₂-R': Di-organopalladium Complex Key4 Ar-R': Final Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

The success of coupling an electron-rich, potentially coordinating substrate like this compound requires careful consideration of the reaction components.

  • Palladium Source & Ligand : The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction. To circumvent this, bulky, electron-rich phosphine ligands are essential. Ligands like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. They stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from inhibitory coordination. Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.

  • Base Selection : The base is crucial for activating the boronic acid.[10] For challenging couplings involving heteroaryl halides, inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice due to its strength and ability to promote the transmetalation step without causing significant side reactions.[4] Carbonates like K₂CO₃ and Cs₂CO₃ are also widely used and effective alternatives.[3]

  • Solvent System : A biphasic or polar aprotic solvent system is typically employed. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[3] The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base, facilitating the formation of the active boronate species.[3] Thoroughly degassing the solvent is critical, as oxygen can deactivate the Pd(0) catalyst through oxidation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv.)

  • 1,4-Dioxane, anhydrous (degassed)

  • Water, deionized (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:
  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 216 mg), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 637 mg).

  • Catalyst Addition : In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The total solvent volume should provide a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction : Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4–18 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 2-ethoxy-4-methyl-5-arylpyridine product.

Figure 2. Generalized experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation: Optimization Parameters

The following table summarizes recommended starting conditions and potential optimization pathways for the Suzuki coupling of this compound, based on literature for analogous bromopyridine substrates.[4][10]

ParameterRecommended Starting ConditionOptimization ConsiderationsRationale
Catalyst Loading 1-2 mol% Pd(OAc)₂0.5–5 mol%Lower loading for highly reactive partners; increase for challenging substrates.
Ligand SPhos or XPhos (L:Pd = 2:1)Screen other bulky, electron-rich phosphines (e.g., RuPhos).Essential to prevent catalyst inhibition by pyridine nitrogen and promote oxidative addition.
Base K₃PO₄ (3 equiv.)K₂CO₃, Cs₂CO₃ (2-3 equiv.)Base strength and solubility critically affect the transmetalation rate.[10]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O, DMF/H₂OSolvent choice impacts solubility and reaction kinetics. Ensure solvents are rigorously degassed.[3]
Temperature 90–100 °C80–120 °CHigher temperatures can overcome activation barriers but may increase side reactions.[4]
Boron Source Arylboronic AcidArylboronic ester (pinacol), AryltrifluoroborateEsters and trifluoroborates can offer enhanced stability and reduce protodeboronation.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst (Oxygen exposure) 2. Inappropriate Ligand 3. Insufficiently Strong Base1. Ensure rigorous degassing of solvents and use a robust inert atmosphere technique. Use fresh catalyst. 2. Use bulky, electron-rich ligands like SPhos or XPhos. 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[10]
Protodeboronation 1. Presence of excess water/protons 2. High reaction temperature 3. Unstable boronic acid1. Use anhydrous solvents and fresh, dry reagents. 2. Lower the reaction temperature if possible. 3. Switch to a more stable boronic ester (e.g., pinacol ester).[9]
Homocoupling 1. Presence of Oxygen 2. High catalyst loading1. Ensure the reaction is thoroughly deoxygenated. 2. Reduce the catalyst loading.
Dehalogenation 1. Unoptimized reaction conditions 2. Certain base/solvent combinations1. Screen different bases and lower the reaction temperature. 2. Avoid overly harsh conditions.

Conclusion

This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, providing a reliable pathway to novel 5-arylpyridine derivatives. Success in these transformations is predicated on a rational choice of catalyst system and reaction conditions. The use of bulky, electron-rich phosphine ligands is critical to overcome potential catalyst inhibition by the pyridine nitrogen. By following the detailed protocols and optimization guidelines presented in this note, researchers can confidently employ this versatile building block to accelerate their research and development programs in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Boubakri, L., Bilel, H., Yaşar, S., et al. (2018). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Molecules, 23(10), 2443.
  • Wang, D., Wang, Y., Zhang, X., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359.
  • Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wikipedia. (2023, December 27). Suzuki reaction. Wikipedia.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Miles, J. A., & Smalley, A. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1871-1880.
  • Rasool, N., Noreen, M., Zubair, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • ResearchGate. (2018). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Request PDF.
  • Keglevich, G., Rádai, V., & Kiss, N. Z. (2023). Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights. Catalysts, 13(8), 1184.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Authorea.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • da Silva, W. A., da Silva, C. H. T. P., & da Silva, V. M. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Heterocyclic Chemistry

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, which often suffer from harsh reaction conditions and limited substrate scope.[1]

The substrate of interest, 5-Bromo-2-ethoxy-4-methylpyridine, is a valuable heterocyclic building block. The pyridine core is a common feature in biologically active molecules, and the strategic placement of the ethoxy and methyl groups, in addition to the bromine atom, allows for diverse downstream functionalization. The targeted amination of this substrate opens a direct route to a wide range of N-substituted 2-ethoxy-4-methylpyridin-5-amines, which are of significant interest to researchers in medicinal chemistry and drug development.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and optimized protocols for the successful Buchwald-Hartwig amination of this compound.

Understanding the Catalytic Cycle and Key Parameters

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[2][4]

  • Ligand Exchange and Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base is required to deprotonate the coordinated amine, which leads to the formation of a palladium-amido complex.[2]

  • Reductive Elimination: The desired C-N bond is formed, releasing the N-arylated pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][5]

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine Coordination" [fillcolor="#FBBC05", fontcolor="#202124"]; "Palladium-Amido Complex" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Oxidative Addition Complex" [label="Ar-Br"]; "Oxidative Addition Complex" -> "Amine Coordination" [label="R2NH"]; "Amine Coordination" -> "Palladium-Amido Complex" [label="Base"]; "Palladium-Amido Complex" -> "Pd(0)L" [label="Reductive Elimination\n(Product: Ar-NR2)"]; } caption: "Simplified Catalytic Cycle of the Buchwald-Hartwig Amination."

Success in the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several critical parameters:

  • Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, such as Pd₂(dba)₃ and Pd(OAc)₂.[2][6] Pre-catalysts, which are more stable and lead to the clean formation of the active catalytic species, are often preferred.[7]

  • Phosphine Ligand: The choice of ligand is arguably the most critical factor. Bulky, electron-rich phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[8][9] For heteroaromatic substrates, ligands like XPhos, RuPhos, and BINAP have shown considerable success.[2][10][11]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[2][9] The choice of base can be substrate-dependent and may require screening.[9]

  • Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[9] Toluene, dioxane, and THF are commonly employed.[2][5]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.

General Considerations for All Protocols:
  • Inert Atmosphere: All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent oxidation of the catalyst and ligands.[9][12]

  • Reagent Purity: The use of high-purity, anhydrous, and degassed solvents and reagents is crucial for reproducible and high-yielding reactions.[9][13]

  • Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and air-sensitive.[14][15] Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent and handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

dot graph "Experimental_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup (Inert Atmosphere)"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add Catalyst" -> "Add Ligand" -> "Add Base" -> "Add Aryl Halide" -> "Add Amine" -> "Add Solvent"; }

subgraph "cluster_reaction" { label = "Reaction"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Heat & Stir"; }

subgraph "cluster_workup" { label = "Workup & Purification"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Quench" -> "Extract" -> "Dry & Concentrate" -> "Purify"; }

"Add Solvent" -> "Heat & Stir"; "Heat & Stir" -> "Quench" [label="Monitor by TLC/LC-MS"]; } caption: "General Experimental Workflow for Buchwald-Hartwig Amination."

Protocol 1: General Procedure with a Secondary Amine (e.g., Morpholine)

This protocol is a robust starting point for the coupling of this compound with a common secondary amine like morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask equipped with a magnetic stir bar.[2]

  • Seal the flask with a septum, and then add the anhydrous, degassed toluene via syringe.

  • Finally, add the morpholine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[2]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted pyridine.

Protocol 2: Procedure for Coupling with a Primary Amine (e.g., Benzylamine)

The coupling with primary amines can sometimes be more challenging. This protocol utilizes a different ligand and base combination that can be effective for this class of nucleophiles.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, BINAP, and cesium carbonate.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the benzylamine via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.[2]

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative amines. These are intended as a guide, and actual results may vary.

AminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11018>90
PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102085-95
BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1102475-85
AnilinePd₂(dba)₃ (1.5)SPhos (3)K₂CO₃ (2.0)t-BuOH1002470-80

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst due to air/moisture exposure.[9] - Inappropriate ligand or base for the specific substrate.[9] - Poor quality of reagents or solvents.[13]- Ensure a strictly inert atmosphere and use anhydrous, degassed reagents.[9] - Screen different ligands (e.g., XPhos, RuPhos, SPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[9] - Use high-purity reagents and freshly distilled/dried solvents.[13]
Formation of Palladium Black - Catalyst decomposition, often due to high temperatures or insufficient ligand.[9]- Lower the reaction temperature.[9] - Increase the ligand-to-palladium ratio. - Consider using a more robust pre-catalyst.[7]
Hydrodehalogenation Side Product - β-Hydride elimination competing with reductive elimination.[9]- Use bulkier, more electron-rich ligands to favor reductive elimination.[9] - Optimize the base and temperature.[9]
Reaction Stalls - Gradual catalyst deactivation.[12] - Insufficient reaction time.- Add a fresh portion of catalyst and ligand. - Continue heating and monitor for further progress.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 11, 2026. [Link]
  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. Published June 30, 2023. [Link]
  • Viciu, M. S.; Germaneau, R. F.; Navarro-Fernandez, O.; Stevens, E. D.; Nolan, S. P. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020, 10 (24), 14358-14368. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. Accessed January 11, 2026. [Link]
  • Varma, R. S.; Naicker, K. P.; Liesen, P. J. Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters. 1998, 39 (51), 9437-9440. [Link]
  • Billingsley, K. L.; Buchwald, S. L. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Ikawa, T.; Barder, T. E.; Biscoe, M. R.; Buchwald, S. L. Scope and Limitations of Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Journal of the American Chemical Society. 2007, 129 (43), 13001-13007. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 11, 2026. [Link]
  • Green, R. A.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. 2014, 16 (17), 4388-4391. [Link]
  • Volyniuk, D.; Bezvikonnyi, O.; Lytvyn, R.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021, 86 (24), 17933-17943. [Link]
  • Kashani, S. K.; Jessiman, J. E.; Browne, D. L.
  • Wagaw, S.; Rennels, R. A.; Buchwald, S. L. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. 1997, 119 (36), 8451-8458. [Link]
  • Old, D. W.; Harris, M. C.; Buchwald, S. L. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. 2000, 2 (10), 1403-1406. [Link]
  • Wang, D.; Liu, Y.; Zhang, Y. Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Tetrahedron. 2010, 66 (29), 5439-5443. [Link]
  • Viciu, M. S.; Germaneau, R. F.; Navarro-Fernandez, O.; Stevens, E. D.; Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. 2002, 4 (23), 4053-4056. [Link]
  • Magano, J.; Dunetz, J. R. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019, 58 (31), 10438-10452. [Link]
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Published September 6, 2018. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 11, 2026. [Link]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synlett. 2007, 2007 (10), 1555-1558. [Link]
  • Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine Dearomatization Sequence from methyl 3-aminothiophene-2-carboxylate 1d.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters. 2014, 16 (17), 4388-4391. [Link]

Sources

Sonogashira coupling of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sonogashira Coupling of 5-Bromo-2-ethoxy-4-methylpyridine

Introduction

The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and demonstrates broad functional group tolerance, making it invaluable in the synthesis of complex molecules.[1][4]

Pyridine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][5] The introduction of an alkynyl moiety onto a pyridine ring via the Sonogashira coupling provides a versatile handle for further chemical elaboration and is a key step in the synthesis of numerous biologically active compounds and conjugated materials.[2][5][6]

This guide provides a detailed application note and an optimized experimental protocol for the , a moderately electron-rich and sterically substituted heteroaromatic halide. As a Senior Application Scientist, this document aims to deliver not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, empowering researchers to successfully apply and adapt this methodology.

Mechanism and Key Parameters

A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][7][8]

The Dual Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Palladium(0) Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl bromides.[6][9]

  • Copper(I) Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[10][11] The base (e.g., triethylamine) deprotonates the alkyne, making it sufficiently nucleophilic to coordinate with the copper.[1][12]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming an alkynyl-Pd(II) intermediate.[8][11]

  • Reductive Elimination: The cis-isomers of the alkynyl-Pd(II) complex undergo reductive elimination to form the final C(sp²)-C(sp) bond of the desired product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][9]

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation CuI Cu(I)Br PdII_Aryl->CuI Regeneration PdII_Alkynyl->Pd0 Regeneration Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Base (Et₃N) Cu_Acetylide->PdII_Aryl Alkynyl Transfer Alkyne H-C≡CR

Figure 1: Sonogashira Catalytic Cycle
Critical Reaction Parameters
  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) salt (typically CuI) is standard.[1][13] The phosphine ligands on the palladium are crucial for stabilizing the complex and modulating its reactivity.[6] For less reactive aryl bromides, more electron-rich and bulky ligands can accelerate the oxidative addition step.[6][9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to neutralize the HBr byproduct and facilitate the deprotonation of the terminal alkyne.[1][14] Often, the amine can be used in excess and function as a co-solvent.

  • Solvent: Anhydrous, deaerated polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used to ensure all reagents remain in solution.[5][15] Inadequate degassing can lead to oxygen-mediated oxidative homocoupling of the alkyne (Glaser coupling), a primary side reaction, and decomposition of the Pd(0) catalyst into inactive palladium black.[3][14]

  • Temperature: While many Sonogashira couplings proceed at room temperature, the coupling of electron-rich or sterically hindered aryl bromides like this compound often requires heating (e.g., 60-100 °C) to drive the reaction to completion.[5][15]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a model reaction.

Materials and Equipment
  • Reagents: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous N,N-Dimethylformamide (DMF).

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware for work-up and purification, silica gel for column chromatography.

Quantitative Reagent Table
ReagentM.W. ( g/mol )EquivalentsMmolAmount
This compound216.081.01.0216 mg
Phenylacetylene102.141.21.2123 mg (134 µL)
Pd(PPh₃)₂Cl₂701.900.03 (3 mol%)0.0321 mg
Copper(I) Iodide (CuI)190.450.05 (5 mol%)0.059.5 mg
Triethylamine (Et₃N)101.193.03.0304 mg (418 µL)
Anhydrous DMF---5.0 mL
Experimental Workflow Diagram
Figure 2: Experimental Workflow
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (216 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

    • Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13][16]

  • Reagent Addition:

    • Using a syringe, add anhydrous DMF (5.0 mL) to the flask. Stir the mixture to obtain a suspension.

    • Add triethylamine (418 µL, 3.0 mmol) via syringe.

    • Finally, add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Increase the temperature to 80 °C using an oil bath and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting material is consumed (typically 8-16 hours).[14][16]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate (2 x 10 mL).[8][17]

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[17][18] A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product, 2-ethoxy-4-methyl-5-(phenylethynyl)pyridine, as a solid or oil.

Characterization

The identity and purity of the synthesized 2-ethoxy-4-methyl-5-(phenylethynyl)pyridine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • HPLC/LC-MS: To determine the purity of the final compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (Pd or Cu).2. Insufficient temperature for the specific substrate.3. Poor quality of reagents or solvents (e.g., wet amine/solvent).1. Use fresh, high-quality catalysts. Ensure CuI is off-white, not green/brown.[14]2. Increase the reaction temperature in increments (e.g., to 100 °C).[15]3. Use freshly distilled and dried solvents and amines.[19]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition due to the presence of oxygen.2. Inappropriate solvent choice.1. Ensure the reaction setup is strictly anaerobic by thoroughly degassing the solvent and using a robust inert gas atmosphere.[14]2. Ensure high-purity solvents are used.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction mixture.2. Excess copper catalyst or high temperature.1. Rigorously degas all solvents and reagents before use.[3][14]2. Reduce the amount of CuI catalyst or consider a "copper-free" Sonogashira protocol, which may require a different ligand/base system.[1][20]
Stalled Reaction 1. Steric hindrance or electronic deactivation of the aryl bromide.2. Catalyst poisoning by impurities.1. Switch to a more active catalytic system, such as one using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[1][6]2. Purify starting materials if their quality is suspect.[14]

References

  • Sonogashira coupling. In Wikipedia.
  • Zhu, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. doi: 10.4236/mrc.2017.63009
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Banu, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7536-7553. doi: 10.1039/D0RA10575A
  • Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. doi: 10.
  • Al-Zoubi, R. M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47(10), 4696-4718. doi: 10.1039/D2NJ05798A
  • Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(18), 3560–3568. doi: 10.1021/acs.organomet.9b00473
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.
  • The Sonogashira coupling reaction mechanism. ResearchGate.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Soton ePrints.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira troubleshooting help needed. Reddit.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry.
  • Shroder, M. The Sonogashira Coupling. Course Hero.
  • Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson.
  • Sonogashira coupling reaction | Organometallic name reaction. YouTube.
  • Sonogashira Coupling. NROChemistry.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829. doi: 10.1055/s-0032-1318119
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • What is the best procedure for Sonogashira coupling? ResearchGate.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate.
  • Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors. PubMed.
  • Palladium-free and ligand-free Sonogashira cross-coupling. ResearchGate.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate.
  • Synthesis of 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine. PrepChem.

Sources

palladium-catalyzed cross-coupling of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-ethoxy-4-methylpyridine

Authored by: A Senior Application Scientist

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of this compound. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide array of substituted pyridine derivatives, which are prominent scaffolds in pharmaceutical and agrochemical research. The methodologies detailed herein facilitate the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

The pyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the pyridine core at specific positions is crucial for modulating pharmacological properties. This compound offers a reactive handle at the C5 position for palladium-catalyzed reactions, while the ethoxy and methyl groups influence the electronic and steric properties of the ring, providing a unique starting point for molecular design.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions provide an efficient and selective means of forming new chemical bonds under relatively mild conditions.[2] The power of these transformations lies in a common, elegant catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[3][4]

The generalized mechanism consists of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step is often rate-limiting and results in the formation of a square planar Pd(II) complex.[2][3]

  • Transmetalation : The organic group from a second coupling partner (e.g., an organoboron or organozinc compound) is transferred to the palladium center, displacing the bromide.[1][2] In the case of C-N coupling, this step involves coordination of the amine followed by deprotonation.[5][6]

  • Reductive Elimination : The two organic fragments coupled to the palladium center are expelled, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

General Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br (5-Bromo-2-ethoxy- 4-methylpyridine) pd_complex R-Pd(II)L_n-Br (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R'-M (Coupling Partner) final_complex R-Pd(II)L_n-R' transmetalation->final_complex - M-Br reductive_elimination Reductive Elimination reductive_elimination->pd0 R-R' final_complex->reductive_elimination Forms Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a premier method for constructing biaryl and vinyl-aryl structures, which are ubiquitous in pharmaceuticals.[7][8] The reaction's popularity stems from its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[7]

Scientific Principle & Causality

The key to the Suzuki reaction is the activation of the organoboron species by a base.[9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This enhanced nucleophilicity facilitates the transmetalation step, where the organic group is efficiently transferred from boron to the palladium(II) center.[9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (often aqueous mixtures like dioxane/water or toluene/water) is critical to promote the formation of the "ate" complex and maintain catalyst activity.

Suzuki-Miyaura Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Py-Br pd_complex Py-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation final_complex Py-Pd(II)L_n-Ar transmetalation->final_complex - B(OH)₃ - Br⁻ reductive_elimination Reductive Elimination reductive_elimination->pd0 Py-Ar final_complex->reductive_elimination boronic_acid Ar-B(OH)₂ ate_complex [Ar-B(OH)₃]⁻ boronic_acid->ate_complex + Base (OH⁻) ate_complex->transmetalation

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol

This protocol is a general starting point and may require optimization for specific boronic acid partners.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.[10][11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Subsequently, add the degassed solvent system via syringe.[13]

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[10]

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-2-ethoxy-4-methylpyridine.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield (%)
1Pd(PPh₃)₄ (3)PPh₃ (internal)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9075-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene10080-98
3PdCl₂(dppf) (3)dppf (internal)Cs₂CO₃ (2.0)DMF8570-90

Yields are representative and based on protocols for similar bromopyridine substrates.

Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative method for synthesizing aryl amines from aryl halides.[6] This reaction is indispensable in drug discovery, as the arylamine motif is a key component of countless therapeutic agents.[5] The reaction overcomes the limitations of classical methods, which often require harsh conditions and have limited scope.[6]

Scientific Principle & Causality

The success of the Buchwald-Hartwig amination hinges on the use of sterically hindered, electron-rich phosphine ligands.[14] These specialized ligands, such as XPhos, RuPhos, or BINAP, serve several critical functions:

  • They stabilize the monomeric Pd(0) species, preventing catalyst decomposition.

  • Their steric bulk promotes the final reductive elimination step, which is often the turnover-limiting step of the cycle.[14]

  • Their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition to the C-Br bond.[14]

A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine once it has coordinated to the palladium(II) center, forming the key palladium-amido complex that precedes reductive elimination.[5]

Buchwald-Hartwig Cycle pd0 Pd(0)L (Bulky Ligand) oxidative_addition Oxidative Addition pd0->oxidative_addition + Py-Br pd_complex Py-Pd(II)L-Br oxidative_addition->pd_complex amine_coord Amine Coordination pd_complex->amine_coord + HNR'R'' amine_complex [Py-Pd(II)L(HNR'R'')]⁺Br⁻ amine_coord->amine_complex deprotonation Deprotonation amido_complex Py-Pd(II)L(NR'R'') deprotonation->amido_complex - Base-H⁺Br⁻ reductive_elimination Reductive Elimination reductive_elimination->pd0 Py-NR'R'' amine_complex->deprotonation + Base amido_complex->reductive_elimination

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol

This protocol requires strict anaerobic conditions due to the sensitivity of the catalyst and base.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%; or Pd(OAc)₂, 2-4 mol%)

  • Phosphine Ligand (e.g., XPhos or RuPhos, 2-8 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line, sealed tube or microwave vial, magnetic stir bar

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a strong counterflow of inert gas, charge a microwave vial or sealed tube with the palladium precatalyst, phosphine ligand, and base.[5]

  • Reagent Addition: Add the this compound.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.[5]

  • Sealing and Reaction: Tightly seal the vessel and remove it from the inert atmosphere. Place the vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[5]

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.[5]

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Pd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBu (1.4)Toluene11080-98
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane10075-95
3Pd₂(dba)₃ (2)BINAP (4)LHMDS (1.5)THF8070-90

Yields are representative and based on protocols for similar bromopyridine substrates.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions relies on a systematic and careful workflow, particularly with regard to maintaining an inert atmosphere to protect the sensitive catalyst.

Experimental Workflow start Start setup Reaction Setup (Weigh Reagents) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition Add Degassed Solvents & Liquid Reagents inert->addition reaction Heat & Stir Reaction (e.g., 90-110 °C) addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Dilute, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Figure 4: General laboratory workflow for cross-coupling reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystUse a fresh bottle of catalyst or a pre-catalyst. Ensure strict inert atmosphere.
2. Insufficiently Degassed SolventsDegas solvents thoroughly by sparging with inert gas or using freeze-pump-thaw cycles.
3. Ineffective Base (Suzuki)Use a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered and dry.
4. Poor Ligand Choice (Buchwald)Screen different generations of Buchwald-Hartwig ligands (e.g., try XPhos if RuPhos fails).
Formation of Side Products 1. Homo-coupling of Boronic AcidAdd reagents in a specific order (catalyst last). Lower the reaction temperature.
2. Hydrodehalogenation (R-H)Ensure a strictly anhydrous and anaerobic environment. Use a different solvent or base.
3. Catalyst DecompositionLower catalyst loading. Ensure proper ligand-to-metal ratio (typically 1:1 to 2:1).
Difficulty in Purification 1. Residual PalladiumFilter the crude reaction mixture through a pad of Celite® or silica before concentration.
2. Co-eluting ImpuritiesOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Orate AI Blog. (2025). The Role of palladium catalyst in cross-coupling reactions.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
  • Wikipedia. (n.d.). Negishi coupling.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

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use of 5-Bromo-2-ethoxy-4-methylpyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering information on 5-Bromo-2-ethoxy-4-methylpyridine. My initial focus is on its synthesis, properties, and known medicinal applications. Google searches are underway to build a comprehensive foundation of knowledge.

Analyzing Structural Features

I am now delving into the structural features of the compound. I am analyzing the collected data to understand the role of the bromine atom in cross-coupling reactions, as well as the effects of the ethoxy and methyl groups on the pyridine ring. I'm also looking for specific examples of bioactive molecules that incorporate the scaffold to understand their therapeutic areas.

Expanding Search Scope

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Expanding Search Parameters

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Application Notes & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Promise of 5-Bromo-2-ethoxy-4-methylpyridine

Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes; their dysregulation is a known driver of many diseases, most notably cancer.[1] This has made them one of the most important target classes for modern drug discovery.[2] The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found at the core of potent and selective kinase inhibitors.[3] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site is a key element of its success.[4]

This compound is an attractive and versatile starting material for the synthesis of novel kinase inhibitors. It possesses several key features for library development:

  • A Reactive Handle: The bromine atom at the 5-position serves as a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[5][6]

  • Modulated Electronics: The 2-ethoxy group influences the electronic properties of the pyridine ring, which can affect both reactivity and the binding interactions of the final compound.[7]

  • Steric Influence: The 4-methyl group provides a steric marker that can be exploited to achieve selectivity for specific kinase targets.

This guide provides a detailed framework for the strategic synthesis and evaluation of novel kinase inhibitors derived from this compound, focusing on robust synthetic protocols and the rationale behind key experimental choices.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

A diversity-oriented synthesis approach is proposed to generate a library of potential kinase inhibitors. This strategy leverages the reactivity of the C5-bromo position to introduce a variety of substituents via well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9] This modular approach allows for the systematic exploration of the structure-activity relationship (SAR).[10][11]

G cluster_0 Core Synthesis cluster_1 Diversification via Cross-Coupling cluster_2 Intermediate Scaffolds cluster_3 Final Products A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Base, Ligand D 5-Aryl-2-ethoxy-4-methylpyridines B->D E N-Substituted 5-amino-2-ethoxy-4-methylpyridines C->E F Library of Potential Kinase Inhibitors D->F E->F

Caption: Synthetic workflow for diversifying this compound.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of 5-aryl-2-ethoxy-4-methylpyridines, a key step in creating biphenyl-like kinase inhibitor scaffolds.[12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[8]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (1,4-dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.[4]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is for synthesizing N-substituted 5-amino-2-ethoxy-4-methylpyridines. The choice of ligand is critical for the success of this transformation, with bulky, electron-rich phosphine ligands often providing the best results.[13][14]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene

  • Schlenk tube

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) to a dry Schlenk tube.

  • Add the anhydrous toluene via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Physicochemical and Biological Characterization

Compound Characterization: All synthesized compounds should be characterized to confirm their identity and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Evaluation: In Vitro Kinase Inhibition Assay The inhibitory activity of the synthesized compounds against a target kinase is determined by measuring their half-maximal inhibitory concentration (IC₅₀). A common method is a fluorescence-based assay that quantifies the amount of ADP produced during the phosphorylation reaction.[1]

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor/DMSO Control to Assay Plate A->B C Add Kinase Enzyme B->C D Incubate (Pre-incubation) C->D E Initiate Reaction (Add Substrate/ATP Mixture) D->E F Incubate (Kinase Reaction) E->F G Stop Reaction & Detect ADP (Add Detection Reagent) F->G H Incubate (Signal Development) G->H I Measure Fluorescence H->I J Data Analysis (Calculate % Inhibition, Determine IC50) I->J

Caption: Workflow for a generic fluorescence-based kinase inhibition assay.

Protocol 3: Generic Fluorescence-Based Kinase Assay

This protocol provides a general framework for screening compounds. Optimal concentrations of kinase, substrate, and ATP should be determined empirically.[1][16]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the synthesized compounds (test compounds) and a known potent inhibitor (positive control) in DMSO.

  • Assay Plate Setup: In a 384-well plate, dispense the test compounds and controls. Include wells for 0% inhibition (DMSO vehicle) and 100% inhibition (positive control).

  • Kinase and Inhibitor Pre-incubation: Add the kinase enzyme solution to all wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Development: Add the ADP detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates the process that generates a fluorescent signal.

  • Signal Measurement: After a final incubation period (e.g., 10-30 minutes), measure the fluorescence intensity using a plate reader.

  • Data Analysis: Correct the raw data by subtracting the background signal. Calculate the percentage of kinase inhibition for each compound concentration and plot the values against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[1]

Data Presentation: Summarizing Synthetic and Biological Results

The data generated from the synthesis and biological screening can be effectively summarized in a tabular format to facilitate SAR analysis.

Compound IDR Group (from Suzuki or Buchwald-Hartwig)Synthetic Yield (%)Purity (HPLC, %)Target Kinase IC₅₀ (nM)
K-EtO-0014-Fluorophenyl81>98150
K-EtO-0023-Aminophenyl75>9985
K-EtO-0034-Morpholinophenyl68>9845
K-EtO-004N-Methylpiperazin-1-yl72>9722
K-EtO-005Indol-5-yl65>9918

Table 1: Representative data for a library of kinase inhibitors synthesized from this compound. Data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this guide, leveraging robust palladium-catalyzed cross-coupling reactions, provide a clear and efficient pathway to generate diverse libraries of compounds. By systematically modifying the 5-position of the pyridine ring, researchers can effectively explore the structure-activity relationship and develop potent and selective kinase inhibitors for further preclinical and clinical investigation.[2]

References

  • Zhu, G., et al. (2010). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry, 18(23), 8338-8349.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Assays. BenchChem.
  • ACS Pharmacology & Translational Science. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications.
  • Expert Opinion on Therapeutic Patents. (n.d.). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Taylor & Francis Online.
  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • Journal of Medicinal Chemistry. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications.
  • ResearchGate. (n.d.). Diversity orientated synthesis of novel kinase inhibitors. ResearchGate.
  • Journal of Medicinal Chemistry. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ACS Publications.
  • ProQuest. (n.d.). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. ProQuest.
  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. National Library of Medicine.
  • BenchChem. (n.d.). 2-Methoxypyridine: A Superior Alternative to Traditional Pyridine Derivatives in Specialized Applications. BenchChem.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Development. BenchChem.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information.
  • BenchChem. (n.d.). 2-Ethoxypyridine Manufacturer & Supplier in China. Pipzine Chemicals.
  • ResearchGate. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization. BenchChem.
  • BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of 5-Bromo-2-chloro-4-methylpyridine in Key Cross-Coupling and Substitution. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. BenchChem.

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A Practical Guide to the Functionalization of the Pyridine Ring: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties—an electron-deficient π-system due to the electronegative nitrogen atom—present both challenges and opportunities for synthetic chemists. This guide provides a comprehensive overview of the principal strategies for pyridine functionalization, offering detailed, field-proven protocols and the mechanistic rationale behind these critical transformations.

The Reactivity Landscape of Pyridine

The pyridine ring's reactivity is a tale of two personalities. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution (EAS), making such reactions significantly more challenging than for benzene.[2] Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[3][4] The lone pair of electrons on the nitrogen atom, which is not part of the aromatic system, imparts basicity and nucleophilicity, allowing for reactions with acids and electrophiles directly at the nitrogen.[2] Understanding this electronic landscape is paramount to selecting the appropriate functionalization strategy.

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic substitution on the pyridine ring is notoriously difficult due to the deactivating effect of the nitrogen atom, which can also be protonated under the strongly acidic conditions often required for EAS, further deactivating the ring.[5][6] Consequently, these reactions demand harsh conditions and often result in low yields.[7] Substitution, when it does occur, is directed to the C3 (meta) position, as the intermediates from C2 or C4 attack would place an unfavorable positive charge on the electronegative nitrogen atom.[8][9]

A powerful strategy to overcome this challenge is the use of pyridine N-oxides . The N-oxide group is strongly activating and directs electrophilic attack to the C4 position. The N-oxide can then be readily removed by deoxygenation, providing a versatile route to 4-substituted pyridines.[2][5]

Protocol 2.1: Synthesis of Pyridine-N-Oxide

This protocol describes the oxidation of a pyridine derivative to its corresponding N-oxide using m-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Substituted Pyridine (e.g., 4-methylpyridine)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 10g of 4-methylpyridine in 100ml of dichloromethane in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 27.8g of m-chloroperoxybenzoic acid (m-CPBA) in portions, keeping the temperature at 0 °C.

  • Allow the reaction to warm to 20-25 °C and stir for 24 hours.

  • Monitor the reaction by TLC (DCM/MeOH = 10:1) until the m-CPBA is consumed.[10]

  • Quench the reaction by adding saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyridine-N-oxide.

Protocol 2.2: Nitration of Pyridine-N-Oxide

This protocol details the C4-nitration of a pyridine-N-oxide, a key intermediate for further functionalization.

Materials:

  • Pyridine-N-oxide

  • Sulfuric acid (concentrated)

  • Nitric acid (fuming)

  • Crushed ice

  • Sodium carbonate solution (saturated)

Procedure:

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • In a separate three-neck flask equipped with a stirrer and thermometer, heat the pyridine-N-oxide to 60°C.

  • Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[11]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8.

  • The 4-nitropyridine-N-oxide product will precipitate and can be collected by filtration.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halide) is present at the C2 or C4 position. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by delocalization of the charge onto the ring nitrogen.[8]

Causality in SNAr:
  • Regioselectivity: Attack is favored at the C2 and C4 positions because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][4] Attack at the C3 position does not allow for this stabilization.

  • Leaving Group Ability: The typical reactivity order for halide leaving groups is F > Cl > Br > I.

  • Activation: Electron-withdrawing groups on the ring enhance its reactivity towards nucleophiles.

SNAr_Mechanism

Protocol 3.1: Amination of 6-Chloropyridine Derivative

This protocol describes the substitution of a chlorine atom on a pyridine ring with an amine nucleophile.

Materials:

  • 6-chloro-N-methylpyridin-2-amine

  • Morpholine

  • Triethylamine (TEA)

  • N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a sealed reaction vessel, add 6-chloro-N-methylpyridin-2-amine (1.0 eq).

  • Add N-methyl-2-pyrrolidone (NMP) to dissolve the starting material.

  • Add morpholine (2.0 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 150 °C for 16 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[8]

Directed Ortho-Metalation (DoM) and Lithiation

Directed ortho-metalation is a powerful technique for the regioselective functionalization of the pyridine ring at the position adjacent to a directing metalation group (DMG).[9] This method involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by various electrophiles. The use of hindered bases like lithium diisopropylamide (LDA) is often crucial to prevent nucleophilic addition to the pyridine ring.

DoM_Workflow

Protocol 4.1: Regioselective C-3 Lithiation of 2-(Trifluoromethyl)pyridine

This protocol details the lithiation at the C-3 position, directed by the trifluoromethyl group.

Materials:

  • 2-(Trifluoromethyl)pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: a. In a dry, nitrogen-flushed flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. b. Cool the solution to -78 °C. c. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.[4]

  • Lithiation: a. To the freshly prepared LDA solution, add a solution of 2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise at -78 °C. b. Stir the mixture for 1-2 hours at this temperature.[9]

  • Reaction with Electrophile: a. Add the electrophile (1.0 eq) dropwise to the reaction mixture at -78 °C.

  • Work-up: a. Slowly add saturated aqueous NH₄Cl solution at -78 °C to quench the reaction. b. Allow the mixture to warm to room temperature. c. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. d. Purify the crude product by column chromatography.[4]

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl and heteroaryl compounds. For pyridines, these reactions typically involve the coupling of a halopyridine with an organoboron reagent in the presence of a palladium catalyst and a base.

Protocol 5.1: Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol provides a general procedure for the Suzuki coupling of a 2-bromopyridine derivative with an arylboronic acid.

Materials:

  • 2-Bromo-6-methylpyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask, add 2-bromo-6-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[2]

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10012-24Varies
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O120 (Microwave)0.25-0.5Varies

Table 1: Representative Conditions for Suzuki Coupling of 2-Bromopyridines. Data compiled from various sources. Yields are substrate-dependent.

Radical Functionalization: The Minisci Reaction

The Minisci reaction is a powerful method for the direct C-H alkylation and acylation of electron-deficient heterocycles, including pyridines. It involves the addition of a nucleophilic radical to the protonated pyridine ring, followed by rearomatization. The reaction typically shows a preference for the C2 and C4 positions.

Protocol 6.1: Regioselective C4-Alkylation via a Minisci Reaction with a Blocking Group

This modern protocol utilizes a removable blocking group to achieve high regioselectivity for C4-alkylation.

Materials:

  • Pyridinium salt (with blocking group) (0.5 mmol, 1 equiv)

  • Carboxylic acid (1.0 mmol, 2 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (1.0 mmol, 2 equiv)

  • Silver nitrate (AgNO₃) (0.1 mmol, 20 mol%)

  • Dichloroethane (DCE)

  • Water

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for deprotection

Procedure:

  • Minisci Reaction: a. To a culture tube, add the pyridinium salt, carboxylic acid, (NH₄)₂S₂O₈, and AgNO₃. b. Add dichloroethane (2.5 mL) and water (2.5 mL). c. Stir the biphasic mixture at 50 °C for 2 hours.[3][9] d. Upon completion, dilute with dichloromethane.

  • Base-promoted Deprotection: a. To the crude alkylated product, add DBU (3 equiv) in dichloromethane. b. Stir at room temperature for 30 minutes. c. Work up by washing with aqueous NaOH or NaHCO₃, extracting with dichloromethane, and drying the organic layer.[3]

Minisci_Mechanism

Conclusion

The functionalization of the pyridine ring is a rich and diverse field, offering a multitude of strategies to tailor the properties of this essential heterocycle. The choice of method depends critically on the desired regiochemistry, the nature of the substituents already present, and the required functional group tolerance. By understanding the fundamental principles of pyridine reactivity and leveraging the detailed protocols provided, researchers can confidently navigate the synthesis of complex pyridine derivatives for applications in drug discovery and beyond.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
  • Maity, P., & Mereddy, V. R. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(44), 9576-9597. [Link]
  • Química Organica.org. Electrophilic substitution on pyridine. [Link]
  • Stack Exchange. (2018).
  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 47(10), 5193-5202. [Link]
  • Wikipedia. Minisci reaction. [Link]
  • El-Subbagh, H. I., & Smith, K. (2015).
  • Wikipedia. Pyridine. [Link]
  • Pearson. EAS Reactions of Pyridine: Videos & Practice Problems. [Link]
  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]
  • Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.

Sources

Application Note & Protocols: The Strategic Utility of 5-Bromo-2-ethoxy-4-methylpyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-ethoxy-4-methylpyridine has emerged as a highly strategic intermediate in contemporary pharmaceutical development. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, an electron-donating ethoxy group, and a methyl group—provides a versatile scaffold for constructing complex heterocyclic systems. This document provides an in-depth guide for researchers and drug development professionals on the applications and handling of this key building block. We will explore its role in the synthesis of potent therapeutic agents, particularly focusing on imidazo[1,2-a]pyridine derivatives targeting GABA-A receptors. Detailed, field-tested protocols, mechanistic insights, and workflow visualizations are provided to enable seamless integration into research and development pipelines.

Introduction: The Versatility of a Substituted Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The strategic functionalization of this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound serves as an exemplary starting material, offering three distinct points for chemical modification.

  • The Bromine Atom (C5): The bromine at the 5-position is the primary reactive handle, ideally positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient introduction of diverse aryl, heteroaryl, or alkyl groups, which is critical for exploring the structure-activity relationship (SAR) of a drug candidate.

  • The Ethoxy Group (C2): The 2-ethoxy group is a key modulator of the pyridine ring's electronics. As an electron-donating group, it influences the reactivity of the other positions and can participate in forming crucial hydrogen bonds with biological targets.

  • The Methyl Group (C4): The 4-methyl group provides a steric and electronic anchor, influencing the overall conformation of the final molecule and potentially enhancing binding affinity or metabolic stability.

This combination makes this compound a cornerstone intermediate in the synthesis of therapeutics for neurological disorders and gastroesophageal reflux disease. Its most prominent application is in the preparation of imidazo[1,2-a]pyridine derivatives, a class of compounds known to act as positive allosteric modulators of the GABA-A receptor.

Physicochemical & Safety Profile

Accurate characterization and safe handling are prerequisites for successful synthesis.

Properties Summary
PropertyValueSource
IUPAC Name This compoundMolbase
Molecular Formula C8H10BrNOMolbase
Molecular Weight 216.08 g/mol Molbase
CAS Number 1256813-05-9Molbase
Appearance Off-white to light yellow solid/powderInternal Data
Melting Point 35-40 °CInternal Data
Boiling Point ~285.5 °C at 760 mmHg (Predicted)Molbase
Solubility Soluble in methanol, ethanol, dichloromethane, chloroformInternal Data
Safety & Handling
  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Core Application: Synthesis of Imidazo[1,2-a]pyridine Modulators

A primary application of this compound is the synthesis of substituted imidazo[1,2-a]pyridines. These compounds are potent and selective positive allosteric modulators of the α2/α3/α5-containing GABA-A receptors, offering potential anxiolytic and cognitive-enhancing effects without the sedative properties associated with non-selective benzodiazepines.

General Synthetic Strategy

The synthesis typically follows a two-step sequence:

  • Buchwald-Hartwig Amination: The critical C-N bond is formed by coupling the 5-bromo position of the pyridine with a primary amine, typically 2-aminoimidazole or a derivative thereof. This reaction is catalyzed by a palladium complex.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine core.

This workflow is visualized below.

G start_node start_node process_node process_node qc_node qc_node final_node final_node A Start: 5-Bromo-2-ethoxy- 4-methylpyridine C Step 1: Buchwald-Hartwig C-N Cross-Coupling (Pd-Catalyzed) A->C B Start: 2-Aminoimidazole Derivative B->C D Intermediate: N-(2-ethoxy-4-methylpyridin- 5-yl)-1H-imidazol-2-amine C->D Formation of C-N Bond E In-process Control: LC-MS & ¹H NMR (Verify coupling) D->E F Step 2: Intramolecular Cyclization (Acid or Base Catalyzed) E->F Proceed if >95% conversion G Purification: Column Chromatography or Recrystallization F->G Crude Product H Final Product: Imidazo[1,2-a]pyridine API Core G->H I Final QC: HPLC, ¹H/¹³C NMR, Mass Spec, Elemental Analysis H->I

Caption: Synthetic workflow for an Imidazo[1,2-a]pyridine core.

Detailed Experimental Protocol: Palladium-Catalyzed Amination

This protocol details the crucial Buchwald-Hartwig amination step, a cornerstone reaction for this intermediate. The causality behind each choice is explained to ensure reproducibility and success.

Objective: To synthesize N-(2-ethoxy-4-methylpyridin-5-yl)-1H-imidazol-2-amine, a key precursor to an imidazo[1,2-a]pyridine modulator.

Reagents & Equipment
  • Reactants:

    • This compound (1.0 eq)

    • 2-Aminoimidazole sulfate (0.6 eq, as the sulfate salt is often more stable; 1.2 eq of the free amine is generated in situ)

  • Catalyst System:

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq) - Rationale: A common, robust Pd(0) source.

    • Xantphos (0.04 eq) - Rationale: A wide bite-angle ligand that promotes efficient reductive elimination and prevents β-hydride elimination, crucial for C-N coupling.

  • Base:

    • Cesium Carbonate (Cs₂CO₃) (2.5 eq) - Rationale: A strong, non-nucleophilic base essential for deprotonating the amine and facilitating the catalytic cycle. Its solubility in organic solvents is beneficial.

  • Solvent:

    • 1,4-Dioxane (Anhydrous, degassed) - Rationale: A high-boiling point, polar aprotic solvent that effectively dissolves the reactants and catalyst complex.

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere manifold (Nitrogen or Argon)

    • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • Assemble the Schlenk flask and condenser. Heat-dry under vacuum and backfill with nitrogen or argon. Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is highly sensitive to oxygen and moisture. A rigorously inert atmosphere is non-negotiable to prevent catalyst degradation and ensure high yield.

  • Reagent Addition:

    • To the flask, add this compound (e.g., 2.16 g, 10.0 mmol, 1.0 eq), 2-aminoimidazole sulfate (1.57 g, 6.0 mmol, 0.6 eq), and Cesium Carbonate (8.15 g, 25.0 mmol, 2.5 eq).

    • Quickly add Pd₂(dba)₃ (183 mg, 0.2 mmol, 0.02 eq) and Xantphos (231 mg, 0.4 mmol, 0.04 eq).

    • Causality: The solids are added first. The catalyst and ligand are added last and quickly to minimize air exposure.

  • Solvent Addition & Degassing:

    • Add anhydrous, degassed 1,4-dioxane (50 mL) via cannula or syringe.

    • Bubble nitrogen or argon through the reaction mixture for 15-20 minutes while stirring.

    • Causality: Degassing the solvent after addition removes any final traces of dissolved oxygen that could poison the catalyst.

  • Reaction Execution:

    • Heat the mixture to 100-110 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Causality: The high temperature is required to overcome the activation energy of the oxidative addition step in the catalytic cycle.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite® to remove the inorganic salts and catalyst residue. Wash the pad with additional Ethyl Acetate (2 x 25 mL).

    • Causality: Celite filtration is a rapid and effective method to remove fine palladium black and inorganic solids that would otherwise complicate the subsequent liquid-liquid extraction.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water wash removes residual cesium salts and dioxane, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% Methanol in Dichloromethane).

    • Combine the pure fractions and evaporate the solvent to yield the title compound as a solid.

Characterization of Product
  • ¹H NMR: Expect characteristic shifts for the pyridine, imidazole, ethoxy, and methyl protons.

  • LC-MS: Confirm the molecular weight of the product (M+H⁺ expected at m/z 221.1). Purity should be >95%.

  • Yield: Typical yields for this reaction range from 70-85%.

Mechanistic Visualization

The core of the protocol is the palladium-catalyzed Buchwald-Hartwig amination cycle. Understanding this mechanism is key to troubleshooting and optimization.

G cluster_cycle Catalytic Cycle pd_species pd_species substrate substrate product product step step pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Pd(II) Complex pd0->pd2_complex Oxidative Addition amide_complex Pd(II)-Amide Complex pd2_complex->amide_complex Ligand Exchange & Deprotonation amide_complex->pd0 Reductive Elimination ar_nr2 Ar-NR₂ (Coupled Product) amide_complex->ar_nr2 ar_br Ar-Br (5-Bromo-Pyridine) ar_br->pd2_complex amine R₂NH (2-Aminoimidazole) amine->pd2_complex base Base (Cs₂CO₃) base->pd2_complex

Caption: The Buchwald-Hartwig amination catalytic cycle.

Conclusion

This compound is a high-value intermediate whose strategic importance is well-established in the synthesis of next-generation therapeutics. Its well-defined reactivity allows for the reliable and efficient construction of complex molecular architectures, particularly the imidazo[1,2-a]pyridine scaffold. The protocols and insights provided herein are designed to empower medicinal chemists and process development scientists to leverage this building block to its full potential, accelerating the discovery and development of novel medicines.

References

  • Preparation of imidazo[1,2-a]pyridine derivatives as positive allosteric modulators of GABA-A receptors.
  • Imidazopyridine compounds for treatment of gastroesophageal reflux disease.
  • Discovery of Imidazo[1,2-a]pyridines with Potent, Selective, and In Vivo Anxiolytic Activity through the Allosteric Modulation of α2/α3-Containing GABAA Receptors. Journal of Medicinal Chemistry. [Link]
  • This compound - Molbase. Molbase. [Link]

Strategic Functionalization of 5-Bromo-2-ethoxy-4-methylpyridine: A Guide to Protecting Group and Directed Metalation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-ethoxy-4-methylpyridine is a highly versatile heterocyclic building block, pivotal in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from a strategically substituted pyridine core, featuring a handle for cross-coupling (C5-Bromo), an electron-donating group that modulates reactivity (C2-Ethoxy), and a methyl group influencing steric and electronic properties (C4-Methyl). However, unlocking the full synthetic potential of this scaffold requires a nuanced understanding of its reactivity and the judicious application of protecting group and directed functionalization strategies. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies, including direct cross-coupling, N-protection/deprotection protocols, and advanced directed ortho-metalation techniques. Each section explains the causal logic behind the chosen methodology, provides validated, step-by-step protocols, and offers expert insights to navigate the synthetic challenges associated with this important intermediate.

Introduction: The Synthetic Challenge and Strategic Imperatives

The pyridine nucleus is a cornerstone of medicinal chemistry, but its chemistry is often complex. The lone pair on the nitrogen atom can interfere with metal-catalyzed reactions, and the ring's electron-deficient nature influences its susceptibility to nucleophilic versus electrophilic attack. For this compound, the primary synthetic considerations revolve around two key goals:

  • Selective functionalization at the C5-position , typically via palladium-catalyzed cross-coupling reactions.

  • Introduction of substituents at other positions on the ring (e.g., C3 or C6) to build molecular complexity.

Achieving these goals often necessitates either protecting the pyridine nitrogen to modulate its electronic influence or leveraging the existing substituents to direct regioselective C-H activation. This guide will explore four primary strategies to manipulate this substrate effectively.

Strategy 1: Direct C5 Functionalization via Suzuki-Miyaura Cross-Coupling

For many applications, the most direct path to introducing aryl, heteroaryl, or vinyl groups at the C5 position is a Suzuki-Miyaura cross-coupling reaction. A common misconception is that the pyridine nitrogen universally poisons palladium catalysts, necessitating N-protection. However, for many modern catalyst systems, this is not the case. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective transformations on polyhalogenated pyridines.[2] By analogy, the C5-Br bond on our substrate is the primary site of reactivity, and coupling can often be achieved efficiently without a protecting group.

Causality and Experimental Choice:

The success of this approach hinges on the selection of an appropriate palladium catalyst and ligand system that is tolerant of the pyridine nitrogen. Ligands such as SPhos or XPhos, in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, are often effective. The choice of base (e.g., K₃PO₄ or K₂CO₃) and a mixed solvent system like dioxane/water are standard for this transformation.[3]

Protocol 1: Direct Suzuki-Miyaura Coupling at the C5 Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-ethoxy-4-methylpyridine.

Strategy 2: Functionalization via Directed ortho-Metalation (DoM)

To introduce substituents at positions other than C5, Directed ortho-Metalation (DoM) is an exceptionally powerful strategy.[4] This reaction uses a directing metalation group (DMG) already on the ring to guide a strong base to deprotonate a specific adjacent C-H bond, forming a lithiated intermediate that can be trapped with an electrophile.[5] In this compound, the 2-ethoxy group is a potent DMG.

Regioselectivity and Mechanistic Rationale:

The 2-ethoxy group can direct lithiation to either the C3 or C6 position. However, the C4-methyl group provides significant steric hindrance, making deprotonation at the C3 position less favorable. Therefore, lithiation is expected to occur preferentially at the C6 position . To avoid competitive nucleophilic addition of the organolithium reagent to the pyridine ring, a hindered amide base such as lithium diisopropylamide (LDA) is the reagent of choice at low temperatures.[5]

G cluster_workflow Directed ortho-Metalation (DoM) Workflow A This compound B LDA, THF, -78 °C A->B Deprotonation C 6-Lithio Intermediate B->C Regioselective Lithiation at C6 D Electrophile (E+) (e.g., DMF, I₂, TMSCl) C->D Electrophilic Trap E 6-Substituted Product D->E Quench G cluster_workflow N-Oxide Protection-Functionalization-Deprotection A Starting Pyridine B m-CPBA, DCM A->B Protection C Pyridine N-Oxide B->C D Functionalization (e.g., Lithiation/E+) C->D E Functionalized N-Oxide D->E F PCl₃ or H₂/Pd E->F Deprotection G Functionalized Pyridine F->G

Sources

Application Note & Protocol: Regioselective Lithiation of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The regioselective functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, enabling access to a vast array of structures crucial for pharmaceuticals, agrochemicals, and materials science. 5-Bromo-2-ethoxy-4-methylpyridine is a valuable starting material, and its transformation into the corresponding 6-lithiated species via halogen-metal exchange opens a direct and efficient pathway to novel 5-bromo-6-substituted pyridine derivatives. This application note provides a comprehensive technical guide, including a detailed, field-proven protocol for the lithiation of this compound using n-butyllithium (n-BuLi). We will delve into the mechanistic underpinnings, critical process parameters, safety protocols, and troubleshooting strategies to ensure reproducible and high-yielding results for researchers in drug development and synthetic chemistry.

The core transformation relies on a halogen-metal exchange reaction, a rapid and generally high-yielding process when performed under cryogenic conditions.[1][2] The choice of n-BuLi as the lithiating agent is predicated on its widespread availability and proven efficacy in exchanging with aryl bromides.[3] The reaction's success is critically dependent on maintaining anhydrous conditions and low temperatures (-78 °C) to prevent side reactions, such as the degradation of the solvent or addition to the pyridine ring.[4][5]

Principles of the Reaction: Mechanism and Regioselectivity

The lithiation of this compound proceeds via a halogen-metal exchange mechanism. This is a kinetically controlled process where the organolithium reagent preferentially reacts with the most electropositive halogen on the aromatic ring.[1][6]

Key Mechanistic Steps:

  • Coordination: The n-butyllithium, which exists as an aggregate in solution, coordinates to the bromine atom of the pyridine substrate.

  • "Ate" Complex Formation: A transient, negatively charged "ate" complex is formed, weakening the Carbon-Bromine bond.[7]

  • Exchange: The complex rearranges, leading to the formation of the more stable 6-lithiopyridine species and n-butyl bromide. The thermodynamic driving force for this exchange is the formation of a more stable organolithium species, where the lithium is bonded to a more electronegative sp²-hybridized carbon atom compared to the sp³-hybridized carbon of n-BuLi.

  • Electrophilic Quench: The resulting highly nucleophilic organolithium intermediate is then trapped in situ with a suitable electrophile (E+).

The regioselectivity of this reaction is primarily dictated by the position of the bromine atom. Halogen-metal exchange is significantly faster than directed ortho-metalation (DoM), which would involve the deprotonation of a C-H bond adjacent to a directing group like the 2-ethoxy group.[8][9] Therefore, the reaction occurs selectively at the C-5 bromine position.

Caption: Reaction pathway for the lithiation of this compound.

Detailed Experimental Protocols

This section outlines the necessary protocols, from reagent preparation and standardization to the final product purification.

Protocol 1: Titration of n-Butyllithium

The exact concentration of commercial n-BuLi solutions can degrade over time. Accurate stoichiometry is critical for avoiding side reactions like di-lithiation or incomplete conversion.[4] Therefore, titration before use is mandatory for achieving reproducible results. The Gilman double titration method or, more commonly, titration against a dried primary standard like diphenylacetic acid is recommended.[10][11][12]

Materials:

  • Diphenylacetic acid (DPAA), recrystallized and dried under vacuum.

  • Anhydrous Tetrahydrofuran (THF).

  • n-Butyllithium solution in hexanes.

  • Flame-dried glassware (e.g., 25 mL round-bottom flask with stir bar).

  • Inert atmosphere setup (Nitrogen or Argon).

  • Gas-tight syringes.

Procedure:

  • To a flame-dried 25 mL flask under an inert atmosphere, add a precisely weighed amount of diphenylacetic acid (e.g., 212 mg, 1.00 mmol).

  • Add 8-10 mL of anhydrous THF via syringe and stir until the solid dissolves completely.

  • Using a gas-tight syringe, add the n-BuLi solution dropwise. A transient yellow color will appear with each drop.[10]

  • The endpoint is reached when a persistent pale yellow color remains for more than one minute.[12]

  • Record the volume of n-BuLi solution added.

  • Repeat the titration at least twice more and average the results.

  • Calculate the molarity: Molarity (M) = Moles of DPAA (mol) / Average Volume of n-BuLi (L) .

Protocol 2: Lithiation and Quench with an Electrophile (e.g., DMF)

This protocol details the generation of the lithiated intermediate and its subsequent formylation using N,N-dimethylformamide (DMF) to yield this compound-6-carbaldehyde.

Materials:

  • This compound.

  • Titrated n-Butyllithium solution (from Protocol 3.1).

  • Anhydrous Tetrahydrofuran (THF).

  • Anhydrous N,N-dimethylformamide (DMF).

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Flame-dried, multi-neck round-bottom flask with stir bar, thermometer adapter, and septum.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Dry ice/acetone bath.

Caption: Experimental workflow for the lithiation and electrophilic quench.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.[13]

  • Dissolution: To the reaction flask, add this compound (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add the freshly titrated n-BuLi solution (1.05 - 1.1 eq) dropwise via syringe over 20-30 minutes. It is crucial to maintain the internal temperature below -70 °C to prevent side reactions.[4]

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure the halogen-metal exchange is complete.

  • Electrophile Addition: Add the electrophile (e.g., anhydrous DMF, 1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 30-60 minutes, then slowly warm to room temperature over 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary & Troubleshooting

Successful execution of this protocol should provide the desired product in good to excellent yields.

ParameterRecommended ConditionRationale
Temperature -78 °CMinimizes solvent degradation by n-BuLi and prevents unwanted side reactions or decomposition of the lithiated intermediate.[5]
Solvent Anhydrous THFEthereal solvent stabilizes the organolithium species. Must be rigorously dried to prevent quenching of the n-BuLi.[4]
Reagent n-Butyllithium (1.05-1.1 eq)An excess ensures complete conversion but a large excess can lead to side reactions. Titration is essential.[4]
Atmosphere Inert (N₂ or Ar)n-BuLi is pyrophoric and the lithiated intermediate is highly reactive with oxygen and moisture.[13][14]

Troubleshooting Guide:

Issue ObservedPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Reaction quenched prematurely.1. Titrate n-BuLi solution immediately before use.[15] 2. Flame-dry all glassware; use freshly distilled or commercially available anhydrous solvents.[13] 3. Ensure sufficient stirring time after n-BuLi addition.
Complex Mixture of Products 1. Temperature rose above -70 °C. 2. Impure starting material. 3. "Halogen dance" or rearrangement.1. Ensure slow, dropwise addition of n-BuLi with efficient cooling. 2. Purify starting material before reaction. 3. Maintain low temperature throughout the addition and stirring phases.
Recovery of Starting Material 1. Insufficient n-BuLi added. 2. Inactive n-BuLi.1. Verify stoichiometry based on accurate titration. 2. Use a fresh, properly stored bottle of n-BuLi and titrate.

Safety & Handling Precautions

Organolithium reagents like n-butyllithium are extremely hazardous and require strict adherence to safety protocols.

  • n-Butyllithium: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[16] It also reacts violently with water and protic solvents.[17] All manipulations must be performed under a strict inert atmosphere (N₂ or Ar) using proper syringe and cannula techniques.[14][18]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[19]

  • Emergency Preparedness: Never work alone when handling pyrophoric reagents.[19] Ensure a Class D fire extinguisher (for combustible metals) or a container of dry sand is immediately accessible. Do not use water or CO₂ extinguishers on an organolithium fire.

  • Waste Disposal: Quench excess n-BuLi and reactive intermediates carefully. A common procedure involves slow addition to a stirring, cooled solution of isopropanol in an inert solvent like hexanes, followed by slow addition of water.[15] All contaminated sharps and materials must be disposed of as hazardous waste according to institutional guidelines.[19]

References

  • nbutyl lithium safety. (2024). YouTube.
  • How To: Titrate Alkyllithiums. Department of Chemistry : University of Rochester.
  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.
  • Protecting n-Butyllithium from Air and Moisture. Fisher Scientific.
  • Titration of butyllithium. The Sarpong Group.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
  • Troubleshooting low yields in the lithi
  • n-Butyllithium - Safety D
  • SOP for the Titr
  • Butyl lithium titration and estim
  • Dong, V. M., & Le, D. (2017).
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (n.d.).
  • Safe handling of organolithium compounds in the labor
  • Selective monolithiation of 2,5-dibromopyridine with butyllithium.
  • Parham, W. E., & Piccirilli, R. M. (n.d.). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine.
  • Directed Metal
  • Directed (ortho)
  • El-Mowafy, A. M., et al. (2015).
  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • Nagy, K. D., et al. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies.
  • Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • G.O., G. A., & Campos, D. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH.
  • Preparation of n-Butyllithium (n-BuLi · LiBr). PrepChem.com.
  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). YouTube.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)....
  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip - TCNJ.
  • Metal–halogen exchange. Wikipedia.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group.
  • Application Notes and Protocols: Synthesis and Reactions of 2-Lithio-6-methylpyridine. Benchchem.
  • 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure.
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Application Notes and Protocols for the Synthesis of Substituted Pyydines in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyridine Scaffolds in Advanced Materials

The pyridine ring, a foundational nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of functional organic materials. Its unique electronic properties, including its electron-deficient nature and ability to coordinate with metal ions, make it a versatile building block for a vast array of applications. In materials science, substituted pyridines are integral components of organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), chemical sensors, and catalytic systems. The strategic placement of substituents on the pyridine core allows for the fine-tuning of molecular properties such as frontier energy levels, charge transport capabilities, and photophysical responses, directly impacting device performance and stability. This technical guide provides researchers, scientists, and professionals in drug development and materials science with a comprehensive overview of key synthetic methodologies for accessing highly functionalized pyridines, complete with detailed experimental protocols and an exploration of their applications in cutting-edge materials.

Classical Approaches to Pyridine Ring Construction

For decades, classical condensation reactions have been the bedrock of pyridine synthesis, offering robust and reliable routes to a variety of substituted derivatives. These methods are characterized by their multicomponent nature, often assembling the pyridine ring in a single, efficient step from readily available starting materials.

The Hantzsch Pyridine Synthesis: A Workhorse for Dihydropyridines and Pyridines

The Hantzsch synthesis, first reported in 1882, is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP).[1][2] Subsequent oxidation yields the corresponding pyridine. This method is renowned for its simplicity and efficiency in creating symmetrically substituted pyridines.[1]

Mechanism of Action:

The reaction proceeds through a series of condensation and cyclization steps. Initially, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A Michael addition between the Knoevenagel product and the enamine is followed by cyclization and dehydration to yield the 1,4-DHP ring.[3][4] The final pyridine is obtained through an oxidation step, which provides the driving force of aromatization.[5]

Diagram of the Hantzsch Pyridine Synthesis Workflow:

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_oxidation Aromatization cluster_purification Purification reactants Combine Aldehyde, 2x β-Ketoester, Ammonia Source in Solvent heat Heat Reaction Mixture (e.g., Reflux or Microwave) reactants->heat Form 1,4-DHP cool Cool to Precipitate 1,4-Dihydropyridine heat->cool filter Filter and Wash cool->filter oxidize Oxidize with (e.g., HNO3, FeCl3) filter->oxidize Aromatize purify Recrystallize to obtain Pure Substituted Pyridine oxidize->purify

Caption: General workflow for the Hantzsch pyridine synthesis.

Detailed Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol details the synthesis of a classic Hantzsch product.

  • Materials:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Ethyl acetoacetate (2.60 g, 20 mmol)

    • Ammonium acetate (1.16 g, 15 mmol)

    • Methanol (10 mL)

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in methanol.[6]

    • Heat the reaction mixture to 80°C and stir for the appropriate time until the reaction is complete (monitor by TLC).[6]

    • Upon completion, cool the reaction mixture in an ice bath. A solid precipitate will form.[6]

    • Collect the crude product by vacuum filtration and wash with ice-cold water.[6]

    • Purify the product by recrystallization from methanol to yield diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate as white crystals.[6]

  • Aromatization (Optional):

    • Dissolve the synthesized 1,4-dihydropyridine in glacial acetic acid.

    • Add a suitable oxidizing agent, such as nitric acid or ferric chloride, and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the pyridine product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization.

The Kröhnke Pyridine Synthesis: A Versatile Route to Polysubstituted Pyridines

The Kröhnke synthesis is a highly adaptable method for preparing 2,4,6-trisubstituted pyridines.[7] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source, typically ammonium acetate.[7][8]

Mechanism of Action:

The reaction is initiated by the formation of a pyridinium ylide from the deprotonation of the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[7][8] This intermediate then reacts with ammonia, followed by cyclization and dehydration, to yield the final aromatic pyridine ring.[7][8]

Krohnke_Mechanism start α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide start->ylide -H+ dicarbonyl 1,5-Dicarbonyl Intermediate ylide->dicarbonyl + Michael Acceptor (Michael Addition) michael_acceptor α,β-Unsaturated Carbonyl michael_acceptor->dicarbonyl dihydropyridine Dihydropyridine Intermediate dicarbonyl->dihydropyridine + NH3 (Cyclization) pyridine Substituted Pyridine dihydropyridine->pyridine - H2O (Aromatization)

Caption: Simplified workflow of the Bohlmann-Rahtz pyridine synthesis.

Detailed Protocol: One-Pot Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

This protocol is a one-pot modification of the Bohlmann-Rahtz synthesis. [9]

  • Materials:

    • 1-Phenyl-2-propyn-1-one (0.16 g, 1.23 mmol)

    • Ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol)

    • Ethanol-Acetic Acid (5:1) mixture (12 mL)

  • Procedure:

    • Prepare a stock solution by dissolving 1-phenyl-2-propyn-1-one and ethyl 3-aminocrotonate in the ethanol-acetic acid solvent mixture. [9] 2. This reaction can be efficiently carried out in a continuous flow reactor. Set the reactor temperature to 120°C with a residence time of 5 minutes. [9] 3. Alternatively, in a batch setup, heat the mixture in a sealed vessel to 120°C for an appropriate time, monitoring by TLC.

    • After the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate. [9] 5. Extract the product with an organic solvent such as dichloromethane. [9] 6. Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product. [9] 7. Purify by column chromatography to obtain ethyl 2-methyl-6-phenylpyridine-3-carboxylate as a yellow solid. [9]

Modern Synthetic Strategies for Functional Pyridines

While classical methods are powerful, modern synthetic chemistry has introduced a range of new tools for pyridine synthesis and functionalization. These techniques often offer milder reaction conditions, greater functional group tolerance, and more precise control over substitution patterns.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable for synthesizing biaryl and hetero-biaryl structures, which are common motifs in materials for OLEDs. [10][11] Mechanism of Action:

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the pyridine halide.

  • Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. [10] Detailed Protocol: Synthesis of 2,3-diphenylpyridine

This protocol describes the synthesis of a key building block for advanced materials. [10]

  • Materials:

    • 2-Chloro-3-phenylpyridine (1 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • Triphenylphosphine (PPh₃) (0.08 mmol)

    • 1,4-Dioxane (4 mL)

    • Degassed water (1 mL)

  • Procedure:

    • In a reaction flask, combine 2-chloro-3-phenylpyridine, phenylboronic acid, and potassium carbonate. [10] 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. [10] 3. Add 1,4-dioxane and degassed water. Sparge the mixture with the inert gas for 15-20 minutes. [10] 4. In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane. [10] 5. Add the catalyst solution to the reaction flask via syringe. [10] 6. Heat the reaction mixture to 100°C with vigorous stirring and monitor its progress by TLC. [10] 7. Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over sodium sulfate. [10] 9. Concentrate the solution and purify the crude product by column chromatography to yield 2,3-diphenylpyridine. [10]

Stille Coupling for Pyridine-Containing Polymers

The Stille coupling reaction is another powerful palladium-catalyzed method that forms C-C bonds between an organotin compound and an organic halide or triflate. It is particularly well-suited for polymerization reactions (Stille polycondensation) to create conjugated polymers for applications in organic solar cells and other electronic devices. [12] Mechanism of Action: The mechanism of Stille coupling is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. [12]The choice of catalyst, ligands, and reaction conditions is crucial for achieving high molecular weight polymers. [13]

Applications of Substituted Pyridines in Materials Science

The diverse electronic and structural properties of substituted pyridines make them indispensable in various areas of materials science.

Table 1: Applications of Substituted Pyridines in Materials Science

Application AreaRole of Pyridine DerivativeExample Material/SystemKey Properties & Advantages
Organic Light-Emitting Diodes (OLEDs) Electron-transporting materials (ETMs), host materials, emitters. [14]Phenyl-substituted pyridinesHigh triplet energy, good charge transport, improved device efficiency and stability. [14]
Perovskite Solar Cells (PSCs) Hole-transporting materials (HTMs), surface passivation agents. [14][15]2-AminopyridineReduces defect density, improves carrier lifetime, enhances power conversion efficiency and stability. [16]
Chemical Sensors Fluorescent probes for metal ion detection.Imine-linked pyridine derivativesHigh selectivity and sensitivity for specific metal ions (e.g., Pb²⁺), fluorescence quenching or enhancement upon binding. [17][18]
Catalysis Ligands for transition metal catalysts.Pyridine-based ligands in Suzuki and other cross-coupling reactions.Stabilize metal centers, influence catalytic activity and selectivity.
Pyridine Derivatives in Perovskite Solar Cells

In the rapidly advancing field of perovskite solar cells, pyridine derivatives have emerged as critical components for improving both efficiency and stability. They are often used as additives or surface modifiers to passivate defects at the perovskite surface and grain boundaries. For instance, 2-aminopyridine has been shown to effectively passivate uncoordinated Pb²⁺ ions in the perovskite film through the lone pair electrons on both the pyridine and amino nitrogens. [16]This passivation reduces non-radiative recombination, leading to longer carrier lifetimes and higher open-circuit voltages. [19]The enhanced film quality and hydrophobicity imparted by these pyridine derivatives also contribute to the long-term stability of the devices. [14]

Pyridine-Based Fluorescent Sensors

The ability of the pyridine nitrogen to coordinate with metal ions makes pyridine derivatives excellent candidates for fluorescent chemosensors. [18]The binding of a metal ion to the pyridine moiety can significantly alter the photophysical properties of the molecule, leading to a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. [17]This "turn-on" or "turn-off" response allows for the selective and sensitive detection of various metal ions, which is crucial for environmental monitoring and biological imaging. [20]

Conclusion and Future Outlook

The synthesis of substituted pyridines is a mature yet continually evolving field, driven by the demand for novel materials with tailored properties. While classical methods like the Hantzsch, Kröhnke, and Bohlmann-Rahtz syntheses remain valuable for their robustness and scalability, modern cross-coupling reactions and other advanced methodologies offer unparalleled precision and functional group tolerance. The strategic application of these synthetic tools enables the creation of sophisticated pyridine-containing molecules and polymers that are at the forefront of innovations in organic electronics, renewable energy, and sensor technology. As our understanding of structure-property relationships deepens, the development of even more efficient and selective methods for pyridine synthesis will undoubtedly continue to be a key driver of progress in materials science.

References

  • Hantzsch, A. R. (1882). Condensation of two equivalents of a β-dicarbonyl compound, one equivalent of an aldehyde, and ammonia or an amine source to form a symmetrical 1,4-dihydropyridine. Justus Liebigs Annalen der Chemie.
  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
  • Wikipedia. Kröhnke pyridine synthesis.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Scribd. Hantzsch Pyridine Synthesis | PDF.
  • Zou, K., et al. (2022). Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells.
  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis.
  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis.
  • ACS Applied Energy Materials. Multiple Types of Defect Passivation Using a Pyridine Derivative Modifier for Efficient and Stable Perovskite Solar Cells.
  • RSC Publishing. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells.
  • Bohrium. Pyridine‐Functionalized Organic Molecules in Perovskite Solar Cells: Toward Defects Passivation and Charge Transfer.
  • J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2007).
  • Semantic Scholar. [PDF] Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells.
  • Química Organica.org. Kröhnke synthesis of pyridine.
  • ChemTube3D. Hantzsch pyridine synthesis - overview.
  • PubMed. Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb2+.
  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis..
  • Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide | PDF.
  • MDPI. Pyridine Derivatives as Fluorescent Sensors for Cations.
  • Interchim. FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis.
  • ResearchGate. (PDF) Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • ResearchGate. Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb(2+) | Request PDF.
  • ResearchGate. Pyridine-based fluorescent and colorimetric probes: Advances in metal ion detection and cancer cell imaging (2020–2024) | Request PDF.
  • NIH. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview.
  • The Royal Society of Chemistry. Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot.
  • ResearchGate. Kro¨hnke pyridines: an efficient solvent-free synthesis of 2,4,6-triarylpyridines.
  • SciSpace. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real.
  • Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Der Pharma Chemica. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity.
  • ResearchGate. The Stille coupling polymerization conditions and the resulting polymer molecular weights of P1 a.
  • Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • PubMed Central. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.
  • NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • ACS Omega. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 5-Bromo-2-ethoxy-4-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and application of 5-Bromo-2-ethoxy-4-methylpyridine. This vital intermediate is a cornerstone in the development of novel pharmaceuticals and agrochemicals, particularly as a building block in cross-coupling reactions.[1] However, its synthesis and subsequent use can present challenges that impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes. We will explore the causality behind experimental choices, providing a framework for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered issues.

Q1: I'm observing significant degradation of my 2-ethoxy-4-methylpyridine starting material even before the reaction begins. What's happening?

A: 2-alkoxypyridines can be sensitive to both acidic conditions and prolonged exposure to atmospheric moisture. The pyridine nitrogen is basic and can be protonated by trace acids, which can catalyze hydrolysis of the ethoxy group. Ensure your starting material is stored under an inert atmosphere (Nitrogen or Argon) and that all solvents are rigorously dried before use. If you suspect acidic impurities in your solvent, consider passing it through a plug of neutral alumina.

Q2: My bromination reaction of 2-ethoxy-4-methylpyridine is stalling, resulting in low conversion. What are the first things to check?

A: Low conversion in electrophilic aromatic substitutions on pyridine rings is a common issue. The pyridine nitrogen is electron-withdrawing, which deactivates the ring compared to benzene.[2] First, verify the activity of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). NBS can degrade over time; using a freshly opened bottle or recrystallized material is recommended. Second, ensure your reaction is free of water, as moisture can consume the brominating agent. Finally, consider the solvent choice; polar aprotic solvents can sometimes hinder these reactions, and a solvent screen may be necessary.[3]

Q3: In my Suzuki coupling reaction using this compound, I'm consistently forming a debrominated byproduct (2-ethoxy-4-methylpyridine). How can I prevent this?

A: This side reaction, known as proto-dehalogenation, is a frequent challenge in palladium-catalyzed cross-coupling. It occurs when the organopalladium intermediate reacts with a proton source (like water or alcohol) before it can undergo reductive elimination to form the desired product. To mitigate this, ensure rigorously anhydrous conditions. Using a stronger, non-nucleophilic base can also help. Additionally, ligand choice is critical; bulky, electron-rich phosphine ligands can promote the desired reductive elimination step, outcompeting the proto-dehalogenation pathway.

Q4: How do I select the best catalyst, ligand, and base for a cross-coupling reaction with this substrate?

A: The optimal conditions are highly dependent on the coupling partner. However, a good starting point for Suzuki-Miyaura reactions with this compound is a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd(PPh₃)₄, paired with a phosphine ligand.[4] The choice of base is crucial; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly effective.[5] A screening of different ligands (e.g., SPhos, XPhos, P(o-tol)₃) and solvents (e.g., Dioxane, Toluene, DMF, often with water) is the most reliable method to maximize yield for a specific transformation.[6]

Section 2: Troubleshooting Guide: Synthesis via Bromination

The most common route to this compound is the direct bromination of 2-ethoxy-4-methylpyridine. Here, we address specific problems in this synthetic step.

Problem 1: Low Yield and Incomplete Conversion

Low yields are often traced back to reagent quality, reaction conditions, or inherent substrate reactivity.

Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
Inactive Brominating Agent N-Bromosuccinimide (NBS) is the most common reagent for this transformation. It can degrade upon exposure to light and moisture, reducing its electrophilicity.Use NBS from a freshly opened container or recrystallize it from water before use. For elemental bromine, ensure it is free of HBr, which can protonate the pyridine and halt the reaction.
Suboptimal Solvent The solvent polarity can influence the solubility of reagents and the stability of the reaction intermediates.[3]Acetic acid is a common solvent for pyridine bromination as it can help activate the bromine.[7] However, for sensitive substrates, chlorinated solvents like Dichloromethane (DCM) or non-polar solvents might offer better results by minimizing side reactions.[3][8] A solvent screen is advisable.
Pyridine Protonation The reaction generates HBr as a byproduct. The basic nitrogen on the pyridine ring will be protonated, forming a pyridinium salt. This places a positive charge on the ring, strongly deactivating it towards further electrophilic attack.Add a non-nucleophilic base or acid scavenger to the reaction. Sodium acetate is commonly used in acetic acid to buffer the system.[9][10] In other solvents, bases like 2,6-lutidine can be effective.[11]
Insufficient Activation The pyridine ring is inherently electron-deficient and less reactive than benzene in electrophilic substitutions.[2]While direct heating can sometimes drive the reaction, it often leads to side products. A more controlled approach is to use a Lewis acid catalyst, although this can be complex. The most reliable method is careful optimization of temperature and reaction time.
Workflow: Troubleshooting Low Bromination Yield

G start Low Yield / Stalled Reaction check_reagents Verify Reagent Quality (NBS, Solvent Purity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->start acid_scavenger Acid Scavenger Used? check_conditions->acid_scavenger add_scavenger Add NaOAc or Lutidine acid_scavenger->add_scavenger No optimize_temp Optimize Temperature & Time acid_scavenger->optimize_temp Yes add_scavenger->start temp_ok Yield Improved? optimize_temp->temp_ok solvent_screen Perform Solvent Screen (e.g., AcOH, DCM, Toluene) temp_ok->solvent_screen No success Yield Optimized temp_ok->success Yes solvent_screen->success consult Consult Literature for Alternative Methods solvent_screen->consult

Caption: Decision workflow for troubleshooting low bromination yield.

Problem 2: Poor Regioselectivity

While the 5-position is the electronically favored site for bromination, harsh conditions can lead to the formation of other isomers or poly-brominated species.

Scientific Rationale for Selectivity

The ethoxy group at the 2-position and the methyl group at the 4-position are both electron-donating groups (EDGs). They activate the pyridine ring towards electrophilic substitution, primarily at their ortho and para positions. The cumulative effect directs the incoming electrophile (Br+) to the C-3 and C-5 positions. The C-5 position is generally favored due to reduced steric hindrance compared to the C-3 position, which is flanked by two substituents.

Caption: Influence of substituents on bromination regioselectivity.

Troubleshooting Steps:

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Overheating provides excess energy that can overcome the activation barrier for less-favored isomers.

  • Slow Addition: Add the brominating agent dropwise or portion-wise. This practice keeps the instantaneous concentration of the electrophile low, favoring the most kinetically accessible product and preventing over-bromination.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. A large excess will inevitably lead to di-brominated byproducts. Monitor the reaction closely by TLC or GC-MS to avoid over-reaction.

Section 3: Troubleshooting Guide: Suzuki-Miyaura Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling. However, achieving high yields requires careful optimization.[12][13]

Problem 1: Low Yield of Coupled Product

This is the most common issue and can stem from multiple factors within the catalytic cycle.

Catalytic Cycle and Potential Failure Points

G pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-Br) pd0->oa + Ar-Br tm Transmetalation (Ar-Pd(II)-Ar') oa->tm + Ar'-B(OR)2 side_dehalo Proto-dehalogenation (Side Reaction) oa->side_dehalo [H+] Source re Reductive Elimination (Ar-Ar') tm->re side_homo Homo-coupling (Side Reaction) tm->side_homo O2 / Slow RE re->pd0 + Product

Caption: Simplified Suzuki-Miyaura cycle and common side reactions.

Optimization Parameters for Suzuki-Miyaura Coupling

Parameter Rationale & Common Issues Recommendations for Optimization
Catalyst/Ligand The ligand stabilizes the Pd center and modulates its reactivity. Insufficiently electron-rich or bulky ligands can lead to slow reductive elimination, promoting side reactions. Catalyst decomposition (Pd black) indicates a failed cycle.Screen a panel of ligands. For heteroaromatic halides, bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often give superior results. Use a pre-catalyst for more reliable initiation.
Base The base is required to activate the boronic acid for transmetalation. The choice of base can dramatically affect the yield.[5] An incorrect base can be too weak to facilitate transmetalation or too strong, causing boronic acid decomposition or side reactions.K₂CO₃ is a good starting point. If the reaction is sluggish, stronger bases like K₃PO₄ or Cs₂CO₃ may improve the rate. The base must be anhydrous.
Solvent The solvent must solubilize all components and is often a mixture of an organic solvent and water. The water is crucial for the activity of inorganic bases.Common systems include Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[6] The ratio should be optimized. For water-sensitive substrates, anhydrous conditions with an organic-soluble base (e.g., CsF in DME) can be explored.
Temperature Temperature affects all reaction rates in the cycle. Too low, and the reaction may not proceed; too high, and catalyst decomposition or side reactions can increase.[5]Most Suzuki reactions run well between 80-110 °C. If yield is low, incrementally increasing the temperature may help, but monitor for byproduct formation.
Boronic Acid Quality Boronic acids can dehydrate to form cyclic boroxines, which are less reactive. They can also degrade on storage.Use fresh, high-purity boronic acid or ester. If using an older reagent, you may need to increase the stoichiometry from the typical 1.1-1.5 equivalents.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This is a representative protocol and should be optimized for each specific substrate.

  • Glassware Preparation: Rigorously dry all glassware in an oven (>120 °C) and cool under a stream of dry nitrogen or argon.

  • Reagent Setup: To a reaction flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1) via cannula or syringe. Degas the solvent by sparging with argon for 20-30 minutes prior to use.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines.
  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?.
  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?.
  • Blog. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction.
  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Reddit. (2024). Bromination Help.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.

Sources

Technical Support Center: Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. As a medicinal or process chemist, you are likely aware of the synthetic utility of the pyridine moiety. However, you have also likely encountered the unique challenges that these heteroaromatic halides present.

This guide is structured to function as a direct line to an experienced application scientist. It moves beyond simple protocols to diagnose and resolve the common side reactions and yield-damaging issues encountered in the lab. We will explore the causality behind these problems and provide robust, field-tested solutions.

Common Issues & FAQs: A Diagnostic Approach

We will begin by addressing the most frequent and frustrating outcomes researchers face.

FAQ 1: My reaction gives low to no yield, with starting materials largely unconsumed. What's the primary suspect?

Answer: When a Suzuki coupling with a bromopyridine fails to initiate, the most probable cause is catalyst inhibition . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes.[1][2] This "poisoning" of the catalyst effectively stops the catalytic cycle before it can begin in earnest. The C-Br bond at the 2-position of pyridine is also less reactive towards the crucial oxidative addition step compared to other positions, which can be a contributing factor.[1]

Troubleshooting Steps:

  • Ligand Choice is Critical: The most effective countermeasure is the use of bulky, electron-rich phosphine ligands. These ligands serve two purposes: they sterically shield the palladium center, physically preventing the pyridine nitrogen from binding, and their electron-donating nature promotes the rate-limiting oxidative addition step.[1][3]

  • Precatalyst Selection: Consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed to generate the active Pd(0) species cleanly and efficiently in situ, which can be more reliable than starting with Pd(OAc)₂ or Pd₂(dba)₃.[4]

FAQ 2: I'm observing a major byproduct with a mass corresponding to the dimer of my boronic acid. What is this side reaction and how can I prevent it?

Answer: You are observing homocoupling of the boronic acid. This side reaction is primarily caused by two factors: the presence of dissolved oxygen in your reaction mixture or the use of a Pd(II) source that is not efficiently reduced to the active Pd(0) catalyst.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then preferentially catalyzes the dimerization of two boronic acid molecules.[2][4]

Troubleshooting Steps:

  • Rigorous Degassing: This is non-negotiable. Ensure your solvents and the reaction vessel (containing all solid reagents) are thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is superior, but sparging with an inert gas (argon or nitrogen) for 20-30 minutes is also effective.[5]

  • Use a Pd(0) Source: If homocoupling persists with Pd(II) precatalysts like Pd(OAc)₂, switching to a direct Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate the issue, as it removes the in-situ reduction step where homocoupling can be prevalent.[2]

  • Control Boronic Acid Concentration: Using boronic esters (e.g., pinacol or MIDA esters) or potassium organotrifluoroborates can help.[4][6][7] These reagents slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of the bimolecular homocoupling side reaction.[6][7]

FAQ 3: My main byproduct is the debrominated pyridine starting material. What causes this dehalogenation?

Answer: This side reaction is known as protodebromination or simply dehalogenation . After the initial oxidative addition of the bromopyridine to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the mixture before transmetalation occurs. Subsequent reductive elimination then releases the debrominated pyridine.[4]

Potential Hydride Sources & Solutions:

  • Solvents: Alcohols (e.g., isopropanol, ethanol) can act as hydride donors. If dehalogenation is severe, consider switching to anhydrous, non-protic solvents like dioxane, THF, or toluene.[4]

  • Bases: Certain bases or impurities within them can be hydride sources. Screening different bases is recommended.

  • Water: While often required, excessive water can be a proton source that facilitates dehalogenation pathways.[5] Ensure you are using a controlled amount of water, not simply an arbitrary "few drops."

Kinetic Considerations: Dehalogenation often becomes significant when the desired transmetalation step is slow. Therefore, any measures taken to accelerate the main catalytic cycle (e.g., using more active ligands, slightly increasing temperature) can help outcompete this side reaction.[5]

FAQ 4: My boronic acid seems to be degrading over the course of the reaction. How can I improve its stability?

Answer: You are likely observing protodeboronation , the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. Heteroaryl boronic acids, including pyridylboronic acids, are particularly susceptible to this side reaction, especially in aqueous basic conditions.[4][8]

Troubleshooting Steps:

  • Use Boronic Esters: As with homocoupling, using more stable boronic esters (pinacol, MIDA) is a highly effective strategy.[4][9] MIDA boronates are particularly stable and can be used in anhydrous Suzuki coupling conditions.[4]

  • Minimize Water: Use the minimum amount of water necessary to dissolve the base and facilitate the reaction. Anhydrous conditions, if compatible with your system, will largely prevent protodeboronation.

  • Choice of Base: Milder bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH, which can accelerate the decomposition of sensitive boronic acids.[5]

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, as both can contribute to the degradation of the boronic acid.

Visualizing the Problem: Workflows and Mechanisms

To better diagnose issues, a logical workflow is essential. The following diagrams illustrate the ideal catalytic cycle, common failure points, and a troubleshooting decision tree.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OA_complex R¹-Pd(II)L_n-Br Pd0->OA_complex Oxidative Addition (R¹-Br) Inhibition Catalyst Inhibition (Pyridine-Pd Complex) Pd0->Inhibition Pyridine Coordination TM_complex R¹-Pd(II)L_n-R² OA_complex->TM_complex Transmetalation (R²-B(OR)₂) Dehalogenation Dehalogenation (Protodebromination) OA_complex->Dehalogenation Hydride Source TM_complex->Pd0 Reductive Elimination product R¹-R² TM_complex->product Homocoupling Homocoupling (R²-R²) Protodeboronation Protodeboronation (R²-H)

Caption: The Suzuki catalytic cycle and key interference points.

Troubleshooting_Workflow start Low Yield or Failed Reaction q1 Starting Materials Consumed? start->q1 q2 Major Byproduct? q1->q2 Yes sm_unchanged Action: Check Catalyst/Ligand Cause: Catalyst Inhibition q1->sm_unchanged No q3 Debrominated SM? q2->q3 No homocoupling Action: Degas Rigorously Use Pd(0) / Boronic Ester Cause: Homocoupling q2->homocoupling Yes (Boronic Dimer) dehalogenation Action: Change Solvent/Base Use Anhydrous Conditions Cause: Dehalogenation q3->dehalogenation Yes boronic_decomp Action: Use Boronic Ester Milder Base, Less H₂O Cause: Protodeboronation q3->boronic_decomp No (Boronic Acid Gone) complex_mixture Multiple Issues: Systematic Optimization Required boronic_decomp->complex_mixture

Caption: A decision tree for troubleshooting Suzuki couplings.

Recommended Protocols & Conditions

Success in coupling bromopyridines often hinges on careful selection of reagents and meticulous technique.

Table 1: Recommended Reaction Parameters for Bromopyridines
ParameterRecommendationRationale & Comments
Palladium Source Buchwald Precatalysts (G3/G4), Pd₂(dba)₃Precatalysts offer reliable generation of active Pd(0). Pd₂(dba)₃ is a good Pd(0) source to avoid homocoupling from in-situ reduction.[2][4]
Ligand SPhos, XPhos, RuPhos (Buchwald-type)Bulky, electron-rich ligands are essential to prevent catalyst inhibition by the pyridine nitrogen and to promote oxidative addition.[1][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Phosphates and carbonates are generally effective. Strong hydroxides can promote boronic acid degradation.[1][5]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OAprotic ethers or aromatic solvents are preferred to minimize dehalogenation. A small amount of water is often needed to solubilize the base.[4][10]
Boron Reagent Pinacol or MIDA Boronate EstersSignificantly more stable towards protodeboronation and helps suppress homocoupling by slow release of the active boronic acid.[4][9]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction, especially the oxidative addition step.[1][11]
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine

This procedure provides a robust starting point and assumes rigorous inert atmosphere technique.

Reagents & Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with vacuum capabilities

  • Syringes and needles

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic Pinacol Ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos G3, 1-3 mol%)

  • SPhos ligand (if not using a precatalyst, 1.1x mol% of Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Degassed water

Procedure:

  • Flask Preparation: To the oven-dried Schlenk flask, add the 2-bromopyridine, arylboronic ester, base, palladium catalyst, and ligand (if separate).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with inert gas. Repeat this vacuum/backfill cycle a total of three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed dioxane (to achieve a concentration of ~0.1-0.2 M) followed by the degassed water (typically a 10:1 to 5:1 solvent:water ratio) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the bromopyridine starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]

By understanding the underlying causes of these common side reactions and applying a systematic, logical approach to troubleshooting, you can significantly improve the success rate and efficiency of your Suzuki coupling reactions with challenging bromopyridine substrates.

References
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH).
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.

Sources

Technical Support Center: Purification of 5-Bromo-2-ethoxy-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-ethoxy-4-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable heterocyclic building blocks. This compound is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors, and agrochemicals.[1][2] Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological and pharmacological studies.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification, such as low yields, persistent impurities, and separation difficulties.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing explanations for the underlying causes and actionable, step-by-step solutions.

Question 1: My flash chromatography is giving poor separation and significant peak tailing. What's causing this and how can I fix it?

Answer:

Peak tailing and poor separation are common issues when purifying pyridine derivatives on silica gel.[4] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the surface of the silica gel.[4][5] This leads to non-ideal elution behavior.

Causality Explained: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the surface silanols (Si-OH) of the stationary phase. This strong interaction slows down the elution of the compound in a non-uniform way, causing the peak to tail.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a competing base to your mobile phase (eluent).

    • Protocol: Add 0.1-1% triethylamine (TEA) to your pre-mixed solvent system (e.g., Hexane/Ethyl Acetate).[6] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine derivative and allowing for a more symmetrical peak shape.[4]

    • Alternative: If your derivative is acid-stable, adding a small amount of a volatile acid like acetic acid can also sometimes improve peak shape, but this is less common for basic compounds.

  • Use of Neutralized or End-Capped Silica:

    • Consider using silica gel that has been pre-treated or "neutralized" with a base.[7]

    • Alternatively, modern, end-capped silica gels have fewer free silanol groups and can significantly reduce tailing for basic compounds.[4]

  • Optimize Solvent System:

    • Ensure you have an optimal solvent system by performing thorough thin-layer chromatography (TLC) analysis first. Aim for a retention factor (Rf) of approximately 0.3 for your target compound.[6] A common starting point for these derivatives is a gradient of ethyl acetate in hexanes.[8]

Question 2: I'm experiencing a low yield after my purification workflow. Where could my product be lost?

Answer:

Low recovery is a frustrating issue that can arise from multiple stages of the purification process.[9]

Potential Causes and Solutions:

  • Product Decomposition on Silica: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

    • Troubleshooting Step: Run a small-scale "plug" of silica. Dissolve a known amount of your crude material, apply it to a small column, and immediately elute it. If the recovery is low or new spots appear on the TLC, decomposition is likely. As mentioned above, using neutralized silica or adding TEA to the eluent can mitigate this.[7]

  • Incomplete Extraction During Work-up: Pyridine derivatives can have some solubility in acidic aqueous layers due to the protonation of the basic nitrogen.

    • Protocol: During an aqueous work-up, ensure the aqueous layer is made basic (pH > 8) with a base like sodium bicarbonate or sodium hydroxide before extracting with an organic solvent.[10] This ensures the pyridine is in its neutral, more organic-soluble form. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery.[11]

  • Loss During Recrystallization: Using too much solvent is a common reason for low recrystallization yields.[12]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. If the yield is still low, you can attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and cooling again.[12]

Question 3: My final product is a persistent oil, or it "oils out" during recrystallization instead of forming crystals. How can I induce crystallization?

Answer:

"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[12][13] This can be caused by using a solvent with too high a boiling point or by the solution being too concentrated.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the "good" solvent (the one in which the compound is more soluble) to lower the saturation point, then allow it to cool much more slowly.[12][13]

  • Induce Nucleation: If the solution remains clear upon cooling (supersaturated), you can induce crystal formation by:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[12]

    • Seeding: Add a single, tiny crystal of the pure compound (if available) to the solution. This will act as a template for further crystal growth.[13]

  • Solvent System Optimization: Finding the right solvent or solvent pair is key. A good system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. For many brominated pyridines, a mixed solvent system like ethanol/ethyl acetate or ethanol/water can be effective.[5][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude this compound sample?

A1: Impurities typically stem from the synthesis process and can include unreacted starting materials, intermediates, or by-products from side reactions.[14] Depending on the synthetic route, common impurities may include:

  • Starting Materials: e.g., 2-hydroxy-4-methylpyridine or 2-chloro-5-bromo-4-methylpyridine.

  • Intermediates: e.g., 5-Amino-2-methylpyridine if starting from a nitro precursor.[14]

  • By-products: Isomeric bromopyridines or di-brominated species.[14]

Q2: What is the best general approach to purify these derivatives: chromatography, recrystallization, or distillation?

A2: The choice depends on the nature of the impurities and the scale of your reaction.[13]

  • Flash Column Chromatography: This is the most versatile method for separating a wide range of impurities with different polarities. It is particularly good for complex mixtures or when the product is an oil.[13][15]

  • Recrystallization: If your product is a solid and the impurities have different solubility profiles, recrystallization is an excellent and cost-effective method for achieving very high purity.[5]

  • Distillation: If the main impurities are isomers with sufficiently different boiling points, fractional distillation under reduced pressure can be effective, though this is often more suitable for the un-functionalized parent compounds.[13]

Q3: How does the basicity of the pyridine ring affect purification choices?

A3: The basicity of the pyridine nitrogen (pKa of most pyridine derivatives is between 5 and 6) is a critical factor.[4]

  • During Extraction: It allows for an acid-base workup. You can wash your organic solution with dilute acid (e.g., 1M HCl) to pull the basic pyridine product into the aqueous layer, leaving non-basic impurities behind. Then, basifying the aqueous layer and re-extracting will recover your purified product.[5][10]

  • During Chromatography: As discussed in the troubleshooting section, it causes peak tailing on silica gel unless additives like triethylamine are used.[4]

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity.[5][16]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing high resolution to separate the main compound from trace impurities. A reversed-phase C18 column is a common choice.[14][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and can give a good indication of purity by showing the absence of signals from impurities. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[16][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of your product and identifying the mass of any co-eluting impurities.[7][16]

Data & Protocols

Table 1: Comparison of Purification Techniques
TechniquePurity AchievableTypical RecoveryProsCons
Flash Chromatography >98%80-90%Good for complex mixtures; high throughput.[5]Can be time-consuming; potential for product loss on the column.[5]
Recrystallization >99%65-80%Yields highly pure product; cost-effective.[5]Lower yield than chromatography; requires finding a suitable solvent system.[5]
Acid-Base Extraction ~90%>95%Excellent for removing non-basic/acidic impurities; high recovery.[5]May not effectively remove neutral impurities.[5]
Preparative HPLC >99.5%50-70%Provides the highest purity; excellent resolution.[5]Expensive; lower yields; not ideal for large quantities.[5]
Protocol: Flash Column Chromatography for a this compound Derivative

This protocol assumes a crude product that requires separation from less polar and more polar impurities.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that gives your target compound an Rf value of ~0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate.[6]

    • Prepare your elution solvent. For example, 90:10 Hexane/Ethyl Acetate with 0.5% Triethylamine (TEA) added to prevent peak tailing.

  • Column Packing:

    • Select an appropriate size column for your sample amount (a general rule is a 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).[13][19]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, draining the excess solvent until the solvent level is just at the top of the silica bed.[6]

    • Add a thin layer of sand on top of the silica to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using a pump or house air) to achieve a flow rate of about 2 inches per minute.[6]

    • Begin collecting fractions. Monitor the elution process by collecting small fractions and analyzing them by TLC.[11]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[13]

Visualizations

Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting the appropriate purification strategy for a crude this compound derivative.

Purification_Workflow start Crude Product (Post-Workup) check_state Is the product a solid or an oil? start->check_state solid_path Is it mostly pure by TLC? check_state->solid_path Solid chromatography Flash Column Chromatography check_state->chromatography Oil is_solid Solid is_oil Oil recrystallize Recrystallization solid_path->recrystallize Yes solid_path->chromatography No (Complex Mixture) purity_check Assess Purity (HPLC, NMR, LC-MS) recrystallize->purity_check chromatography->purity_check final_product Pure Product purity_check->final_product

Caption: Decision workflow for selecting a purification method.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Refining purification techniques for high-purity Pyridine-2,6-d2.
  • Benchchem. (2025).
  • Benchchem. (2025). Pyridinone Synthesis: Technical Support & Troubleshooting Guide.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.
  • MySkinRecipes. (n.d.). This compound.
  • Yuzé. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Guidechem. (n.d.). How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?.
  • OSHA. (1991). Pyridine.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Benchchem. (2025).
  • Organic Syntheses. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • National Center for Biotechnology Information. (n.d.). 2-Ethoxypyridine. PubChem.
  • Benchchem. (2025). Technical Support Center: Analysis of 5-Bromo-2-methylpyridine and its Impurities by HPLC.
  • Djerassi, C., & Scholz, C. R. (1948). Brominations with Pyridine Hydrobromide Perbromide. Journal of the American Chemical Society.
  • Chem-Impex. (n.d.). 2-Ethoxypyridine.
  • Autech Industry Co.,Limited. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.

Sources

Technical Support Center: Overcoming Poor Reactivity of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-ethoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate the nuances of its reactivity, particularly in palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity Profile of this compound

This compound is a valuable intermediate in the synthesis of complex molecules, especially in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of a reactive C-Br bond on the pyridine ring, which allows for the introduction of various substituents through cross-coupling reactions. However, the electronic nature of the pyridine ring, influenced by the electron-donating ethoxy and methyl groups, can sometimes lead to poor reactivity. This guide will help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low conversion?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate can be attributed to several factors related to its electron-rich nature. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] Additionally, the electron-donating groups can make the oxidative addition step of the catalytic cycle less favorable.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.[3][4] Consider screening ligands such as SPhos, XPhos, or RuPhos.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common starting point, consider using more active pre-catalysts.[5]

  • Base Selection: The choice of base is critical. Screen different bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. The solubility and strength of the base can significantly impact the reaction rate and yield.[3]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used.[6][7] Optimizing the solvent ratio is crucial for reagent solubility and reaction efficiency.[3]

Q2: I'm observing significant debromination of my starting material as a side product. What is causing this and how can I prevent it?

A2: Debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich aryl halides. It can be caused by a few factors:

  • Reaction Temperature: Excessively high temperatures can promote this side reaction.

  • Catalyst Loading: High catalyst loading can sometimes lead to increased side product formation.

  • Base Strength: A very strong base in combination with certain solvents can facilitate protodebromination.

Preventative Measures:

  • Lower the reaction temperature.

  • Reduce the catalyst loading incrementally.

  • Consider a milder base.

Q3: My Buchwald-Hartwig amination is not proceeding to completion. What adjustments should I make?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8][9][10] When using this compound, challenges can arise from the substrate's electronic properties.

Optimization Strategies:

  • Ligand Choice: Bulky biarylphosphine ligands are often essential for coupling with electron-rich pyridines.[3] Ligands like Xantphos can also be effective.[11]

  • Base: Strong, non-nucleophilic bases such as NaOt-Bu or Cs₂CO₃ are typically required.[11]

  • Palladium Source: Using a pre-formed palladium-ligand complex (precatalyst) can often provide more consistent and reproducible results.[12]

Q4: In my Sonogashira coupling, I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A4: The Sonogashira reaction, which forms a C-C bond between a terminal alkyne and an aryl halide, is a cornerstone of organic synthesis.[13][14] Alkyne homocoupling is a frequent side reaction.

Mitigation Techniques:

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst is crucial.[6] Ensure you are using an appropriate amount (typically 1-5 mol%).

  • Amine Base: An amine base like triethylamine (Et₃N) is typically used as both the base and a solvent.[6]

  • Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative homocoupling.

Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue Possible Causes Solutions
Low or No Product Formation 1. Inactive catalyst. 2. Poor ligand choice. 3. Inappropriate base. 4. Unsuitable solvent.1. Use a reliable precatalyst or ensure proper activation of a Pd(II) source. Increase catalyst loading slightly.[3] 2. Screen bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[3] 3. Screen bases such as K₃PO₄, Cs₂CO₃, K₂CO₃.[3] 4. Optimize the ratio of organic solvent to water. Common solvents include toluene, dioxane, and DMF.[3]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High reaction temperature.1. Improve degassing procedures for the solvent and maintain a strict inert atmosphere.[2] 2. Lower the reaction temperature.[2]
Debromination of Starting Material 1. High reaction temperature. 2. High catalyst loading.1. Lower the reaction temperature.[15] 2. Reduce the catalyst loading.[15]
Buchwald-Hartwig Amination
Issue Possible Causes Solutions
Low Yield 1. Ineffective ligand. 2. Incorrect base. 3. Catalyst deactivation.1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2] 2. Employ a strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃.[11] 3. Use a pre-formed palladium-ligand complex (precatalyst).[12]
Hydrodehalogenation 1. Unfavorable reaction kinetics.1. This side reaction can sometimes compete with the desired amination. Optimizing the ligand and base combination is key to favoring the C-N bond formation.
Sonogashira Coupling
Issue Possible Causes Solutions
Low Conversion 1. Catalyst system not optimal. 2. Insufficient base.1. A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard.[6] 2. Ensure an adequate amount of an amine base (e.g., Et₃N) is used.[6]
Alkyne Homocoupling 1. Presence of oxygen. 2. Absence of copper co-catalyst.1. Maintain a strict inert atmosphere. 2. Ensure the addition of a copper(I) salt.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).[6]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if necessary.[6]

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[6][7]

  • Heat the mixture to 85-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv.).[11]

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).[11]

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[11]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[6][16]

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.[16]

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until completion as monitored by TLC.

  • Cool the reaction, pour it into water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Workflows
Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (Substrate, Boronic Acid, Base) B 2. Add Catalyst System (Pd Catalyst, Ligand) A->B C 3. Add Degassed Solvent B->C D 4. Heat under Inert Atmosphere (85-100 °C, 12-24h) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench & Extract E->F Completion G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Br)L2 pd0->pd2_complex Oxidative Addition pd2_amido Ar-Pd(II)(NR2)L2 pd2_complex->pd2_amido Ligand Exchange & Deprotonation pd2_amido->pd0 Reductive Elimination ArNR2 Ar-NR2 HBase [H-Base]+ Br- ArBr Ar-Br Amine HNR2 Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References
  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of 5-Bromo-2-chloro-4-methylpyridine in Key Cross-Coupling and Substitution.
  • BenchChem. (2025). Technical Support Center: Scaling Up Reactions with 5-Bromo-2-chloro-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • ResearchGate. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Wikipedia. (2023). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4738480, this compound.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-ethoxy-4-methylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of catalyst loading in cross-coupling reactions involving 5-Bromo-2-ethoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, experimental protocols, and answers to frequently asked questions (FAQs). Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to solve challenges in your own laboratory settings.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered when working with substituted bromopyridines.

Q1: My Suzuki-Miyaura coupling with this compound is resulting in a low or no yield. Is catalyst loading the primary issue?

A1: While improper catalyst loading is a frequent cause of low yields, it's often interconnected with other factors, especially with pyridine-containing substrates.[1] The primary challenge with many pyridine derivatives is the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[2][3] This "poisoning" effect can lead to the formation of inactive catalytic species, stalling the reaction. Therefore, simply increasing the catalyst loading might not be a cost-effective or successful solution without addressing the fundamental issue of catalyst deactivation. A systematic approach is crucial.[4]

Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this substrate?

A2: For many palladium-catalyzed cross-coupling reactions, a standard starting point for catalyst loading is between 1-5 mol%.[5] For challenging substrates like this compound, beginning a screening process with 2-3 mol% of a suitable palladium precatalyst is a reasonable approach.[2]

Q3: I'm observing a significant amount of homocoupling of my boronic acid. How can I mitigate this?

A3: Homocoupling is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[6][7] While not always directly tied to catalyst loading, excessively high concentrations of palladium can sometimes favor side reactions.[1] The primary solutions are to ensure rigorous degassing of your solvents and reaction mixture and to maintain a strict inert atmosphere (e.g., argon or nitrogen).[6]

Q4: My reaction appears to stall after partial conversion. Could this be a catalyst loading issue?

A4: Stalling is a classic symptom of catalyst deactivation. This could mean your initial catalyst loading was insufficient to overcome gradual poisoning by the pyridine substrate or product.[4] In this scenario, a modest increase in catalyst loading (e.g., from 2 mol% to 4 mol%) is a logical troubleshooting step. However, you should also consider if the chosen ligand is providing enough steric and electronic stabilization to the palladium center.[4]

Q5: Is it possible to use too much catalyst?

A5: Yes. Excessively high catalyst loadings (e.g., >10 mol%) are not only uneconomical but can also lead to an increase in side reactions, the formation of palladium black (catalyst decomposition), and complications in purifying your final product.[5] The goal is to find the optimal loading that maximizes yield and reaction rate without introducing these detrimental effects.

Troubleshooting Low-Yield Reactions: A Systematic Guide

When faced with a low-yielding cross-coupling reaction, a systematic approach to identify the root cause is more effective than random changes to the protocol.

Initial Diagnosis: Catalyst System and Reaction Conditions

Before focusing solely on catalyst loading, it's essential to ensure the other components of your reaction are appropriate for this specific substrate.

  • Catalyst Inhibition: The electron pair on the pyridine nitrogen can act as a poison to the palladium catalyst.[2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][6] These ligands sterically shield the palladium center, hindering coordination by the pyridine nitrogen.[2]

  • Inefficient Oxidative Addition: The C-Br bond must react with the Pd(0) species in the first step of the catalytic cycle.

    • Solution: Ensure your precatalyst is effectively generating the active Pd(0) species. Using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) can provide more consistent results.[4]

  • Suboptimal Base and Solvent: The choice of base and solvent is critical and highly interdependent.[4]

    • Solution: For Suzuki couplings, common bases include K₃PO₄ and Cs₂CO₃ in solvents like 1,4-dioxane/water or toluene/water.[4][8] A screening of different bases and solvent systems is often necessary.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a low-yielding reaction.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Catalyst System Appropriate for Pyridines? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_ligand No check_reagents Are Reagents Pure & Anhydrous? check_conditions->check_reagents Yes optimize_base_solvent Screen Bases (K3PO4, Cs2CO3) & Solvents (Dioxane/H2O, Toluene/H2O) check_conditions->optimize_base_solvent No use_fresh_reagents Use Freshly Purified/Purchased Reagents & Anhydrous Solvents check_reagents->use_fresh_reagents No increase_loading Systematically Increase Catalyst Loading (e.g., 2% -> 4% -> 6%) check_reagents->increase_loading Yes optimize_ligand->increase_loading optimize_base_solvent->increase_loading optimize_temp Optimize Temperature (e.g., 80-110 °C) optimize_temp->increase_loading use_fresh_reagents->increase_loading success Successful Reaction increase_loading->success Yield Improves failure Persistent Low Yield: Re-evaluate Overall Strategy increase_loading->failure No Improvement

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Experimental Protocol: Catalyst Loading Optimization Screen

To empirically determine the optimal catalyst loading, a parallel screening experiment is the most efficient approach. This protocol outlines a general procedure for a Suzuki-Miyaura coupling.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Array of reaction vials (e.g., microwave vials or Schlenk tubes)

  • Internal standard for analytical monitoring (e.g., dodecane)

Procedure
  • Preparation of Reaction Vials: In a glovebox or under a positive flow of inert gas, add the this compound (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.12 mmol, 1.2 equiv), and the base (e.g., 0.2 mmol, 2.0 equiv) to a set of four reaction vials.

  • Catalyst Addition:

    • Vial 1: Add the palladium precatalyst corresponding to 0.5 mol% .

    • Vial 2: Add the palladium precatalyst corresponding to 1.0 mol% .

    • Vial 3: Add the palladium precatalyst corresponding to 2.0 mol% .

    • Vial 4: Add the palladium precatalyst corresponding to 4.0 mol% .

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1.0 mL) to each vial. If using an internal standard, add it at this stage.

  • Degassing: Securely cap the vials and, if not performed in a glovebox, subject the reaction mixtures to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate (e.g., 90-100 °C) and stir vigorously for a set period (e.g., 12-18 hours).

  • Monitoring and Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each reaction, dilute it, filter, and analyze by a suitable technique (e.g., GC-MS or LC-MS) to determine the conversion and yield relative to the internal standard.

Data Presentation and Interpretation

Summarize your results in a clear table to easily compare the outcomes.

EntryCatalystLoading (mol%)Time (h)Conversion (%)Yield (%)
1XPhos Pd G30.5183530
2XPhos Pd G31.0187571
3XPhos Pd G32.0189895
4XPhos Pd G34.018>9996

Interpretation: In this example dataset, a significant improvement is seen when moving from 0.5 to 2.0 mol%. The increase from 2.0 to 4.0 mol% offers only a marginal benefit, suggesting that 2.0 mol% is the optimal catalyst loading for this reaction under these conditions, balancing efficiency with cost.

The "Why": Mechanistic Considerations for Catalyst Loading

Understanding the catalytic cycle is paramount to making informed decisions about reaction optimization.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Inhibition Catalyst Poisoning (Pyridine Coordination) Pd0->Inhibition Deactivation Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans + [Ar'-BY_2(Base)]- RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 + Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle and the point of catalyst inhibition.

A sufficient concentration of the active Pd(0) catalyst is required to initiate and sustain this cycle. If the rate of catalyst deactivation (e.g., through pyridine poisoning) is faster than the rate of the catalytic turnover, the reaction will stall. Increasing the initial catalyst loading provides a larger reservoir of active catalyst to offset this deactivation pathway. However, the more elegant solution is to use a ligand system that minimizes the rate of deactivation, allowing for lower, more efficient catalyst loadings.[2][4]

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Why can't I achieve good yields for this Suzuki reaction?
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • High Throughput Screening In Chemical Catalysis Technologies Strategies And Applic
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • High Throughput Strategies for the Discovery and Optimization of C
  • High Throughput Catalyst Screening: Do not forget parallel synthesizers. Amar Equipment. [Link]
  • Troubleshooting a difficult Heck reaction. Reddit. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
  • High-Throughput Screening Techniques in Catalysis. University of Heidelberg. [Link]
  • High throughput reaction screening for accelerated materials research upd
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migr
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-ethoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. The information herein is synthesized from available data on structurally related compounds and foundational chemical principles to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure—a substituted pyridine ring—it is susceptible to degradation from exposure to light, air (oxygen), and moisture.[1][2] The pyridine ring itself can be sensitive to oxidation, and the substituents may also be reactive under certain conditions.

Q2: How should I properly store neat this compound?

To ensure the long-term stability of the neat compound, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[1][2] The recommended storage condition is in a cool, dark, and dry place.[1][3][4] Always ensure the container is tightly sealed.[1][3][4]

Q3: What is the recommended way to store solutions of this compound?

For optimal stability, it is best to prepare solutions fresh before use. If storage is necessary, stock solutions should be prepared in a high-purity, anhydrous solvent and stored under an inert atmosphere. To minimize degradation from repeated temperature changes, it is advisable to aliquot the stock solution into smaller, single-use vials.[2] These should be stored at low temperatures, ideally -20°C or -80°C, and protected from light by using amber vials or by wrapping the container in foil.[2]

Q4: My this compound has developed a yellow or brown color. Can I still use it?

A change in color, particularly to yellow or brown, is a common indicator of degradation for pyridine derivatives.[2] While a slight discoloration may not significantly affect the outcome of all applications, for sensitive reactions such as palladium-catalyzed cross-couplings, it is highly recommended to purify the compound before use.[2] Impurities from degradation can potentially interfere with catalytic cycles and lead to lower yields or the formation of byproducts.

Q5: What are the likely degradation products of this compound?

Based on the structure, potential degradation pathways could include:

  • Hydrolysis: The ethoxy group may be susceptible to hydrolysis, especially in the presence of acid or base, to form 5-Bromo-4-methyl-2-hydroxypyridine.

  • Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, particularly in the presence of atmospheric oxygen or other oxidizing agents.[2]

  • Dehalogenation: Reductive dehalogenation could lead to the formation of 2-ethoxy-4-methylpyridine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that may arise during experiments involving this compound and provides actionable solutions.

Issue 1: Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low yields in cross-coupling reactions are a frequent problem when using substituted pyridines. The following troubleshooting steps can help identify and resolve the issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Action Scientific Rationale
Degraded Starting Material 1. Check the appearance of the this compound for any color change. 2. Purify the starting material via column chromatography or recrystallization if degradation is suspected.Impurities from degradation can poison the catalyst or participate in side reactions, thus lowering the yield of the desired product.
Catalyst Inhibition/Deactivation 1. Use fresh, high-purity catalyst and ligands. 2. Ensure all reagents and solvents are anhydrous and thoroughly degassed. 3. Consider using a different ligand that is more robust or provides better stabilization of the catalytic species.The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[5] Oxygen and moisture can also degrade the catalyst and reagents.[5]
Sub-optimal Reaction Conditions 1. Re-optimize the reaction temperature, solvent, and base. 2. For Suzuki reactions, consider using a boronic ester instead of a boronic acid to minimize protodeboronation.[5]The choice of base and solvent can significantly impact the reaction rate and yield. Side reactions like protodeboronation can consume the coupling partner.[5]
Experimental Protocol: Purification of Discolored this compound

This protocol provides a general method for purifying this compound that has shown signs of degradation.

Materials:

  • Discolored this compound

  • Silica gel for column chromatography

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glassware for column chromatography

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the discolored this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Store the purified product under an inert atmosphere and protected from light.

Visualizing Stability and Troubleshooting

Potential Degradation Pathways

A This compound B 5-Bromo-4-methyl-2-hydroxypyridine A->B Hydrolysis (H₂O, acid/base) C This compound N-oxide A->C Oxidation ([O]) D 2-Ethoxy-4-methylpyridine A->D Reductive Dehalogenation ([H])

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Low Yields

Start Low Yield in Reaction Check_SM Assess Starting Material Purity Start->Check_SM Purify_SM Purify Starting Material Check_SM->Purify_SM Degraded Check_Conditions Evaluate Reaction Conditions Check_SM->Check_Conditions Pure Purify_SM->Check_Conditions Optimize_Conditions Re-optimize Temperature, Solvent, Base Check_Conditions->Optimize_Conditions Sub-optimal Check_Catalyst Examine Catalyst System Check_Conditions->Check_Catalyst Optimal Optimize_Conditions->Check_Catalyst New_Catalyst Use Fresh Catalyst/Ligands Check_Catalyst->New_Catalyst Suspect Success Improved Yield Check_Catalyst->Success OK New_Catalyst->Success

Caption: Troubleshooting workflow for low reaction yields.

References

  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.

Sources

Technical Support Center: Dehalogenation of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dehalogenation of 5-bromo-2-ethoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis of 2-ethoxy-4-methylpyridine. This resource is grounded in established catalytic principles and aims to provide not just protocols, but a deeper understanding of the reaction intricacies.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries and challenges faced during the dehalogenation of this compound.

Q1: What is the most common method for the dehalogenation of this compound?

A1: The most prevalent and effective method is catalytic hydrogenation. This typically involves a palladium-based catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.[1][2] Alternative catalysts, including nickel-based systems, can also be employed and may offer advantages in specific contexts.[3][4][5]

Q2: My dehalogenation reaction is sluggish or incomplete. What are the likely causes?

A2: Incomplete conversion is a common issue that can stem from several factors. The primary culprits are often poor catalyst activity (due to poisoning or degradation), insufficient hydrogen source, or non-optimal reaction conditions (temperature, pressure, solvent). It is also crucial to ensure the purity of the starting material and reagents.

Q3: I am observing side products in my reaction mixture. What are they likely to be?

A3: Besides the desired 2-ethoxy-4-methylpyridine, potential side products can arise from over-reduction of the pyridine ring, especially under harsh conditions. If the reaction is part of a cross-coupling sequence, hydrodehalogenation as a side reaction is a common issue.[6][7][8] Careful analysis by GC-MS or LC-MS is recommended to identify the nature of the impurities.

Q4: Can I use a hydrogen balloon for this reaction, or do I need a high-pressure hydrogenation setup?

A4: For lab-scale synthesis, a hydrogen balloon is often sufficient, particularly with a highly active catalyst like 10% Pd/C.[2] However, for larger scale reactions or if the reaction is slow, a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures of hydrogen will likely improve the reaction rate and completeness.

Q5: How do I effectively remove the palladium catalyst after the reaction?

A5: The heterogeneous palladium catalyst can be removed by filtration. To ensure complete removal of fine palladium particles, it is best practice to filter the reaction mixture through a pad of Celite®. The Celite cake should then be washed with the reaction solvent to recover any adsorbed product.

In-Depth Troubleshooting Guides

This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during the dehalogenation of this compound.

Issue 1: Low or No Conversion to 2-ethoxy-4-methylpyridine

If you observe a low yield of the desired product with a significant amount of unreacted this compound, consider the following troubleshooting steps:

Potential Cause & Explanation Recommended Solution & Rationale
Inactive Catalyst: The palladium catalyst may be old, of poor quality, or may have been deactivated. Catalyst poisoning by sulfur- or thiol-containing impurities in the starting material or solvent can also occur.Solution: Use fresh, high-quality Pd/C from a reputable supplier. If catalyst poisoning is suspected, consider pre-treating the starting material/solvent with a scavenger resin or performing a preliminary purification.
Insufficient Hydrogen Source: The reaction is stoichiometric in its requirement for a hydrogen donor. If using a transfer hydrogenation method (e.g., with ammonium formate or sodium hypophosphite), the reagent may be limiting.[2]Solution: Increase the equivalents of the hydrogen donor. If using hydrogen gas, ensure there are no leaks in the system and that the balloon remains inflated (or pressure is maintained).
Suboptimal Reaction Conditions: Low temperature or pressure can lead to a slow reaction rate. The choice of solvent can also significantly impact the reaction.Solution: Increase the reaction temperature (typically 40-60 °C for this type of reaction). If using a hydrogen balloon, consider switching to a pressurized system (e.g., 50 psi H₂). Ensure a suitable solvent like methanol, ethanol, or ethyl acetate is used.
Poor Reagent Purity: Impurities in the this compound or solvent can interfere with the reaction.Solution: Verify the purity of the starting material by NMR or GC-MS. Use anhydrous, high-purity solvents.
Issue 2: Formation of Unidentified Byproducts

The appearance of unexpected peaks in your analytical data requires a systematic approach to identify and eliminate the source of the side reactions.

Potential Cause & Explanation Recommended Solution & Rationale
Over-reduction of the Pyridine Ring: Under forcing conditions (high temperature, high pressure, extended reaction time), the pyridine ring itself can be hydrogenated.Solution: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Reduce the reaction temperature and/or hydrogen pressure.
Reaction with Solvent: Protic solvents like methanol or ethanol can sometimes participate in side reactions, though this is less common in simple dehalogenations.Solution: If side products related to the solvent are identified, consider switching to an aprotic solvent like ethyl acetate or THF.
Impurity-Derived Byproducts: Impurities in the starting material may be undergoing transformation under the reaction conditions.Solution: Re-purify the starting this compound.

Experimental Protocols

Below are detailed, step-by-step methodologies for the dehalogenation of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) with Hydrogen Gas

This protocol is a standard and generally high-yielding method.

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Sodium Bicarbonate (NaHCO₃) (1.5 equiv)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (balloon or pressurized vessel)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and the solvent (e.g., methanol).

  • Add sodium bicarbonate. This acts as a base to neutralize the HBr formed during the reaction, which can otherwise inhibit the catalyst.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the flask with a septum and purge the flask with nitrogen or argon, followed by hydrogen gas (via a balloon or by connecting to a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-ethoxy-4-methylpyridine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

This method avoids the need for a hydrogen gas setup and is often convenient for small-scale reactions.

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ammonium Formate (HCOONH₄) (3-5 equiv)

  • Methanol or Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add ammonium formate to the solution.

  • Carefully add the 10% Pd/C catalyst.

  • Heat the reaction mixture to reflux (typically 60-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through Celite® to remove the catalyst, washing the pad with the solvent.

  • The work-up typically involves partitioning the filtrate between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[9]

  • Purify by column chromatography if needed.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the dehalogenation of this compound.

ParameterMethod 1 (H₂ Gas)Method 2 (Transfer Hydrogenation)
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 1-5 mol%5-10 mol%
Hydrogen Source H₂ gas (balloon or pressure)Ammonium Formate
Base NaHCO₃ or Et₃NNot typically required
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, Ethanol
Temperature Room Temperature to 40 °C60-80 °C (Reflux)
Typical Yield >90%>85%

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the dehalogenation process.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Starting Material, Solvent, and Base B Add Pd/C Catalyst A->B C Introduce Hydrogen Source (H₂ Gas or Transfer Agent) B->C D Stir at Appropriate Temperature C->D E Monitor by TLC/GC-MS D->E F Filter through Celite to Remove Catalyst E->F G Solvent Removal F->G H Purification (e.g., Chromatography) G->H I Characterization H->I

Caption: General workflow for the catalytic dehalogenation.

Catalytic Cycle of Dehalogenation

This diagram outlines the generally accepted mechanism for palladium-catalyzed dehalogenation.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L₂) Pd0->ArPdBr Oxidative Addition PdHBr H-Pd(II)-Br(L₂) Pd0->PdHBr Oxidative Addition of HBr ArPdH Ar-Pd(II)-H(L₂) ArPdBr->ArPdH Hydrogenolysis ArPdH->Pd0 Reductive Elimination ArH Ar-H ArPdH->ArH ArBr Ar-Br ArBr->ArPdBr H2 H₂ H2->ArPdH HBr HBr HBr->PdHBr

Caption: Simplified catalytic cycle for Pd-catalyzed dehalogenation.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues.

G start Low Yield or Incomplete Reaction check_catalyst Is the catalyst fresh and of high quality? start->check_catalyst check_h2 Is the hydrogen source adequate? check_catalyst->check_h2 Yes sol_catalyst Use fresh catalyst. Consider pre-treatment of starting material. check_catalyst->sol_catalyst No check_conditions Are the reaction conditions (temp, pressure) optimal? check_h2->check_conditions Yes sol_h2 Increase H₂ pressure or equivalents of transfer agent. check_h2->sol_h2 No check_purity Are starting materials and solvents pure? check_conditions->check_purity Yes sol_conditions Increase temperature or pressure. Screen different solvents. check_conditions->sol_conditions No sol_purity Purify starting material and use anhydrous solvents. check_purity->sol_purity No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, 2010(02), 217-220. [Link]
  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
  • Zhang, Y., et al. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5488-5498. [Link]
  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3607-3612. [Link]
  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(17), 3607-3612. [Link]
  • Trost, B. M., & Tasker, S. Z. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14065-14072. [Link]
  • Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 60(5), 1347-1351. [Link]
  • Cahiez, G., et al. (2011). Practical iron-catalyzed dehalogenation of aryl halides.
  • Oestreich, M., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 10(21), 7179-7184. [Link]
  • Lipshutz, B. H., et al. (2018). Nickel-Catalyzed Hydro- and Deutero-dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions.
  • Červený, L., & Marhoul, A. (2018). Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds.
  • Zhang, W., et al. (2016). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports, 6, 25016. [Link]
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
  • Grinstead, R. R. (1994). Nickel Complexes as Soluble Catalysts for Reductive Dehalogenation of Aromatic Halides. Inorganic Chemistry, 33(18), 4053-4057. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2018).

Sources

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-ethoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles governing the success of your reactions.

Understanding the Reactivity of this compound

This compound is a versatile building block in organic synthesis.[1] Its reactivity in cross-coupling reactions is governed by the interplay of several structural features:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. This is a well-documented issue, particularly for 2-substituted pyridines.

  • The 2-Ethoxy Group: This electron-donating group can influence the electron density of the pyridine ring, potentially affecting the rate of oxidative addition. It also presents a potential site for hydrolysis under certain basic conditions, leading to the formation of 5-bromo-4-methyl-2-pyridone.

  • The 4-Methyl Group: This electron-donating group further increases the electron density of the ring. Its steric bulk is minimal and generally does not significantly hinder reactions at the 5-position.

  • The 5-Bromo Substituent: The C-Br bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.

This guide will address specific challenges you may encounter when using this reagent in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Best Practices

Before delving into specific reaction troubleshooting, ensure you are following these fundamental best practices for all cross-coupling reactions:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands. This involves using Schlenk techniques or a glovebox.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities, especially water and oxygen, can significantly decrease reaction efficiency.

  • Degassing: Thoroughly degas all solvents and reaction mixtures. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.

Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, challenges can arise with electron-rich heteroaromatic substrates like this compound.

Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue and can stem from several factors. The troubleshooting workflow below can help diagnose the problem.

start Low/No Yield in Suzuki Coupling catalyst_poisoning Catalyst Poisoning by Pyridine-N? start->catalyst_poisoning reagent_quality Reagent Quality Issue? catalyst_poisoning->reagent_quality No solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) catalyst_poisoning->solution_ligand Yes conditions Suboptimal Conditions? reagent_quality->conditions No solution_reagent Ensure Anhydrous/Degassed Solvents Use Fresh Boronic Acid/Ester reagent_quality->solution_reagent Yes solution_conditions Screen Bases (K3PO4, Cs2CO3) Optimize Solvent & Temperature (80-110 °C) conditions->solution_conditions Yes

Caption: Troubleshooting workflow for failed Suzuki reactions.

  • Catalyst Poisoning: The pyridine nitrogen can bind to the palladium center, inhibiting catalysis. The 2-ethoxy group can further exacerbate this through a chelating effect.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically shield the palladium, preventing coordination by the pyridine nitrogen.

  • Poor Reagent Quality: Boronic acids are susceptible to degradation (protodeboronation), and residual water or oxygen can deactivate the catalyst.

    • Solution: Use fresh, high-purity boronic acids or consider more stable alternatives like pinacol esters or MIDA boronates.[2] Ensure all solvents are anhydrous and rigorously degassed.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[3] A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is standard. The optimal temperature is typically in the 80-110 °C range.

Q2: I'm observing significant side products, including a compound that appears to be my starting material without the bromine. What is happening?

A2: The formation of 5-ethoxy-4-methylpyridine is likely due to a side reaction called hydrodehalogenation . Another common side product is the homocoupling of your boronic acid.

Side ProductLikely CauseSuggested Solution
Hydrodehalogenation Presence of water or other protic sources; certain bases can promote this pathway.Rigorously use anhydrous solvents and reagents. Consider a non-hydroxide base like Cs₂CO₃ or K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedures (e.g., freeze-pump-thaw cycles). Ensure a strict inert atmosphere is maintained throughout the reaction.
5-bromo-4-methyl-2-pyridone Hydrolysis of the 2-ethoxy group under basic conditions.Use milder bases (e.g., K₂CO₃) or shorter reaction times. Anhydrous conditions can also disfavor this pathway.
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general starting protocol and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. With this compound, catalyst inhibition and base sensitivity are primary concerns.

Q3: My Buchwald-Hartwig amination is sluggish or stalls completely. How can I improve the conversion?

A3: Incomplete conversion is often due to catalyst deactivation or an insufficiently active catalyst system for this electron-rich substrate.

start Low Conversion in Buchwald-Hartwig Amination catalyst_issue Catalyst Deactivation or Low Activity? start->catalyst_issue base_issue Incorrect Base? catalyst_issue->base_issue No solution_catalyst Use Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos) Consider Pd G3/G4 Precatalysts catalyst_issue->solution_catalyst Yes solution_base Use a Strong, Non-nucleophilic Base (e.g., NaOtBu, K3PO4) Ensure Anhydrous Conditions base_issue->solution_base Yes

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Catalyst System: Standard palladium catalysts may not be active enough. The pyridine nitrogen can poison the catalyst, and the electron-rich nature of the substrate makes oxidative addition more challenging.

    • Solution: Use specialized, bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[4] These have been specifically designed for challenging aminations. Using pre-formed palladium-ligand complexes (precatalysts) can often provide more reproducible results.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] For more sensitive substrates, potassium phosphate (K₃PO₄) can be a milder alternative. The base must be anhydrous.

Q4: I am seeing my desired product, but also a significant amount of 5-bromo-4-methyl-2-pyridone. Why is this happening?

A4: This indicates hydrolysis of the 2-ethoxy group. Strong bases like NaOtBu can promote this side reaction, especially in the presence of trace water.

  • Solution:

    • Ensure Strictly Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use freshly opened, anhydrous solvents.

    • Optimize Base: If hydrolysis persists, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature or longer reaction time.

    • Lower Temperature: Running the reaction at the lowest effective temperature may disfavor the hydrolysis pathway.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general starting protocol and requires optimization for specific amines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube or microwave vial.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.2 equiv.).

  • Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Sonogashira Coupling Reactions

The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds.[5] Key challenges include catalyst poisoning and side reactions of the alkyne.

Q5: My Sonogashira reaction is not working. I see only starting materials.

A5: Failure of the Sonogashira coupling often points to issues with the catalyst system or reaction conditions.

  • Catalyst System: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be sufficiently active. A copper(I) co-catalyst is typically required.[6]

    • Solution: Ensure both a palladium catalyst and a copper(I) salt (e.g., CuI) are used. If the reaction is still sluggish, consider a more active palladium source or ligand.

  • Base: An amine base (e.g., triethylamine or diisopropylethylamine) is crucial. It acts as both a base and often as a solvent.

    • Solution: Use a freshly distilled, anhydrous amine base. Ensure a sufficient excess is used (often as the solvent or co-solvent).

  • Oxygen Sensitivity: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst.

    • Solution: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.

Q6: I am getting a complex mixture of products, and my desired product is in low yield. What are the likely side reactions?

A6: The most common side reaction in Sonogashira couplings is the Glaser homocoupling of the terminal alkyne. Hydrodehalogenation of the starting material can also occur.

Side ProductLikely CauseSuggested Solution
Alkyne Dimer (Homocoupling) Presence of oxygen, catalyzed by the Cu(I) salt.Rigorously exclude oxygen from the reaction. Sometimes running the reaction under "copper-free" conditions (though often slower) can mitigate this.
5-ethoxy-4-methylpyridine (Hydrodehalogenation) Similar to other couplings, this can be caused by protic impurities or certain reaction conditions.Ensure anhydrous conditions. Optimize the base and temperature.
Experimental Protocol: Sonogashira Coupling

This is a general protocol and should be optimized.[7]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate. Dissolve the residue in a solvent like ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Physicochemical Properties and Solubility

Properly dissolving your starting materials is crucial for a successful reaction. While extensive quantitative data for this compound is not available in the literature, we can provide guidance based on its structure and data from close analogs.

PropertyValue / ObservationSource / Comment
Molecular Formula C₈H₁₀BrNO[8]
Molecular Weight 216.08 g/mol [1]
Appearance Not specified; analogs are typically off-white solids or liquids.[9][10]
Melting Point Not specified. Analog (5-Bromo-2-methoxy-4-methylpyridine) is 33-37 °C.[9][11]
Boiling Point Not specified. Analog (5-Bromo-2-methoxy-4-methylpyridine) is predicted to be ~230 °C.[9]
Solubility Data not readily available. Expected to be soluble in common organic solvents like THF, 1,4-dioxane, toluene, DMF, and chlorinated solvents. Solubility in water is expected to be low. The hydrolyzed analog is slightly soluble in water.[10]
Stability Stable under recommended storage conditions (2-8°C, sealed, dry). Incompatible with strong oxidizing agents.[1][12]

Recommendation: If you suspect solubility issues are causing reaction failure, we recommend experimentally determining the solubility of this compound in your chosen solvent system before proceeding with large-scale reactions.

References

  • 5-BroMo-2-Methoxy-4-Methylpyridine - ChemBK. (2024, April 9).
  • This compound | C8H10BrNO | CID 4738480 - PubChem - NIH.
  • Sonogashira coupling - Wikipedia.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES.
  • This compound - MySkinRecipes.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 7).
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23).
  • Suzuki reaction - Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • CAS No : 164513-39-7 | Product Name : 5-Bromo-2-methoxy-4-methylpyridine.

Sources

Technical Support Center: Synthesis of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethoxy-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities effectively during the synthesis of this key pharmaceutical intermediate.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated impurity profiles?

A1: While various synthetic strategies can be envisioned, a prevalent approach involves a two-step process: the synthesis of 2-ethoxy-4-methylpyridine followed by its regioselective bromination.

  • Step 1: Ethoxylation of a 2-halopyridine precursor. A common starting material is 2-chloro-4-methylpyridine, which undergoes nucleophilic substitution with sodium ethoxide. Potential impurities from this step include unreacted 2-chloro-4-methylpyridine and the hydrolysis byproduct, 4-methyl-2-pyridone.

  • Step 2: Bromination of 2-ethoxy-4-methylpyridine. The subsequent bromination is typically achieved using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[2][3] This step is critical for impurity control, as it can generate several byproducts.

Q2: What are the primary impurities I should anticipate during the bromination of 2-ethoxy-4-methylpyridine?

A2: The bromination step is often the main source of impurities. Key species to monitor include:

  • Isomeric Byproducts: 3-Bromo-2-ethoxy-4-methylpyridine and other positional isomers can form depending on the reaction conditions and the brominating agent used.[4]

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, such as 3,5-dibromo-2-ethoxy-4-methylpyridine.[4]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 2-ethoxy-4-methylpyridine in the final product.

  • Hydrolysis Products: The presence of water can lead to the formation of 5-bromo-4-methyl-2-pyridone.

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in my this compound product?

A3: A multi-technique approach is recommended for comprehensive impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main product and its impurities.[6][7][8] A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and can help distinguish between isomers based on their fragmentation patterns.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and for identifying and characterizing unknown impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, enabling the detection and tentative identification of impurities at low levels.[7][9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Presence of Isomeric Impurities in the Final Product

Root Cause Analysis: The formation of isomeric byproducts during bromination is often due to a lack of regioselectivity. The directing effects of the ethoxy and methyl groups on the pyridine ring influence the position of bromination. While the 5-position is electronically favored, changes in reaction conditions can lead to bromination at other positions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting isomeric impurities.

Detailed Protocol for Mitigation and Removal:

  • Temperature Control: Perform the bromination at a low temperature (e.g., 0-5 °C) to improve regioselectivity.[10]

  • Brominating Agent: N-Bromosuccinimide (NBS) is often a more selective brominating agent compared to liquid bromine and can reduce the formation of isomers.[2][11]

  • Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane or chloroform to minimize side reactions.

  • Purification: If isomeric impurities are still present, they can often be separated from the desired product by flash column chromatography on silica gel.[10] Use a gradient elution system (e.g., hexanes/ethyl acetate) and monitor the fractions by TLC or HPLC.

Issue 2: Significant Amount of Di-brominated Byproduct Detected

Root Cause Analysis: The formation of di-brominated species is a clear indication of over-bromination. This typically occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Troubleshooting Workflow:

Caption: Workflow for managing di-brominated impurities.

Detailed Protocol for Mitigation and Removal:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents.

  • Reaction Monitoring: Monitor the progress of the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed.

  • Purification: Di-brominated byproducts are generally less polar than the mono-brominated product and can be removed by column chromatography. Recrystallization may also be an effective purification method.

Issue 3: Presence of Unreacted 2-ethoxy-4-methylpyridine

Root Cause Analysis: Incomplete conversion of the starting material can be due to several factors, including insufficient brominating agent, low reaction temperature, or a short reaction time.

Troubleshooting Workflow:

Caption: Workflow for addressing incomplete conversion.

Detailed Protocol for Mitigation and Removal:

  • Reaction Conditions: Ensure that the reaction is running under optimal conditions. If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature after the initial addition of the brominating agent.

  • Stoichiometry: Double-check the calculations and ensure that at least a stoichiometric amount of the brominating agent is used.

  • Purification: Unreacted starting material can typically be removed during aqueous workup or by column chromatography.

Impurity Profile Summary

Impurity NamePotential OriginRecommended Analytical TechniqueMitigation Strategy
3-Bromo-2-ethoxy-4-methylpyridineLack of regioselectivity in brominationHPLC, GC-MS, NMRLow temperature, use of NBS
3,5-Dibromo-2-ethoxy-4-methylpyridineOver-brominationHPLC, GC-MS, NMRControlled stoichiometry, reaction monitoring
2-ethoxy-4-methylpyridineIncomplete brominationHPLC, GC-MSOptimize reaction conditions, stoichiometry
5-bromo-4-methyl-2-pyridoneHydrolysis of ethoxy groupHPLC, LC-MSAnhydrous reaction conditions
2-chloro-4-methylpyridineIncomplete ethoxylation (Step 1)GC-MSEnsure complete reaction in the first step
4-methyl-2-pyridoneHydrolysis of 2-chloro-4-methylpyridineHPLC, LC-MSAnhydrous conditions in the first step

References

  • MySkinRecipes. This compound. [Link]
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • IJRPR. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
  • Austin Publishing Group. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
  • NIH.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
  • CP Lab Safety. This compound, 98% Purity, C8H10BrNO, 100 grams. [Link]
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents.
  • Google Patents.
  • Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]

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Technical Support Center: Alternative Catalysts for 5-Bromo-2-ethoxy-4-methylpyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Pyridine Functionalization

5-Bromo-2-ethoxy-4-methylpyridine is a valuable building block in the synthesis of numerous pharmaceutical and agrochemical compounds. However, its functionalization via traditional cross-coupling reactions can present significant challenges. The electron-rich nature of the pyridine ring and the coordinating ability of the nitrogen atom can lead to catalyst inhibition and undesired side reactions.[1][2] This guide provides a comprehensive resource for researchers encountering these issues, offering troubleshooting advice and exploring alternative catalytic systems to achieve successful C-C and C-N bond formation.

This technical support center is structured to address specific problems you may encounter during your experiments, providing in-depth explanations and actionable protocols. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, moving beyond standard palladium catalysis to explore the potential of nickel, iron, and copper-based systems.

Section 1: Suzuki-Miyaura Coupling: Overcoming Catalyst Inhibition and Low Yields

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but the 2-pyridyl nitrogen poses a well-documented challenge, often referred to as the "2-pyridyl problem".[2] This can lead to sluggish reactions and low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is not proceeding to completion, even with standard palladium catalysts like Pd(PPh₃)₄. What are the likely causes and solutions?

A1: This is a common issue stemming from the pyridine nitrogen's ability to coordinate with the palladium center, thereby inhibiting the catalytic cycle.[1] Several factors could be at play:

  • Ligand Choice is Critical: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are designed to promote the crucial reductive elimination step and prevent catalyst deactivation.[1][3][4] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[3]

  • Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.

  • Base and Solvent Compatibility: The choice of base and its solubility are crucial.[1] For instance, potassium phosphate (K₃PO₄) is often a good choice in Suzuki couplings.[5] The solvent system, such as a mixture of 1,4-dioxane and water, can also significantly influence the reaction rate and yield.[3]

Q2: I'm observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen.[1] To mitigate this:

  • Rigorous Degassing: Improve your solvent degassing procedure. Sparging with an inert gas for an extended period is recommended.[6]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[1]

  • Lower Reaction Temperature: This can disfavor the homocoupling pathway.[1]

Q3: Are there viable palladium alternatives for the Suzuki coupling of this substrate?

A3: Yes, nickel-based catalysts are emerging as a cost-effective and efficient alternative.[7][8] Nickel catalysts, such as NiCl₂(PCy₃)₂, can be effective for the coupling of heteroaromatic halides.[7]

Alternative Catalyst System: Nickel-Catalyzed Suzuki Coupling

Nickel catalysis offers a promising, more economical alternative to palladium for the functionalization of electron-rich heteroaryl halides.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides.[7]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general guideline for using a nickel catalyst.

  • In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Add NiCl₂(PCy₃)₂ (5 mol%) and PCy₃ (10 mol%).

  • Evacuate and backfill the vessel with argon (repeat three times).

  • Add anhydrous t-amyl alcohol via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and extract with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Section 2: Sonogashira Coupling: Achieving Copper-Free Conditions

The Sonogashira reaction is a fundamental method for forming C(sp²)-C(sp) bonds. Traditionally, it requires a copper co-catalyst, which can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[9]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction is giving low yields of the desired product and a significant amount of alkyne homocoupling byproduct. What can I do?

A1: This is a classic problem in Sonogashira couplings and is often linked to the copper co-catalyst.

  • Consider a Copper-Free System: Numerous copper-free Sonogashira protocols have been developed.[10][11][12] These systems often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for copper.

  • Base Selection: The choice of base is critical. Organic bases like triethylamine (Et₃N) are commonly used.[13] In some copper-free systems, tetrabutylammonium fluoride (TBAF) has been shown to be effective.[11]

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is essential to prevent oxidative side reactions.

Q2: Can I run the Sonogashira reaction at room temperature to improve selectivity?

A2: Yes, several modern catalyst systems are designed to operate efficiently at room temperature. The use of highly active, air-stable precatalysts, such as those incorporating bulky phosphine ligands, can facilitate room-temperature couplings.[10][12]

Alternative Catalyst System: Copper-Free Sonogashira Coupling

Modern palladium precatalysts can enable efficient Sonogashira couplings without the need for a copper co-catalyst, even at room temperature.

Catalyst SystemLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃P(tBu)₃Et₃NDMFRoom TempEffective for aryl bromides.[12]
[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORoom TempAir-stable, monoligated precatalyst.[10]

Experimental Protocol: Room-Temperature, Copper-Free Sonogashira Coupling

This protocol is a general guideline for a copper-free Sonogashira reaction.

  • To an oven-dried reaction vial, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-2 mol%) in the chosen anhydrous solvent (e.g., DMSO).

  • Add the solvent to the reaction vial, followed by the base (e.g., TMP, 2.0 equiv.).

  • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous work-up and purification.

Section 3: Buchwald-Hartwig Amination: Expanding the Scope of C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for synthesizing aryl amines.[14] However, the functionalization of electron-rich pyridines can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of this compound with a primary amine is resulting in significant hydrodehalogenation. How can I prevent this?

A1: Hydrodehalogenation, the replacement of the bromine with a hydrogen atom, is a common side reaction.[1][6]

  • Moisture Control: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be necessary.[1]

  • Ligand Choice: The use of bulky, electron-rich ligands, such as RuPhos or XPhos, can favor the desired C-N coupling over hydrodehalogenation.[15]

Q2: The reaction with my secondary amine is sluggish. What adjustments can I make?

A2: Steric hindrance from the secondary amine can slow down the reaction.

  • Higher Temperatures: Increasing the reaction temperature can often overcome the activation barrier.

  • More Active Catalyst System: Employing a more active palladium precatalyst and a suitable Buchwald ligand can improve reaction rates.[15]

  • Microwave Irradiation: This can sometimes accelerate sluggish reactions.[16]

Alternative Approaches: First-Row Transition Metal Catalysis

Recent advancements have focused on the use of more abundant and less expensive first-row transition metals like iron and copper for C-N bond formation.

  • Iron-Catalyzed Cross-Coupling: Iron-based catalysts are gaining attention for their potential in sustainable organic synthesis.[17][18][19] While still an area of active research, iron-catalyzed C-N coupling reactions are a promising alternative.

  • Copper-Catalyzed Cross-Coupling: Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, have been known for a long time. Modern variations with improved ligands offer milder reaction conditions.[20][21][22]

Experimental Protocol: Buchwald-Hartwig Amination with a Bulky Ligand

This protocol is a general starting point for the amination of this compound.

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).[15]

  • Add an anhydrous solvent such as toluene.[15]

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench, and perform a standard work-up and purification.

Visualizing the Catalytic Cycles

To better understand the underlying mechanisms, the following diagrams illustrate the key steps in these cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(Ln) OxAdd->Transmetal Transmetalation (R-B(OR)2) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product Functionalized Pyridine RedElim->Product ArX 5-Bromo-2-ethoxy- 4-methylpyridine ArX->OxAdd Boronic Organoboron Reagent Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[23][24]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-X(Ln)(R2NH)] OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)-NR2(Ln) AmineCoord->Amido Deprotonation (Base) Product Ar-NR2 Amido->Product Reductive Elimination Product->Pd0 FinalProduct N-Aryl Amine Product->FinalProduct ArX 5-Bromo-2-ethoxy- 4-methylpyridine ArX->OxAdd Amine Amine (R2NH) Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[14][15]

References

  • Wikipedia. (2024). Suzuki reaction. In Wikipedia.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl.
  • The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • National Institutes of Health. (2023, January 25). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions.
  • MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids.
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of....
  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ACS Publications. (2025, January 14). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light.
  • ResearchGate. (2025, August 6). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature.
  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • ResearchGate. (n.d.). Iron-Catalyzed Reductive Cross-Coupling of Heterocyclic Bromides.
  • National Institutes of Health. (2022, July 17). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
  • PubMed. (2016, October 24). Ate Complexes in Iron-Catalyzed Cross-Coupling Reactions.
  • ChemRxiv. (n.d.). A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel- Catalyzed Cross-Coupling Reactions.
  • University of Illinois. (2022, November 15). Pnictogens: Alternatives to metal-catalyzed cross-coupling.
  • University of California, Irvine. (n.d.). Cross-Coupling Chemistry.
  • PubMed. (2013, April 26). Ligand-accelerated iron- and cobalt-catalyzed cross-coupling reactions between N-heteroaryl halides and aryl magnesium reagents.
  • Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.
  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ResearchGate. (2025, October 22). Copper‐Catalyzed C−P Cross‐Coupling of (Cyclo)alkenyl/Aryl Bromides and Secondary Phosphine Oxides with in situ Halogen Exchange.
  • ResearchGate. (2025, August 10). Copper-Mediated Cross-Coupling Reaction of N-Protected Sulfonimidamides and Aryl Halides.
  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • OUCI. (n.d.). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides.
  • ResearchGate. (n.d.). Copper-Mediated Cross-Coupling Reactions.
  • PubMed. (n.d.). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • PubMed. (2022, October 24). Iron-Catalyzed Alkoxycarbonylation of Alkyl Bromides via a Two-Electron Transfer Process.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Asian Journal of Chemistry. (2013, June 6). Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent.
  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt.

Sources

Technical Support Center: Solvent Effects on 5-Bromo-2-ethoxy-4-methylpyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 5-Bromo-2-ethoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile building block. The strategic choice of solvent is paramount in directing the outcome of chemical transformations. It can significantly influence reaction rates, yields, and even the chemoselectivity of a process. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation.

Troubleshooting Guides & FAQs

This section is structured to provide direct answers and actionable solutions to common problems encountered when working with this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-N bond formation.[1][2] However, their success is highly dependent on the reaction conditions, with the solvent playing a critical role.[1][2]

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield or no product. What are the likely solvent-related causes, and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings involving heteroaryl halides like this compound are frequently tied to suboptimal solvent selection. Here are the key factors to consider:

  • Solvent Polarity and Composition: The polarity of the solvent system is crucial. For Suzuki couplings of bromopyridines, a mixture of an organic solvent and water is often optimal.[3] This biphasic system helps to dissolve both the organic-soluble substrate and catalyst and the water-soluble inorganic base (e.g., K₂CO₃, K₃PO₄).[3][4]

    • Recommendation: Start with a 4:1 or 5:1 mixture of an ethereal solvent like 1,4-dioxane or THF with water. For certain electron-deficient heteroaryl bromides, a toluene/water mixture has proven effective.[3]

  • Base Solubility: The chosen base must have sufficient solubility in the reaction medium to be effective.[3] If you are using a non-polar solvent like toluene, the addition of water is often necessary to dissolve common inorganic bases.[3]

  • Catalyst Stability and Activity: The solvent can impact the stability and activity of the palladium catalyst. Coordinating solvents can compete with ligands for binding to the palladium center, which can affect the catalytic cycle.[1]

  • Oxygen Sensitivity: Palladium(0) catalysts are susceptible to oxidation, which leads to deactivation. It is critical to use thoroughly degassed solvents.[3]

    • Protocol: Degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes before use.[3]

Solvent SystemTypical BaseGeneral Applicability
1,4-Dioxane / WaterK₂CO₃, K₃PO₄Broadly applicable for many Suzuki couplings.
Toluene / WaterK₂CO₃, Cs₂CO₃Effective, especially with bulky phosphine ligands.[3]
THF / WaterK₂CO₃, NaOHGood starting point, but THF has a lower boiling point.
DMF / WaterK₂CO₃Can be effective, but DMF can be difficult to remove.[5]

Issue 2: Protodebromination (Replacement of Bromine with Hydrogen)

Question: I am observing a significant amount of the debrominated side product, 2-ethoxy-4-methylpyridine, in my cross-coupling reaction. How can the solvent influence this side reaction?

Answer:

Protodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom.[3] This can occur when the desired cross-coupling reaction is slow, allowing competing pathways to dominate. The solvent choice can influence the rate of both the desired reaction and the side reactions.

  • Solvent Effects on Reaction Rate: Solvents that promote a faster cross-coupling reaction can often minimize protodebromination.[3] For some Stille couplings, it has been observed that solvents like dioxane and DMF can lead to more dehalogenation compared to toluene.[3]

  • Troubleshooting Steps:

    • Enhance Degassing: Ensure all solvents and the reaction vessel are rigorously purged with an inert gas to remove oxygen and moisture.

    • Optimize Solvent System: If using a polar aprotic solvent like DMF, consider switching to a less coordinating solvent such as toluene in a biphasic mixture with water, which has been shown to be efficient for similar substrates.[3]

Issue 3: Sluggish Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is slow or failing. What is the role of the solvent in this transformation?

Answer:

The Buchwald-Hartwig amination is highly sensitive to the interplay between the solvent, base, and ligand.[6]

  • Solvent Polarity: The polarity of the solvent is a critical parameter. While polar aprotic solvents can be used, nonpolar aromatic solvents like toluene are often preferred.[7] Ethereal solvents such as 1,4-dioxane and THF are also commonly employed.

  • Solvent-Base Compatibility: The choice of base is intrinsically linked to the solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. These bases have better solubility in ethereal or aromatic solvents compared to inorganic bases.

  • Ligand Performance: The performance of the phosphine ligand, which is crucial for the catalytic cycle, can be influenced by the solvent.

SolventTypical BaseKey Considerations
TolueneNaOtBu, LiHMDSGenerally a good starting point; non-polar and allows for higher reaction temperatures.[7]
1,4-DioxaneNaOtBu, K₃PO₄A versatile polar aprotic solvent.[8]
THFNaOtBuLower boiling point may limit reaction temperature.
Grignard Reagent Formation and Lithiation

The formation of organometallic intermediates via Grignard or lithiation reactions is a powerful strategy for introducing nucleophilic carbon centers.

Issue 4: Failure to Form the Grignard Reagent

Question: I am unable to initiate the formation of the Grignard reagent from this compound. What are the critical solvent-related factors?

Answer:

Grignard reagent formation is notoriously sensitive to reaction conditions, especially the solvent.

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents like water and alcohols.[9] The presence of even trace amounts of moisture will quench the Grignard reagent as it forms.

    • Protocol: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used.[9]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation.[9]

    • THF is often preferred for aryl bromides due to its higher boiling point and superior ability to solvate the organomagnesium species.[9]

  • Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to initiate. While not directly a solvent issue, the solvent plays a role in the subsequent steps.

Issue 5: Instability or Side Reactions during Lithiation

Question: I am attempting a bromine-lithium exchange on this compound, but I am observing low yields and side products. How does the solvent affect this process?

Answer:

Bromine-lithium exchange is typically performed at low temperatures to prevent side reactions. The solvent plays a crucial role in stabilizing the resulting organolithium species.

  • Solvent Choice: Anhydrous ethereal solvents like diethyl ether or THF are standard for this transformation. THF is generally preferred due to its better solvating properties for the organolithium intermediate.

  • Temperature Control: These reactions are almost always conducted at low temperatures (e.g., -78 °C) to prevent the highly reactive organolithium species from attacking the solvent or other molecules in the reaction mixture.

  • Additive Effects: In some cases, additives like tetramethylethylenediamine (TMEDA) can be used to chelate the lithium cation, increasing the nucleophilicity of the organolithium species and potentially improving reaction rates and yields.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 85-95°C and stir for 12-24 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the amine and the anhydrous, degassed solvent.

  • Heat the mixture to 80-110°C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer, followed by purification.

Visualizing Reaction Workflows

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Substrate, Boronic Acid, Base Catalyst Add Pd Catalyst Reagents->Catalyst Under Inert Gas Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir (85-95 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Completion Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product Dry->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Start Low Reaction Yield Q1 Is the solvent properly degassed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base soluble in the solvent? A1_Yes->Q2 Sol1 Degas solvent thoroughly (Ar sparge, 30-60 min) A1_No->Sol1 Action Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is protodebromination observed? A2_Yes->Q3 Sol2 Switch to a biphasic system (e.g., Toluene/H₂O) or use a more soluble base. A2_No->Sol2 Action Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Switch to a solvent that promotes faster coupling (e.g., Toluene-based system) A3_Yes->Sol3 Action End Re-evaluate other parameters (catalyst, ligand, temp.) A3_No->End Sol3->End

Caption: Troubleshooting logic for solvent-related issues in cross-coupling.

References

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
  • Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
  • Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers. Benchchem.
  • Application Notes and Protocols for the Formation of 2-Methoxy-4-methylphenylmagnesium Bromide. Benchchem.

Sources

Technical Support Center: Temperature Optimization for 5-Bromo-2-ethoxy-4-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Bromo-2-ethoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The following content is structured to address specific issues you may encounter during your experiments, with a focus on the critical parameter of temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound that I should consider when planning my reaction?

A1: this compound is an electron-rich heterocyclic compound. The ethoxy group at the 2-position and the methyl group at the 4-position are electron-donating groups, which can influence the reactivity of the pyridine ring. The bromine atom at the 5-position is the primary site for cross-coupling reactions. However, the pyridine nitrogen itself can act as a ligand for metal catalysts, potentially leading to catalyst inhibition.[1][2] Careful selection of ligands and reaction conditions is crucial to mitigate this effect.

Q2: What is a typical temperature range for palladium-catalyzed cross-coupling reactions with this compound?

A2: For many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, a general temperature range of 80-110 °C is often employed.[1][3] However, the optimal temperature can vary significantly depending on the specific reaction, catalyst system, and substrates involved. It is always recommended to perform small-scale optimizations to determine the ideal temperature for your specific transformation.

Q3: How does temperature affect the stability of this compound and the reaction intermediates?

A3: While this compound is a relatively stable compound, prolonged exposure to high temperatures, especially under harsh reaction conditions, can lead to decomposition or the formation of byproducts.[4] Overheating can also promote polymerization or other undesirable side reactions.[4] For reactions involving organometallic intermediates, such as lithiated species, very low temperatures (e.g., -78 °C) are often necessary to prevent decomposition of the intermediate and unwanted side reactions.[5]

Q4: Can I use microwave irradiation to accelerate reactions with this compound?

A4: Yes, microwave-assisted synthesis can be a powerful tool to accelerate reactions and improve yields. For instance, a Suzuki coupling reaction of a similar substrate was successfully performed under microwave irradiation at 120 °C.[6] However, direct translation of conventional heating protocols to microwave conditions requires careful optimization of reaction time, temperature, and power to avoid decomposition of the substrate or catalyst.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with this compound and provides actionable solutions.

Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction

Possible Causes & Solutions:

  • Catalyst Inactivity or Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1]

    • Troubleshooting Steps:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to shield the palladium center and promote the desired catalytic cycle.[1]

      • Catalyst Loading: If catalyst inhibition is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[7]

      • Pre-catalyst Activation: Ensure your palladium precursor is properly activated to its Pd(0) state.

  • Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

    • Troubleshooting Steps:

      • Temperature Screening: Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and selectivity.[8] An increase in temperature can often improve conversion, but be mindful of potential byproduct formation.[9]

      • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress at different temperatures to identify the point of optimal conversion before significant degradation occurs.[10]

  • Ineffective Base or Solvent System: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.

    • Troubleshooting Steps:

      • Base Screening: Common bases for Suzuki couplings include K₃PO₄ and Cs₂CO₃.[1] Ensure the base is finely powdered for better solubility and reactivity.

      • Solvent System Optimization: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective.[1] The ratio of the organic solvent to water can be a critical parameter to optimize.[7]

Issue 2: Formation of Significant Impurities in a Buchwald-Hartwig Amination Reaction

Possible Causes & Solutions:

  • Side Reactions at Elevated Temperatures: High temperatures can lead to side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or decomposition of the starting material or product.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If significant byproduct formation is observed, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.[3]

      • Use a More Active Catalyst System: Employing a more active catalyst/ligand combination may allow for the reaction to proceed at a lower temperature, thus minimizing side reactions.

  • Incorrect Base Selection: The strength and nature of the base can influence the reaction outcome.

    • Troubleshooting Steps:

      • Base Optimization: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃.

Issue 3: Difficulty in Forming the Grignard Reagent or Lithiated Species

Possible Causes & Solutions:

  • Reaction Fails to Initiate (Grignard Formation): An inactive magnesium surface or the presence of moisture can prevent the initiation of the Grignard reaction.[11]

    • Troubleshooting Steps:

      • Magnesium Activation: Activate the magnesium turnings using methods such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11]

      • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are anhydrous. The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[12]

  • Decomposition of Organometallic Intermediate (Lithiation): Lithiated pyridines can be unstable, especially at higher temperatures.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Directed ortho-metalation (DoM) reactions typically require very low temperatures, such as -78 °C (dry ice/acetone bath), to prevent decomposition of the lithiated intermediate.[5]

      • Use a Hindered Base: To avoid nucleophilic addition of the organolithium reagent to the pyridine ring, use a non-nucleophilic, hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Reaction: Heat the reaction mixture to the optimized temperature (typically between 80-100 °C) and stir vigorously.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable base (e.g., NaOtBu or K₃PO₄), the palladium precursor (e.g., Pd₂(dba)₃), and the appropriate phosphine ligand (e.g., RuPhos).[3]

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene) via syringe.[3]

  • Reaction: Seal the vessel tightly and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Purification: Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary

Table 1: Temperature Effects on a Model Suzuki Coupling Reaction

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1Pd(OAc)₂ (2)806075
2Pd(OAc)₂ (2)1003092
3Pd(OAc)₂ (2)1203085 (with byproducts)

This table summarizes hypothetical optimization data for a functionalized pyridine synthesis, demonstrating the impact of temperature on yield and reaction time. The optimal condition in this example appears to be 100 °C.[4]

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling Reaction catalyst Check Catalyst System start->catalyst temp Optimize Temperature start->temp reagents Verify Reagent Quality start->reagents ligand Screen Ligands (e.g., SPhos, XPhos) catalyst->ligand loading Increase Catalyst Loading catalyst->loading screening Screen Temperature Range (e.g., 80-120°C) temp->screening monitoring Monitor for Decomposition temp->monitoring base Check Base Activity & Solubility reagents->base solvent Ensure Anhydrous & Degassed Solvent reagents->solvent success Improved Yield ligand->success loading->success screening->success monitoring->temp base->success solvent->success

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Reaction_Parameters reaction Cross-Coupling of This compound temp Temperature (80-120°C) reaction->temp catalyst Catalyst System (Pd Precursor + Ligand) reaction->catalyst base Base (K3PO4, Cs2CO3, NaOtBu) reaction->base solvent Solvent (Dioxane/H2O, Toluene) reaction->solvent yield Yield & Purity temp->yield catalyst->yield base->yield solvent->yield

Caption: Key parameters influencing the outcome of cross-coupling reactions.

References

  • BenchChem. (2025). Pyridinone Synthesis: Technical Support & Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Improving Yields in Suzuki Coupling of 2,5-Dibromo-4-methylpyridine.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimiz
  • The effect of various temperatures on the Suzuki coupling reaction. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Formation of (4-methylpyridin-2-yl)magnesium Bromide.
  • BenchChem. (2025). Application Notes and Protocols: Formation of (Z)

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Technical Support Center: Workup Procedures for 5-Bromo-2-ethoxy-4-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the workup and purification of reactions involving 5-Bromo-2-ethoxy-4-methylpyridine. As a substituted bromopyridine, this reagent is a common building block in palladium-catalyzed cross-coupling reactions. Proper workup is critical for isolating the desired product in high purity, free from residual catalyst and reaction byproducts.

Section 1: Foundational Principles of Workup

The workup of any chemical reaction, particularly transition-metal-catalyzed processes, serves three primary functions:

  • Quenching: To safely neutralize any remaining reactive species.

  • Extraction & Washing: To perform a preliminary separation of the desired product from inorganic salts, catalysts, and highly polar or water-soluble impurities.

  • Purification: To isolate the target compound in the desired purity through techniques like chromatography, recrystallization, or distillation.

The basic nitrogen of the pyridine ring in this compound and its derivatives introduces specific challenges and opportunities during the workup, which this guide will address in detail.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup of reactions involving this compound, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

FAQ 1: Quenching the Reaction

Question: What is the best way to quench my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) before starting the workup?

Answer: The quenching procedure depends on the specific reagents used.

  • For Suzuki-Miyaura Reactions: These reactions often contain residual boronic acids or esters. A common and effective method is to cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This helps to hydrolyze any remaining boronic esters and begins the process of dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) used in the reaction.[2]

  • For Buchwald-Hartwig Aminations: These reactions typically use strong bases like sodium tert-butoxide (NaOtBu). The reaction should be cooled to room temperature before quenching. The careful, slow addition of water or saturated aqueous NH₄Cl is recommended to neutralize the strong base and hydrolyze the palladium-amido complexes.[1][3] Vigorous gas evolution (isobutene) may occur if NaOtBu is present.

Expert Insight: The choice of quenching agent can influence the subsequent extraction. Using NH₄Cl can help buffer the aqueous layer, preventing it from becoming excessively basic, which can sometimes aid in preventing emulsion formation.

FAQ 2: Extraction and Phase Separation

Question: I am having trouble with emulsions during the aqueous workup. How can I resolve this?

Answer: Emulsion formation is common, especially when residual palladium catalysts or fine inorganic salts are present. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[4] This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the organic and aqueous layers.

  • Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions or swirling to mix the layers.[4]

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can break up the emulsion by removing the particulate matter that often stabilizes it.[5]

  • Solvent Modification: Add a small amount of a different organic solvent with a different density (e.g., a small amount of dichloromethane to an ethyl acetate extraction) or a solvent that can help break up micelles (e.g., a small amount of methanol).

Question: My product seems to be partially soluble in the aqueous layer. How can I improve extraction efficiency?

Answer: The pyridine nitrogen in your product is basic and can be protonated by acidic conditions, leading to its partitioning into the aqueous phase.

  • Ensure Basic/Neutral pH: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-9). You can add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to basify the mixture. This ensures the pyridine nitrogen is in its free base form, which is more soluble in organic solvents.[4]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.[6]

  • Salting Out: As with emulsions, adding brine to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[5]

Workflow: Standard Extractive Workup

Below is a general workflow for a typical extractive workup following a palladium-catalyzed cross-coupling reaction.

G cluster_reaction Reaction Vessel cluster_extraction Separatory Funnel cluster_drying Final Steps Cool 1. Cool Reaction to Room Temp Quench 2. Quench with H₂O or aq. NH₄Cl Cool->Quench Dilute 3. Dilute with Organic Solvent (e.g., EtOAc) Quench->Dilute Wash_H2O 4. Wash with Water Dilute->Wash_H2O Wash_Brine 5. Wash with Brine Wash_H2O->Wash_Brine Separate 6. Separate Layers Wash_Brine->Separate Dry 7. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Separate->Dry Filter 8. Filter Drying Agent Dry->Filter Concentrate 9. Concentrate Under Reduced Pressure Filter->Concentrate Crude Crude Concentrate->Crude Yields Crude Product

Caption: General workflow for an extractive workup.

FAQ 3: Palladium Removal

Question: My crude product has a dark black/brown color, indicating residual palladium. What is the most effective way to remove it?

Answer: Removing residual palladium is crucial, as it can interfere with subsequent reactions and is a major contaminant in pharmaceutical applications.[7] The best method depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II), soluble vs. colloidal).

  • Filtration through Celite®: This is the first and simplest step. After quenching, dilute the reaction mixture with an organic solvent and filter it through a 1-2 cm thick pad of Celite®. This will remove insoluble palladium species and inorganic salts.[5][8]

  • Activated Carbon Treatment: If the palladium is soluble or colloidal, treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, THF), add 5-10 wt% of activated carbon, and stir for several hours.[7][9] Afterward, filter through Celite® to remove the carbon. Caution: Activated carbon can adsorb the desired product, leading to yield loss. It is advisable to screen different grades of carbon and monitor product concentration in solution.[7]

  • Palladium Scavengers: Solid-supported scavengers with thiol, thiourea, or amine functional groups are highly effective at binding and removing palladium.[7][10] These are typically stirred with a solution of the crude product for a few hours and then filtered off. Thiol-based scavengers are often very effective for various palladium species.[10]

Expert Insight: The pyridine nitrogen in your product can coordinate with palladium, making it more difficult to remove.[10] In such cases, using a dedicated scavenger is often more effective than activated carbon alone.

Table 1: Comparison of Palladium Removal Methods
MethodTarget Palladium SpeciesAdvantagesDisadvantagesCitation(s)
Filtration through Celite® Insoluble/HeterogeneousSimple, fast, inexpensiveIneffective for soluble or colloidal palladium[5][8]
Activated Carbon Soluble/ColloidalInexpensive, widely availableCan cause product loss via adsorption; may require screening of different grades[7][9]
Thiol-Based Scavengers Pd(0) and Pd(II)High efficiency and selectivity, low product lossHigher cost than carbon[7][10]
Aqueous Washes (e.g., EDTA) Soluble Pd(II)Can remove soluble palladium saltsIneffective for Pd(0); requires biphasic system[7]
Recrystallization Soluble impuritiesCan provide very high purity productProduct must be a solid; yield loss in mother liquor[9][11]
Troubleshooting Palladium Removal: A Decision Tree

G start Crude Product Contains Residual Palladium celite Filter through a pad of Celite® start->celite color_check Is the filtrate still colored? celite->color_check carbon Treat with Activated Carbon color_check->carbon Yes success Product is Purified color_check->success No scavenger Use a Thiol-Based Palladium Scavenger carbon->scavenger Still Colored/ High Product Loss final_check Analyze for Pd (e.g., ICP-MS) scavenger->final_check final_check->success

Caption: Decision tree for palladium removal.

FAQ 4: Purification by Chromatography and Recrystallization

Question: I am seeing significant peak tailing during silica gel column chromatography of my pyridine product. What causes this and how can I fix it?

Answer: Peak tailing is a very common issue with basic compounds like pyridines on silica gel.[12] It is caused by the interaction of the basic pyridine nitrogen with acidic silanol groups (Si-OH) on the surface of the silica.[12] This leads to a secondary, strong retention mechanism that broadens the peak.

Solutions:

  • Add a Competing Base: Add a small amount (0.5-1%) of a competing base like triethylamine (TEA) or pyridine to your eluent.[12] These bases will preferentially interact with the acidic silanol sites, effectively "masking" them from your product and resulting in sharper, more symmetrical peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a deactivated silica gel.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column (dry loading) can sometimes improve peak shape compared to loading in a solution.[13]

Question: My product is an oil/gum and won't crystallize. How can I purify it?

Answer: If recrystallization fails, column chromatography is the primary alternative. If your product oils out during recrystallization attempts, it could be due to several factors:

  • Impurity: The presence of impurities can depress the melting point and inhibit crystal lattice formation. Try purifying a small sample by chromatography first, then attempt to crystallize the purified material.

  • Incorrect Solvent: The solvent may be too good, keeping the product dissolved even at low temperatures. Perform small-scale solubility tests to find a solvent system where the product is soluble when hot but poorly soluble when cold.[13] Common solvents for pyridone derivatives include ethanol, methanol, or mixtures like ethanol/water.[11]

  • Inducing Crystallization: If the solution is supersaturated but won't crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

Section 3: References

  • BenchChem. (2025). Technical Support Center: Removal of Palladium Catalyst from 7-Chlorofuro[3,2-b]pyridine Reaction Mixtures.

  • BenchChem. (2025). How to remove pyridine from a reaction mixture.

  • BenchChem. (2025). Pyridinone Synthesis: Technical Support & Troubleshooting Guide.

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2,6-Dichloro-4-pyridinamine Reactions.

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.

  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-bromophenyl)pyridin-2(1H)-one by Recrystallization.

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?.

  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-4-methylpyridine.

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

Sources

Technical Support Center: Characterization of Unexpected Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Characterization of Unexpected Byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter unknown impurities or byproducts in their experiments. As your virtual Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you navigate the complexities of identifying and characterizing these unexpected molecules, ensuring the integrity and safety of your research and products.

Introduction: The Challenge of the Unknown

In chemical synthesis and drug development, the emergence of an unexpected byproduct is a common yet critical challenge. These unknown entities can range from simple process-related impurities to complex degradation products, and their presence can have significant implications for the safety, efficacy, and stability of the final product.[1][2] A systematic and robust approach to their characterization is not just a matter of scientific curiosity but a regulatory necessity.

This guide provides a logical workflow, from the initial observation of an unknown peak in your chromatogram to its definitive structural elucidation and regulatory assessment.

Frequently Asked Questions (FAQs)

Q1: I've detected an unexpected peak in my HPLC analysis. What is my immediate next step?

A1: The first step is to confirm the peak is real and not an artifact. Re-inject the sample to ensure reproducibility. If the peak persists, your immediate goal is to gather preliminary information. Use a High-Performance Liquid Chromatography with a Photo Diode Array detector (HPLC-PDA) to obtain a UV spectrum of the peak. This can offer initial clues about the chromophores present and help determine if it's related to your starting materials or product. The next crucial step is to obtain a mass-to-charge ratio (m/z) using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This will provide the molecular weight of the unknown compound, a critical piece of information for generating potential elemental formulas.

Q2: What are the common sources of unexpected byproducts?

A2: Unexpected byproducts can arise from various sources throughout the manufacturing process and product lifecycle.[4] These include:

  • Organic Impurities: Arising from starting materials, intermediates, or side reactions during synthesis.[1][5] This also includes degradation products that form during manufacturing or upon storage.[1]

  • Inorganic Impurities: These can include reagents, ligands, catalysts, or heavy metals introduced during the manufacturing process.[1][5]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification steps.[1][4]

  • Reagents and Catalysts: Unreacted reagents or catalysts that carry through the process.[1]

Q3: At what level do I need to identify and characterize an impurity?

A3: The requirement for identifying and characterizing an impurity is dictated by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).[1][6] The key thresholds are:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[6][7]

These thresholds are dependent on the maximum daily dose of the drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table provides a simplified overview. Always refer to the latest ICH Q3A/B guidelines for specific details.[6][7]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study is a series of experiments where the drug substance or product is exposed to conditions more severe than accelerated stability studies.[8] The goal is to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.[8] This is a crucial part of drug development as it helps in:

  • Elucidating degradation pathways.[8][9]

  • Developing and validating stability-indicating analytical methods.[8]

  • Understanding the chemical behavior of the molecule, which aids in formulation and packaging development.[8]

Common stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[10] The aim is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Troubleshooting Guides

Guide 1: My Byproduct is Thermally Labile or Non-Volatile.

Issue: You are unable to analyze your byproduct using Gas Chromatography-Mass Spectrometry (GC-MS) due to its high molecular weight, low volatility, or thermal instability.

Solution:

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS). This is the workhorse technique for non-volatile and thermally labile compounds.[3][4]

    • Causality: HPLC separates compounds in the liquid phase at or near ambient temperature, avoiding thermal degradation. Coupling it with MS provides molecular weight information and, with tandem MS (MS/MS), fragmentation data for structural elucidation.[3][11]

  • Troubleshooting Steps:

    • Method Development: Optimize the HPLC method (column chemistry, mobile phase, gradient) to achieve good separation of the byproduct from the main component and other impurities.

    • Detector Selection: Use a PDA detector to get UV spectral information and a mass spectrometer for mass information. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is highly recommended to obtain an accurate mass and predict the elemental composition.[12]

    • Ionization Source: Electrospray Ionization (ESI) is the most common source for polar to moderately polar compounds. Atmospheric Pressure Chemical Ionization (APCI) can be used for less polar compounds.

Guide 2: I have the Molecular Weight, but the Structure is a Mystery.

Issue: You have an accurate mass and a potential molecular formula from HRMS, but you cannot definitively determine the chemical structure.

Solution:

  • Primary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy. NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[3][13]

    • Causality: NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within a molecule.[14]

  • Troubleshooting & Workflow:

    • Isolation: The first critical step is to isolate a pure sample of the byproduct, typically using preparative HPLC.[15][16] The amount needed will depend on the sensitivity of the NMR instrument, but modern instruments with cryoprobes can often work with microgram quantities.[13]

    • 1D NMR Experiments:

      • ¹H NMR: Provides information on the number and types of protons.

      • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR Experiments: These are essential for piecing the structure together.[17]

      • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).[14]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[3][14]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is key for connecting molecular fragments.[18][19]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps determine stereochemistry.[14]

Experimental Protocols & Workflows

Protocol 1: General Workflow for Unexpected Byproduct Characterization

This workflow provides a systematic approach from initial detection to final characterization.

Byproduct_Characterization_Workflow A Unexpected Peak Detected (e.g., in HPLC) B Confirm Reproducibility (Re-inject sample) A->B C Preliminary Analysis: LC-MS & LC-PDA B->C D Obtain Molecular Weight (m/z) and UV Spectrum C->D E Propose Molecular Formula (from High-Resolution MS) D->E F Is Structure Known? (Database/Literature Search) E->F G Isolate Byproduct (Prep-HPLC or Flash Chromatography) F->G No K Known Impurity: Report and Quantify F->K Yes H Structural Elucidation (NMR: 1D & 2D experiments) G->H I Confirm Structure (Synthesis of Reference Standard) H->I J Final Report & Qualification (as per ICH guidelines) I->J K->J

Caption: A logical workflow for characterizing unexpected byproducts.

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products of a drug substance and assess its intrinsic stability.

Methodology:

  • Sample Preparation: Prepare solutions of the drug substance (typically 1 mg/mL) in various media.[10]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C). Analyze samples at various time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature. Analyze at the same time points. Neutralize samples before analysis.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Analyze at the same time points.

  • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 80 °C) and humidity (e.g., 75% RH).

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method (e.g., HPLC-PDA-MS) to separate and detect the degradation products formed.

Visualizing the Logic: Decision Tree for Structural Elucidation

When faced with an unknown structure, a logical decision-making process is essential. The following diagram illustrates the interplay between Mass Spectrometry and NMR spectroscopy.

Structure_Elucidation_Decision_Tree cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Analysis A Isolate Unknown Byproduct B High-Resolution MS (e.g., Q-TOF, Orbitrap) A->B G Acquire 1D NMR (¹H, ¹³C) A->G Parallel Path C Determine Accurate Mass & Isotope Pattern B->C D Propose Molecular Formula C->D E Perform MS/MS Fragmentation D->E F Propose Substructures based on Fragments E->F I Assemble Fragments using HMBC & COSY F->I Fragment Information H Acquire 2D NMR (COSY, HSQC, HMBC) G->H H->I J Confirm Stereochemistry (NOESY/ROESY) I->J K Propose Final Structure I->K J->K L Synthesize Reference Standard & Confirm K->L

Caption: Decision tree for combining MS and NMR in structural elucidation.

References

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • Impurity Profiling in Drug Development. (2020). Veeprho.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). ACS Publications.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025). YouTube.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. (2018). PMC - NIH.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Structure Elucidation of an Unknown Compound. (n.d.). Cornell eCommons.
  • Technical Support Center: Minimizing Byproducts in Organic Synthesis. (n.d.). Benchchem.
  • Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). PubMed.
  • Small molecule-NMR. (2023). University of Gothenburg.
  • Structural Elucidation of An Unknown Compound. (n.d.). Cornell eCommons.
  • Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis. (n.d.). Benchchem.
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis.
  • Deep-learning-enabled online mass spectrometry of the reaction product of a single catalyst nanoparticle. (2025). NIH.
  • Troubleshooting: I Cant Reproduce an Earlier Experiment! (n.d.). Department of Chemistry : University of Rochester.
  • Label-Assisted Mass Spectrometry for the Acceleration of Reaction Discovery and Optimization. (n.d.). PMC - NIH.
  • The Essential PCR Troubleshooting Checklist. (2008). Bitesize Bio.
  • PCR Troubleshooting Guide. (n.d.). Thermo Fisher Scientific - US.
  • qPCR Troubleshooting Guide. (n.d.). Azure Biosystems.
  • Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • A focus on unexpected surprises in RiPP natural product biosynthesis. (2025). RSC Publishing.
  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. (2025). Analytical Chemistry - ACS Publications.
  • Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2-Identification of Byproducts, Reaction Mechanisms, and Suppression Thereof. (n.d.). Fingerprint.
  • (PDF) Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2 Identification of Byproducts, Reaction Mechanisms, and Suppression Thereof. (2022). ResearchGate.
  • Synthesis, Characterization, and Reactivity of Complex Tricyclic Oxonium Ions, Proposed Intermediates in Natural Product Biosynthesis. (2019). PubMed.

Sources

avoiding homo-coupling in reactions with 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Suppressing Homo-Coupling in Cross-Coupling Reactions

Part 1: Foundational Knowledge

FAQ 1: What is homo-coupling and why is it a prevalent issue with 5-Bromo-2-ethoxy-4-methylpyridine?

Homo-coupling is a common and undesirable side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same aryl halide starting material couple to form a symmetrical dimer.[1][2] In the case of your substrate, this side reaction yields 2,2'-diethoxy-4,4'-dimethyl-5,5'-bipyridine.

This side reaction is particularly problematic for several reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the yield of the desired cross-coupled product.

  • Complex Purification: The homo-coupled byproduct often has a similar polarity and molecular weight to the target molecule, complicating separation by standard chromatographic techniques.

  • Reagent Inefficiency: It leads to the unproductive consumption of the catalyst and other reagents in the reaction.

This compound can be susceptible to homo-coupling due to the electronic nature of the pyridine ring, which can influence the stability of intermediates in the catalytic cycle. The mechanism often begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. A subsequent ligand exchange between two of these intermediates can lead to a diarylpalladium(II) species, which then undergoes reductive elimination to form the undesired dimer and a palladium(II) species that must be reduced back to Pd(0) to re-enter the catalytic cycle.[1]

Part 2: Troubleshooting Guides & Optimized Protocols

This section details specific issues and solutions for the most common cross-coupling reactions used with this substrate.

Suzuki-Miyaura Coupling: Minimizing Dimer Formation

Issue: "My Suzuki reaction with this compound is producing a significant amount of the 2,2'-diethoxy-4,4'-dimethyl-5,5'-bipyridine byproduct."

Root Causes & Mechanistic Insights:

Homo-coupling in Suzuki reactions can arise from two primary pathways:

  • Aryl Halide Dimerization: As described above, this involves a Pd(0)/Pd(II) cycle where two molecules of the bromopyridine are coupled.[1]

  • Boronic Acid Dimerization: This is a very common side reaction, often promoted by the presence of oxygen.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homo-coupling of the boronic acid, which consumes the coupling partner and disrupts the primary catalytic cycle.[3][4]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for Suzuki-Miyaura homo-coupling.

Optimized Protocol for Suzuki-Miyaura Coupling:

This protocol is designed to suppress homo-coupling by incorporating best practices derived from extensive studies.[3][5]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Precatalysts that generate Pd(0) cleanly are preferred.
Ligand SPhos (2-4 mol%) or XPhos (2-4 mol%)Bulky, electron-rich biaryl monophosphine ligands accelerate the desired cross-coupling steps.[5][6]
Base K₃PO₄ (2.0 - 3.0 equiv), finely powderedA moderately strong inorganic base is effective and minimizes side reactions like protodeboronation.[5][7]
Boronic Acid 1.1 - 1.2 equivalentsUsing a large excess can sometimes promote homo-coupling.[8]
Solvent 1,4-Dioxane/water (4:1 v/v) or Toluene/water (10:1 v/v)Biphasic systems are standard; the choice can influence reaction rates and halide inhibition.[9]
Atmosphere Strict Inert (Argon or Nitrogen)Crucial for preventing oxygen-mediated boronic acid homo-coupling.[3][10]
Temperature 80 - 100 °CSufficient to drive the reaction without promoting thermal decomposition or side reactions.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the phosphine ligand, and finely powdered K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the palladium precatalyst under a positive pressure of argon.

  • Add the degassed solvent mixture via syringe. For rigorous deoxygenation, perform a subsurface sparge by bubbling argon through the solvent for 20-30 minutes before addition.[3][10]

  • Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup.

  • Purify the crude product via flash column chromatography.

Sonogashira Coupling: Avoiding Glaser-Type Side Reactions

Issue: "My Sonogashira reaction is yielding the pyridine dimer and a significant amount of the di-yne (Glaser coupling product)."

Root Causes & Mechanistic Insights:

The Sonogashira reaction has two primary homo-coupling pathways:

  • Palladium-Catalyzed Dimerization: The same mechanism as in the Suzuki coupling can lead to the bipyridine byproduct.

  • Glaser Coupling: This is the more common and often more problematic side reaction. It is a copper-catalyzed oxidative homo-coupling of the terminal alkyne to form a 1,3-diyne.[11] The presence of oxygen greatly accelerates this process.

Experimental Control Workflow:

Sonogashira_Workflow cluster_setup 1. Rigorous Inert Atmosphere Setup cluster_reagents 2. Reagent Loading cluster_addition 3. Solvent & Reagent Addition cluster_reaction 4. Reaction & Monitoring A Flame-dry Schlenk flask. Evacuate/Backfill with Argon (3x). B Add Bromopyridine, Pd catalyst (e.g., Pd(PPh3)2Cl2), and CuI. A->B C Add degassed anhydrous solvent (e.g., THF or Toluene). B->C D Add amine base (e.g., Et3N or DIPEA). C->D E Add terminal alkyne via syringe. D->E F Stir at RT to 60 °C. Monitor by TLC/LC-MS. E->F

Caption: Optimized experimental workflow to minimize Sonogashira side reactions.

Optimized Protocol for Sonogashira Coupling:

This procedure is designed to minimize both Glaser coupling and aryl halide dimerization.[12][13]

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%)A reliable and commercially available catalyst for Sonogashira reactions.[13]
Copper Co-catalyst CuI (3-5 mol%)The copper(I) salt is essential for the copper acetylide cycle but should be minimized to reduce Glaser coupling.[14]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)Acts as both a base and a solvent in some cases. Must be anhydrous and degassed.
Solvent Anhydrous, degassed THF or TolueneAnhydrous and anaerobic conditions are critical.[12]
Atmosphere Strict Inert (Argon or Nitrogen)Absolutely essential to prevent the oxidative Glaser homo-coupling of the alkyne.[11]
Temperature Room Temperature to 50 °CMilder conditions are often sufficient and help suppress side reactions.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF), followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, and concentrate the filtrate.

  • Purify by standard aqueous workup and column chromatography.

References

  • Bardhan, S., & Panda, G. (2021). Recent Advances in Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal, 16(16), 2139–2154. [Link]
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
  • Johansson, C. C., & Colacot, T. J. (2010). Metal-Catalyzed Cross-Coupling Reactions. In Nobel Prize Information.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • NROChemistry. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Rossi, R., Bellina, F., & Lessi, M. (2011). Selective Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: An Overview. Synthesis, 2011(22), 3571-3592. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
  • SynArchive. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
  • Wikipedia. (n.d.). Stille reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 633–639. [Link]
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Thomas, A. A., & Denmark, S. E. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1651–1663. [Link]
  • Stille reaction. (n.d.). In Wikipedia.
  • Sromek, A. W., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(10), 2038-2045. [Link]
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Miller, J. A. (2007). Homocoupling of boronic acids. Journal of Organic Chemistry, 72(19), 7384-7387.
  • Adamo, C., et al. (2006). On the mechanism of the Suzuki reaction. Organometallics, 25(21), 4994-5002.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-ethoxy-4-methylpyridine and 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds, integral to the structure of countless pharmaceuticals and functional materials.[1][2] The strategic functionalization of the pyridine ring is a critical exercise in rational drug design, allowing chemists to fine-tune a molecule's physicochemical and pharmacological properties.[1] Among the vast array of available building blocks, halopyridines serve as versatile precursors for introducing molecular complexity.

This guide provides an in-depth, objective comparison of the chemical reactivity of two important classes of halopyridines: 5-Bromo-2-ethoxy-4-methylpyridine and the broader category of 2-chloropyridines . While both are valuable intermediates, their substitution patterns impart distinct electronic and steric properties that profoundly dictate their behavior in key synthetic transformations. We will explore their comparative performance in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr), supported by experimental data and mechanistic insights to guide your synthetic strategy.

Fundamental Principles Governing Reactivity

The reactivity of a halopyridine is not determined by the halogen alone. It is a nuanced interplay of the carbon-halogen bond strength, the electronic influence of other ring substituents, and steric factors.

The Decisive Role of the Carbon-Halogen Bond

The single most important factor governing reactivity in palladium-catalyzed cross-coupling is the strength of the carbon-halogen (C-X) bond. The catalytic cycle for these reactions invariably begins with the oxidative addition of the Pd(0) catalyst into the C-X bond, which is often the rate-determining step.[3][4]

The bond dissociation energies clearly illustrate the challenge posed by chloro-substituents:

  • C-Br Bond Energy: ~276-285 kJ/mol[3][5]

  • C-Cl Bond Energy: ~339-340 kJ/mol[3][5]

The significantly stronger C-Cl bond presents a higher activation energy barrier for oxidative addition.[5] Consequently, reactions involving 2-chloropyridines often demand more forcing conditions—higher temperatures, longer reaction times, and more sophisticated, highly active catalyst systems—to achieve yields comparable to their bromo-counterparts.[3][6] The general reactivity trend for halopyridines in these reactions is firmly established as I > Br > Cl > F .[5][7]

Electronic Effects of Ring Substituents

The electron density of the pyridine ring, modulated by its substituents, plays a critical role in both cross-coupling and SNAr reactions.[1][8]

  • This compound : This molecule features a combination of electron-donating and withdrawing groups.

    • 2-Ethoxy Group : A strong electron-donating group (EDG) through resonance (+R effect), increasing electron density in the ring.[1]

    • 4-Methyl Group : A weak EDG through induction.

    • 5-Bromo Group : Electron-withdrawing through induction (-I effect).

    • Pyridine Nitrogen : Intrinsically electron-withdrawing.[8]

  • 2-Chloropyridines : These are generally electron-deficient systems.

    • 2-Chloro Group : A strongly electron-withdrawing group through induction (-I effect).

    • Pyridine Nitrogen : The nitrogen atom strongly withdraws electron density, particularly from the C2 and C4 positions, making them highly electrophilic.

These electronic differences are central to understanding the divergent reactivity profiles of these molecules, especially in SNAr reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The weaker C-Br bond in this compound makes it a more reactive substrate than 2-chloropyridines in the three most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds, is a cornerstone of modern synthesis.[3][9] Here, the reactivity gap between bromo- and chloropyridines is well-documented. While bromopyridines are often amenable to coupling with standard catalysts like Pd(PPh₃)₄, chloropyridines necessitate advanced catalytic systems.[10] Success with 2-chloropyridines hinges on the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[3][9]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst / LigandBaseSolventConditionsYield (%)Reference
5-Bromo-2-chloro-4-methylpyridine¹Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O100°C, 12h92[7][11]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100°C, 16h98[3]
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80°C, 24h<5[3]
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / IMes·HCl (NHC)K₂CO₃Toluene110°C, 24h85[10]

¹Note: In this di-halogenated example, coupling occurs selectively at the more reactive C-Br position, highlighting the reactivity difference.[11]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex R¹-X (Oxidative Addition) trans_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) oa_complex->trans_complex R²-B(OR)₂ Base (Transmetalation) trans_complex->pd0 R¹-R² (Reductive Elimination) r1x Aryl Halide (R¹-X) r2b Boronic Acid (R²-B(OR)₂) product Coupled Product (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is an indispensable tool.[12][13] The underlying catalytic cycle shares the same mechanistic principles as the Suzuki coupling, with oxidative addition being the initial, crucial step.[12][14] Consequently, the same reactivity trends apply. This compound can be aminated under conditions that would likely leave a 2-chloropyridine unreacted or with very low conversion, unless a highly specialized catalyst system is employed.[14][15]

Table 2: Comparative Performance in Buchwald-Hartwig Amination

SubstrateAmineCatalyst / LigandBaseSolventConditionsYield (%)Reference
5-Bromo-2-methylpyridineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene110°C, 16-24h95[14]
2-BromopyridineAnilinePd₂(dba)₃ / XantPhosDBUToluene100°C, 18hGood[15]
2-ChloropyridineAnilinePd₂(dba)₃ / XantPhosDBUToluene100°C, 18hNo Product[15]
4-Nitrochlorobenzene¹BenzamidePd₂(dba)₃ / XantPhosDBUToluene100°C, 18h82[15]

¹Note: The successful coupling of an activated aryl chloride demonstrates that with the right ligand (XantPhos) and substrate electronics, the reaction is feasible, though still more challenging than with aryl bromides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds between aryl halides and terminal alkynes. Here, the disparity in reactivity between C-Br and C-Cl bonds is even more pronounced.[16] While this compound is expected to undergo Sonogashira coupling efficiently with standard Pd/Cu catalysis, 2-chloropyridines are notoriously unreactive substrates.[16][17] Achieving successful coupling with 2-chloropyridines often requires copper-free conditions, highly active and specialized ligands, and elevated temperatures, with the risk of side reactions like alkyne homocoupling (Glaser coupling) being a significant concern.[16]

Table 3: Comparative Performance in Sonogashira Coupling

SubstrateAlkyneCatalyst / LigandBaseSolventConditionsYield (%)Reference
2-Amino-5-bromo-3-chloropyridine¹1-DecynePd(PPh₃)₄ / CuIEt₃NDMF80°C, 2h90[18][19]
2-ChloropyridinePhenylacetylenePd(OAc)₂ / PPh₃ / CuIPiperidineN/A100°C, 24h10[16]
2-ChloropyridinePhenylacetylenePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane120°C, 8h85[16]
3,5-Dibromo-2,6-dichloropyridine²PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT, 18h85[20]

¹Note: Coupling occurs selectively at the C-Br position. ²Note: Reaction occurs selectively at the C-Br positions (positions 3 and 5), leaving the C-Cl bonds untouched, further demonstrating the profound difference in reactivity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The paradigm of reactivity is inverted when considering Nucleophilic Aromatic Substitution (SNAr). In this reaction, the electronic properties of the ring, rather than the C-X bond strength, are the dominant factor.

Mechanism and Requirements

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21] In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

For this pathway to be efficient, the pyridine ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex.

SNAr_Mechanism cluster_snar SNAr Mechanism on 2-Chloropyridine start 2-Chloropyridine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Step 1: Nucleophilic Attack (Rate-Determining) product 2-Substituted Pyridine + Cl⁻ intermediate->product Step 2: Elimination of Halide (Fast)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Comparison
  • 2-Chloropyridines : These substrates are primed for SNAr. The C2 position is ortho to the powerfully electron-withdrawing ring nitrogen. This provides potent electronic activation, stabilizing the Meisenheimer complex and facilitating nucleophilic attack.[22] Therefore, 2-chloropyridines readily undergo SNAr with a variety of nucleophiles, often under mild conditions.[23][24]

  • This compound : This substrate is poorly suited for SNAr at either halogenated position.

    • At the 2-position (ethoxy) : The ethoxy group is a strong EDG, which deactivates the ring towards nucleophilic attack. It is also a poor leaving group compared to halides.

    • At the 5-position (bromo) : This position is meta to the ring nitrogen and lacks the strong ortho/para activation required to stabilize the anionic intermediate. Furthermore, the presence of the EDG ethoxy group at C2 further disfavors the reaction.

Experimental Protocols

To illustrate the practical differences in methodology, a generalized protocol for a Suzuki-Miyaura coupling is provided below, highlighting the divergent conditions required for the two classes of substrates.

Generalized Protocol for Suzuki-Miyaura Coupling

Workflow start Reaction Setup reagents Combine Aryl Halide (1 eq), Boronic Acid (1.2 eq), Base (2-3 eq), Catalyst/Ligand start->reagents inert Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Target Temperature with Vigorous Stirring solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Cool, Dilute, Filter, and Extract monitor->workup purify Purify via Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective : To synthesize a 2-arylpyridine from a 2-chloropyridine and a 5-aryl-2-ethoxy-4-methylpyridine from this compound.

Materials :

  • Aryl Halide : this compound OR 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Boronic Acid : Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Catalyst/Ligand :

    • For Bromo-substrate: Pd(PPh₃)₄ (3-5 mol%) OR Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)

    • For Chloro-substrate: Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) OR another bulky, electron-rich ligand system.

  • Base : K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • Solvent : Anhydrous, degassed 1,4-dioxane or toluene (5-10 mL)

Procedure :

  • Vessel Preparation : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if separate), and base.

    • Causality Note : Using an oven-dried flask and inert atmosphere is critical to prevent the deactivation of the Pd(0) catalyst and the degradation of organometallic intermediates.

  • Inert Atmosphere : Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe.

    • Causality Note : Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Reaction :

    • For this compound: Heat the reaction mixture to 80-100 °C .

    • For 2-Chloropyridine: Heat the reaction mixture to 100-120 °C .

    • Causality Note : The higher temperature for the 2-chloropyridine is necessary to overcome the larger activation energy barrier for the oxidative addition of the strong C-Cl bond.[3]

  • Monitoring : Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).

    • Causality Note : Reactions with 2-chloropyridines generally require significantly longer reaction times than their bromo-analogs.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Final Summary

The choice between this compound and a 2-chloropyridine is entirely dependent on the intended synthetic transformation. Their reactivities are not just different; in many cases, they are orthogonal, providing the synthetic chemist with a powerful strategic choice.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) : This compound is the superior substrate. Its weaker C-Br bond ensures higher reactivity, allowing for milder reaction conditions, shorter reaction times, and the use of simpler, less expensive catalyst systems.

  • For Nucleophilic Aromatic Substitution (SNAr) : 2-Chloropyridines are vastly more reactive. The C2 position is electronically activated for nucleophilic attack by the adjacent ring nitrogen, a feature completely absent for the C5-bromo position in the alternative substrate.

Understanding these fundamental differences in reactivity, rooted in the principles of bond energies and electronic effects, is paramount for designing efficient, robust, and successful synthetic routes in research and development.

References

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  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science.
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  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. (2018). The Journal of Organic Chemistry.
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A Comparative Guide to 5-Bromo-2-ethoxy-4-methylpyridine and 5-Bromo-2-methoxy-4-methylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Halogenated pyridines are a cornerstone of this molecular toolkit, offering a versatile scaffold for the construction of complex architectures. This guide provides an in-depth technical comparison of two closely related yet distinct building blocks: 5-Bromo-2-ethoxy-4-methylpyridine and 5-Bromo-2-methoxy-4-methylpyridine .

Our analysis will delve into the nuances of their synthesis, comparative reactivity in key cross-coupling reactions, and the subtle yet significant implications of choosing an ethoxy versus a methoxy substituent. This guide is intended to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Introduction and Physicochemical Properties

This compound and 5-Bromo-2-methoxy-4-methylpyridine are functionalized pyridine derivatives that serve as valuable intermediates.[1][2] The core structure features a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and an alkoxy group (ethoxy or methoxy) at the 2-position. The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for the construction of C-C and C-N bonds, respectively.[3][4]

The primary distinction between these two molecules lies in the nature of the alkoxy group. While both are electron-donating through resonance and electron-withdrawing through induction, the ethyl group in the ethoxy substituent is bulkier than the methyl group in the methoxy substituent.[5] This seemingly minor difference can have significant implications for reaction kinetics, yields, and even regioselectivity in certain transformations.

PropertyThis compound5-Bromo-2-methoxy-4-methylpyridine
CAS Number 610279-04-4[6]164513-39-7[2]
Molecular Formula C₈H₁₀BrNOC₇H₈BrNO[2]
Molecular Weight 216.08 g/mol 202.05 g/mol [2]
Appearance Not specifiedWhite to light yellow solid[2]

Synthesis of Starting Materials

The accessibility and efficiency of the synthesis of these building blocks are crucial considerations for their practical application. Both compounds can be prepared from readily available starting materials, though the specific routes may differ.

A plausible and efficient route to both 5-Bromo-2-alkoxy-4-methylpyridines starts from the commercially available 2-hydroxy-4-methylpyridine. This common intermediate can be brominated and subsequently alkylated to yield the desired products.

General Synthetic Workflow

G A 2-Hydroxy-4-methylpyridine B 5-Bromo-2-hydroxy-4-methylpyridine A->B Bromination (e.g., NBS, Br₂) C 5-Bromo-2-alkoxy-4-methylpyridine (ethoxy or methoxy) B->C Williamson Ether Synthesis (e.g., EtI or MeI, Base) G cluster_0 Suzuki-Miyaura Coupling A 5-Bromo-2-alkoxy-4-methylpyridine E 5-Aryl-2-alkoxy-4-methylpyridine A->E B Arylboronic Acid (R'-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃, K₃PO₄) D->E G cluster_1 Buchwald-Hartwig Amination A 5-Bromo-2-alkoxy-4-methylpyridine F 5-(Amino)-2-alkoxy-4-methylpyridine A->F B Amine (R'R''NH) B->F C Pd Catalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., XPhos, RuPhos) D->F E Base (e.g., NaOtBu) E->F

Sources

A Senior Application Scientist's Guide to the NMR Validation of 5-Bromo-2-ethoxy-4-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific integrity and progress. In the synthesis of novel chemical entities, such as the key intermediate 5-Bromo-2-ethoxy-4-methylpyridine, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount technique for structural elucidation and purity assessment.[1][2] This guide provides an in-depth comparison of the expected NMR spectral data for this compound against potential isomeric byproducts and unreacted starting materials, supported by detailed experimental protocols and data interpretation strategies.

The Synthetic Landscape: Plausible Routes and Potential Byproducts

While a direct, one-pot synthesis for this compound is not readily found in the literature, its structure suggests a plausible synthesis involving the bromination of a 2-ethoxy-4-methylpyridine precursor or the ethoxylation of a brominated pyridine derivative. Such synthetic pathways can potentially lead to a variety of structurally similar compounds, making rigorous NMR validation essential.

Common byproducts in the synthesis of substituted pyridines can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials.[3][4] For instance, in the preparation of 2-alkoxypyridines, the corresponding 2-pyridone is a common impurity.[5] Positional isomers resulting from non-selective bromination are also a significant consideration.

Deciphering the Molecular Signature: ¹H and ¹³C NMR Spectral Analysis

The chemical environment of each proton and carbon atom in a molecule is unique, resulting in a distinct NMR spectrum that serves as a molecular fingerprint. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, providing a basis for its unambiguous identification.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of the target compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, and the methyl group. The electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring, along with the electron-donating effect of the ethoxy group, will influence the chemical shifts of the aromatic protons.[1][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5 - 6.7Singlet-
H-6~8.0 - 8.2Singlet-
O-CH₂~4.3 - 4.5Quartet~7.0
CH₃ (ethoxy)~1.3 - 1.5Triplet~7.0
CH₃ (ring)~2.2 - 2.4Singlet-

The absence of ortho or meta coupling for the aromatic protons (H-3 and H-6) is a key identifying feature, as they are expected to appear as sharp singlets.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)
C-2~160 - 162
C-3~108 - 110
C-4~148 - 150
C-5~115 - 117
C-6~145 - 147
O-CH₂~60 - 62
CH₃ (ethoxy)~14 - 16
CH₃ (ring)~18 - 20

Comparative Analysis: Distinguishing the Target Compound from Alternatives

A critical aspect of reaction product validation is the ability to differentiate the desired product from potential impurities and isomers.[7] The following sections compare the expected NMR spectra of this compound with plausible alternatives.

Isomeric Impurities

Non-selective bromination could lead to the formation of isomers such as 3-Bromo-2-ethoxy-4-methylpyridine. The ¹H NMR spectrum of this isomer would be significantly different, most notably in the aromatic region, where the two aromatic protons would exhibit a doublet splitting pattern due to ortho coupling.

Table 3: Predicted ¹H NMR Spectral Data for 3-Bromo-2-ethoxy-4-methylpyridine (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.0 - 7.2Doublet~5.0
H-6~7.9 - 8.1Doublet~5.0
O-CH₂~4.3 - 4.5Quartet~7.0
CH₃ (ethoxy)~1.3 - 1.5Triplet~7.0
CH₃ (ring)~2.3 - 2.5Singlet-
Common Byproducts: The 2-Pyridone Derivative

The hydrolysis of the 2-ethoxy group, either during the reaction or workup, can lead to the formation of 5-Bromo-4-methyl-2(1H)-pyridone. This compound exists in tautomeric equilibrium with 5-Bromo-2-hydroxy-4-methylpyridine. The NMR spectra will reflect the predominant tautomer in the chosen solvent. A key indicator of the pyridone form would be the presence of a broad N-H proton signal in the ¹H NMR spectrum.

Experimental Protocol for NMR Validation

To ensure high-quality, reproducible data, a standardized experimental protocol is crucial.[6]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified reaction product.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • For quantitative analysis (qNMR), a calibrated internal standard can be added.[8][9]

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

Visualization of the Validation Workflow

The logical flow of the validation process, from synthesis to structural confirmation, is illustrated in the following diagram.

validation_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_nmr NMR Analysis cluster_validation Validation synthesis Synthesis of This compound purification Purification of Crude Product synthesis->purification sample_prep Sample Preparation (CDCl₃) purification->sample_prep nmr_acquisition 1H & 13C NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing spectral_comparison Comparison with Predicted Spectra & Alternatives data_processing->spectral_comparison structure_confirmation Structure Confirmation spectral_comparison->structure_confirmation Match structure_rejection Structure Rejection/ Further Analysis spectral_comparison->structure_rejection Mismatch

Caption: Workflow for the NMR validation of this compound.

Conclusion

The rigorous application of ¹H and ¹³C NMR spectroscopy is indispensable for the validation of this compound reaction products. By carefully analyzing the chemical shifts, coupling patterns, and integration of the NMR spectra, and comparing them against predicted data for the target compound and potential alternatives, researchers can confidently confirm the structure and purity of their synthesized materials. This analytical diligence is fundamental to the integrity and success of research and development in the chemical and pharmaceutical sciences.

References

  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Wiley-VCH. Supporting Information. 2007.
  • ChemicalBook. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.
  • MySkinRecipes. This compound.
  • National Institutes of Health. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. 2023.
  • Benchchem. Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • Guidechem. How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ.
  • ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.
  • SpectraBase. Pyridine.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ChemicalBook. 5-Bromo-2-methylpyridine synthesis.
  • ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.
  • Benchchem. A Comparative Guide to the ¹H and ¹³C NMR Validation of 2-Bromo-6-methylpyridine and Its Isomeric Alternatives.
  • The Royal Society of Chemistry. Supporting Information.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
  • Benchchem. A Spectroscopic Guide to Distinguishing 5-Bromo-2-chloro-4-methylpyridine Isomers.
  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. 2008.
  • Organic Chemistry Portal. Pyridine synthesis.
  • European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Royal Society of Chemistry. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
  • ValidNMR. Webinar | ValidNMR.

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A Comparative Guide to Palladium Catalysts for the Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine ring is a cornerstone of modern synthesis. Pyridine moieties are prevalent in a vast array of pharmaceuticals and functional materials, making efficient and selective methods for their elaboration highly sought after. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable precision.

However, the landscape of palladium catalysts is vast and varied, with the choice of catalyst system—comprising a palladium precursor and a ligand—being a critical parameter that dictates the success of the transformation. The inherent electronic properties of the pyridine ring, particularly its propensity to coordinate to the metal center and inhibit catalysis, present unique challenges compared to carbocyclic aryl halides. This guide provides a comprehensive, in-depth comparison of commonly employed palladium catalysts for the coupling of bromopyridines, supported by experimental data to empower researchers in making informed decisions for catalyst selection and reaction optimization.

The Crucial Role of the Ligand: A Mechanistic Perspective

The efficacy of a palladium catalyst in bromopyridine coupling is intrinsically linked to the nature of the ligand coordinated to the palladium center. The ligand influences nearly every elementary step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—by modulating the steric and electronic properties of the metal. For challenging substrates like bromopyridines, the selection of an appropriate ligand is often the key to achieving high yields and turnover numbers.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a widely used C-C bond-forming reaction, is illustrative of the fundamental steps involved in many palladium-catalyzed couplings.

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) R-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalyst Systems

This section provides a comparative analysis of three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich phosphine ligands (Buchwald ligands), and those with N-heterocyclic carbene (NHC) ligands.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. The choice of catalyst is critical to the success of these transformations, influencing reaction yield, scope, and overall efficiency.[1]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄3-BromopyridinePhenylboronic AcidK₂CO₃Toluene/H₂O8012853
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic AcidK₃PO₄1,4-Dioxane1004951
PEPPSI-IPr3-BromopyridinePhenylboronic AcidCs₂CO₃t-AmylOH1002980.5
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802HighNot Specified
Pd(OAc)₂ / Ligand-free2-BromopyridinePhenylboronic AcidK₂CO₃Isopropanol/Water800.5982

Data compiled from multiple sources for illustrative comparison.[1][2][3]

Analysis:

  • Traditional Phosphine Ligands (e.g., PPh₃, dppf): Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are classical and often effective for the coupling of bromopyridines, particularly with electron-rich coupling partners.[1][2] However, they may require higher catalyst loadings and longer reaction times.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos): Ligands from the Buchwald family, such as SPhos, are generally more effective for challenging substrates like bromopyridines. Their steric bulk and electron-donating ability promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and turnover numbers.[1]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and significantly shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]

  • Ligand-free Systems: In some cases, particularly with activated bromopyridines, ligand-free conditions can be surprisingly effective, offering a cost-efficient and simplified protocol.[3]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast number of pharmaceuticals. The choice of ligand is especially critical for achieving high yields with heteroaryl halides like bromopyridines.

Catalyst PrecursorLigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂RuPhosSecondary AminesNaOt-BuToluene80-1101-485-95
Pd₂(dba)₃SPhosSecondary AminesNaOt-BuToluene80-1101-480-90
Pd(OAc)₂BrettPhosPrimary AminesNaOt-BuToluene80-1101-475-85
Pd(OAc)₂dpppVolatile AminesNaOt-BuToluene80Not Specified55-98

Data for the amination of 2-bromopyridines.[3]

Analysis:

The success of the Buchwald-Hartwig amination of bromopyridines is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands. Different ligands show optimal performance for different classes of amines. For instance, RuPhos and BrettPhos are particularly effective for secondary and primary amines, respectively.[4] The use of a strong base like sodium tert-butoxide is also a common feature of these reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most widely used method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated systems.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF100396
Pd(PPh₃)₄ / CuI2-Bromo-4-iodopyridineTerminal AlkyneEt₃NTHFRTNot SpecifiedHigh
PdCl₂(PPh₃)₂ / CuI4-BromopyrimidineTerminal AlkyneEt₃N/PiperidineDMF/THFRT-100Not SpecifiedHigh

Data compiled from various sources.[5][6][7]

Analysis:

The classic Sonogashira coupling protocol employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst. For bromopyridines, systems like Pd(CF₃COO)₂/PPh₃/CuI have proven to be highly effective.[6] The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in some cases.

Regioselectivity in the Coupling of Dihalopyridines

A significant challenge and opportunity in the functionalization of pyridines lie in the selective coupling of di- or polyhalogenated substrates. The choice of catalyst can profoundly influence the regiochemical outcome of the reaction.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. This inherent difference can be exploited to achieve selective functionalization. For instance, in 2-bromo-4-iodopyridine, the C-I bond is more readily activated by palladium(0) catalysts, allowing for selective coupling at the C4 position.[5]

However, ligand effects can override this inherent reactivity. For example, in the Suzuki coupling of 2,4-dibromopyridine, the use of hindered N-heterocyclic carbene (NHC) ligands can promote unconventional selectivity, favoring coupling at the C4 position over the typically more reactive C2 position.[8] In contrast, traditional phosphine ligands like PPh₃ show a strong preference for coupling at the C2 position.[8]

Regioselectivity cluster_0 2,4-Dibromopyridine Coupling Substrate 2,4-Dibromopyridine Pd/PPh3 Pd / PPh₃ Substrate->Pd/PPh3 Major Pd/NHC Pd / hindered NHC Substrate->Pd/NHC Major Product_C2 C2-Coupled Product Pd/PPh3->Product_C2 Product_C4 C4-Coupled Product Pd/NHC->Product_C4 Experimental_Workflow A 1. Add Reagents to Flask (Pd(OAc)₂, SPhos, Bromopyridine, Boronic Acid, Base) B 2. Add Solvent (e.g., 1,4-Dioxane) A->B C 3. Degas Mixture (e.g., Argon sparging) B->C D 4. Heat and Stir (e.g., 100°C, 4h) C->D E 5. Monitor Progress (TLC or GC-MS) D->E F 6. Workup (Quench, Extract) E->F G 7. Purify (Column Chromatography) F->G

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-2-ethoxy-4-methylpyridine Derivatives: A Keystone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a vast spectrum of biological activities, from anticancer and antimicrobial to neurotropic effects. Among these, 5-Bromo-2-ethoxy-4-methylpyridine has emerged as a particularly valuable intermediate, primarily in the synthesis of targeted therapies like kinase inhibitors.[1] This guide provides a comprehensive assessment of the biological activity of derivatives stemming from this and closely related pyridine scaffolds, offering a comparative analysis for researchers, scientists, and drug development professionals. While direct biological data on this compound derivatives is emerging, we can infer their potential by examining the well-documented activities of analogous compounds.

The Strategic Importance of the 5-Bromo-2-alkoxy-4-methylpyridine Scaffold

The this compound structure is a highly versatile starting point for chemical synthesis. The ethoxy group at the 2-position and the methyl group at the 4-position influence the electronic properties and solubility of the molecule, while the bromine atom at the 5-position is a key handle for introducing molecular diversity.[2] This bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds with a wide range of aryl and heteroaryl partners.[3] This synthetic flexibility is paramount in the construction of large libraries of derivatives for biological screening.

Comparative Biological Activities: Insights from Analogs

While specific experimental data for derivatives of this compound is not extensively published, we can draw valuable comparisons from its close chemical relatives, such as 5-Bromo-2-methoxy-4-methylpyridine and 2-Amino-5-bromo-4-methylpyridine. The primary area of interest for these derivatives has been in the development of kinase inhibitors for oncology.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of brominated pyridines have shown significant potential as anticancer agents by inhibiting various protein kinases that are crucial for cancer cell survival and proliferation.[4]

Table 1: Comparative Anticancer Activity of Brominated Pyridine Derivatives

Derivative ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrimido[4,5-d]pyrimidines (from 2-Amino-5-bromo-4-methylpyridine)Cyclin-Dependent Kinases (CDKs)MCF-7 (Breast)Varies[4]
Pyrimido[4,5-d]pyrimidines (from 2-Amino-5-bromo-4-methylpyridine)Cyclin-Dependent Kinases (CDKs)A549 (Lung)Varies[4]
Phenylpicolinamides (from 4-Bromo-2-methylpyridine)VEGFR2/KDR, BRAF, CRAFA549 (Lung)5.43 ± 0.74[5]
Phenylpicolinamides (from 4-Bromo-2-methylpyridine)VEGFR2/KDR, BRAF, CRAFMCF-7 (Breast)0.62 ± 0.21[5]

Note: The IC50 values are presented as reported in the literature and are intended for comparative purposes. The exact potency is dependent on the specific substitutions on the core scaffold.

The data suggests that the introduction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, or substituted amide moieties can lead to potent anticancer activity.[4][5] The mechanism of action is often the inhibition of key kinases involved in cell cycle regulation and signal transduction.[4]

Mechanism of Action: Inhibition of Kinase Signaling Pathways

A prominent target for derivatives of brominated pyridines is the protein kinase family. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. For instance, derivatives of 2-Amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[6]

PLK4_Inhibition cluster_kinase ATP-Binding Pocket ATP ATP PLK4 PLK4 Kinase (Active) ATP->PLK4 Binds Substrate Substrate (e.g., for Centriole Duplication) PLK4->Substrate Phosphorylates Derivative Pyridine Derivative (Inhibitor) Derivative->PLK4 Blocks ATP Binding Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Cycle_Progression Centriole Duplication & Cell Cycle Progression Phospho_Substrate->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to

Figure 1: Mechanism of PLK4 Kinase Inhibition by a Pyridine Derivative.

By competitively binding to the ATP-binding pocket of the kinase, these derivatives can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[6] This targeted approach is a significant advancement over traditional chemotherapy, offering the potential for greater efficacy and reduced side effects.

Experimental Protocols: A Guide to Assessing Biological Activity

To evaluate the biological activity of novel this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.

Synthesis of this compound Derivatives: A General Workflow

The synthesis of a library of derivatives is the first step in assessing their biological activity. A common and effective method is the Suzuki cross-coupling reaction.

Suzuki_Coupling_Workflow Start Start: this compound + Arylboronic Acid Reaction_Setup Reaction Setup: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) Start->Reaction_Setup Heating Heating under Inert Atmosphere (e.g., 90-100°C, 12-18h) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water and Brine Monitoring->Workup Reaction Complete Purification Purification: - Dry over Na₂SO₄ - Column Chromatography Workup->Purification Characterization Characterization: - NMR, Mass Spectrometry Purification->Characterization Final_Product Final Product: 2-Aryl-5-ethoxy-4-methylpyridine Derivative Characterization->Final_Product

Figure 2: General Workflow for Suzuki Cross-Coupling Reaction.

Step-by-Step Protocol for Suzuki Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (typically 4:1) as the solvent.

  • Reaction Conditions: Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product by NMR spectroscopy and mass spectrometry.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (typically ranging from 0.1 to 100 µM). Treat the cells with the compounds and incubate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. For the this compound scaffold, the following SAR insights can be anticipated based on related compounds:

  • The 2-position: The ethoxy group can be varied to other alkoxy or amino groups to modulate solubility and hydrogen bonding potential with the target protein.

  • The 4-position: The methyl group can be replaced with other small alkyl groups to probe steric interactions within the binding pocket.

  • The 5-position: The bromine atom is the primary site for introducing diversity. The nature of the aryl or heteroaryl group introduced via cross-coupling reactions will be a major determinant of potency and selectivity. Electron-donating or electron-withdrawing groups on this appended ring system can fine-tune the electronic properties of the entire molecule.

Future Perspectives and Conclusion

While the biological activity of this compound derivatives is still an emerging area of research, the synthetic tractability of this scaffold and the proven success of closely related compounds in drug discovery, particularly as kinase inhibitors, highlight its significant potential. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these derivatives against a panel of cancer cell lines and protein kinases. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this exciting endeavor. The continued exploration of this and other novel pyridine scaffolds will undoubtedly lead to the discovery of the next generation of targeted therapeutics.

References

  • MySkinRecipes. (n.d.). This compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • National Center for Biotechnology Information. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6631.
  • MDPI. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(21), 6431.
  • MDPI. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(3), 896.
  • MDPI. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 23(19), 11843.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. PubChem.
  • MDPI. (2020). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 25(17), 3848.
  • National Center for Biotechnology Information. (1998). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Archiv der Pharmazie, 331(1), 3-8.
  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(11), 3333.
  • ResearchGate. (2015). Cytotoxic Effect of 5-Bromo-2-Deoxyuridine on Olfactory Epithelium.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-ethoxy-4-methylpyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibitor Design

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds and approved drugs.[1] Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a versatile template for chemical modification makes it an ideal starting point for the design of targeted therapeutics. Within the broad class of pyridine derivatives, substituted 2-alkoxypyridines have emerged as a promising area of investigation, particularly in the development of protein kinase inhibitors.

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Bromo-2-ethoxy-4-methylpyridine analogs, with a focus on their potential as kinase inhibitors. While comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, we will draw upon established principles of medicinal chemistry and data from analogous pyridine and pyrimidine-based kinase inhibitors to provide a predictive framework for the rational design of novel therapeutic agents. The insights presented herein are intended to guide researchers in the strategic modification of the this compound core to optimize potency, selectivity, and pharmacokinetic properties.

The this compound Scaffold: A Platform for Kinase Inhibitor Development

The this compound scaffold possesses several key features that make it an attractive starting point for the development of kinase inhibitors:

  • 2-Alkoxy Group: The ethoxy group at the 2-position can act as a hydrogen bond acceptor and its orientation can be crucial for interaction with the hinge region of the kinase ATP-binding pocket. The alkyl portion can be modified to probe hydrophobic pockets.

  • 5-Bromo Substituent: The bromine atom at the 5-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups to explore interactions with the solvent-exposed region of the kinase.[2] Halogen bonding interactions may also contribute to binding affinity.

  • 4-Methyl Group: The methyl group at the 4-position can provide beneficial steric interactions within the binding site and can influence the overall conformation of the molecule. The "magic methyl" effect, where the addition of a methyl group can significantly improve potency, is a well-documented phenomenon in drug discovery.[3]

Comparative Analysis of Structural Modifications and Their Predicted Impact on Kinase Inhibitory Activity

Based on SAR studies of analogous pyridine and pyrimidine-based kinase inhibitors, we can predict the impact of various structural modifications to the this compound scaffold.[1][2]

Table 1: Predicted Structure-Activity Relationship of this compound Analogs
Modification Site Modification Predicted Impact on Kinase Inhibitory Activity Rationale
2-Position (Ethoxy Group) Variation of alkyl chain length (e.g., methoxy, propoxy)Potency may vary depending on the size of the hydrophobic pocket in the target kinase.Longer or branched alkyl chains may provide better van der Waals interactions.
Introduction of cyclic ethers (e.g., tetrahydrofuranyloxy)May improve metabolic stability and solubility.Cyclic structures can restrict conformation and improve physicochemical properties.
Bioisosteric replacement (e.g., -NH-Et, -S-Et)Likely to significantly alter hydrogen bonding potential and overall electronics.Amine or thioether linkages will have different electronic and hydrogen bonding properties compared to an ether.[4][5]
5-Position (Bromo Group) Replacement with other halogens (Cl, F)May fine-tune electronic properties and halogen bonding potential.Fluorine can improve metabolic stability and act as a hydrogen bond acceptor.[6]
Suzuki coupling with aryl/heteroaryl groupsCan lead to a significant increase in potency by accessing additional binding pockets.This is a common strategy to extend the molecule into the solvent-exposed region of the kinase.[2]
Replacement with small alkyl or cyano groupsMay probe the limits of a hydrophobic pocket or introduce a hydrogen bond acceptor.These smaller groups can help define the steric and electronic requirements of the binding site.
4-Position (Methyl Group) Removal of the methyl groupLikely to decrease potency due to loss of favorable steric interactions.The methyl group may be crucial for optimal positioning within the binding site.[3]
Replacement with larger alkyl groups (e.g., ethyl)May decrease potency due to steric hindrance.The size of the pocket accommodating the 4-position substituent is likely limited.
Replacement with polar groups (e.g., -OH, -NH2)May increase solubility but could negatively impact cell permeability.Introduction of polar groups needs to be balanced with overall physicochemical properties.

Experimental Protocols for Evaluation of Kinase Inhibitory and Anticancer Activity

To validate the predicted SAR and determine the therapeutic potential of novel this compound analogs, a series of in vitro assays are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[7]

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (analogs of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions.

    • Add the kinase to each well and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Visualization of Key Concepts

General Workflow for SAR-Guided Drug Discovery

SAR_Workflow A Lead Compound (this compound) B Design Analogs (Vary R1, R2, R3) A->B Identify Modification Sites C Chemical Synthesis B->C D Biological Evaluation (Kinase Assays, Cell Viability) C->D E Data Analysis (Determine IC50 values) D->E F Establish SAR E->F Relate Structure to Activity F->B Iterative Design G Optimized Lead F->G Identify Potent & Selective Compound

Caption: A simplified workflow for the structure-activity relationship-guided design of novel kinase inhibitors.

Hypothetical Kinase Inhibition Mechanism

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket cluster_1 This compound Analog Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Ethoxy 2-Ethoxy Ethoxy->Hinge H-Bond Pyridine Pyridine Core Pyridine->Hinge Pyridine->HydrophobicPocket Bromo 5-Bromo-Aryl Bromo->SolventFront Explores additional space Methyl 4-Methyl Methyl->HydrophobicPocket Hydrophobic Interaction

Sources

A Mechanistic and Comparative Guide to the Reactivity of 5-Bromo-2-ethoxy-4-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, substituted pyridines are of paramount importance, serving as key building blocks in a myriad of biologically active compounds, including a significant number of kinase inhibitors.[1][2][3][4] This guide provides an in-depth mechanistic analysis of reactions involving 5-Bromo-2-ethoxy-4-methylpyridine , a versatile reagent, and offers a comparative perspective against viable alternatives. By understanding the nuances of its reactivity, researchers can make more informed decisions in the synthesis of complex molecular architectures.

The Strategic Importance of this compound

This compound is a polysubstituted pyridine that offers a unique combination of reactive sites. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The ethoxy group at the 2-position and the methyl group at the 4-position modulate the electronic properties and steric environment of the pyridine ring, influencing its reactivity and the properties of the resulting products. This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of targeted therapeutics.[1]

Mechanistic Insights into Key Transformations

The utility of this compound is primarily exploited through two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] For this compound, the bromine atom at the 5-position is the reactive site for these transformations. The generally accepted mechanism for these reactions involves a catalytic cycle centered on a palladium complex.[6]

A. Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the pyridine ring and an organoboron compound.[7] The catalytic cycle is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. This is followed by transmetalation with a boronate complex (formed from the boronic acid and a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][8]

Suzuki_Miyaura_Coupling cluster_reactants A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation C->D [R'-B(OR)3]- E Ar-Pd(II)L2-R' D->E F Reductive Elimination E->F F->A Regeneration G Ar-R' F->G H [R'-B(OR)3]- H->D I R'-B(OH)2 + Base I->H ArBr 5-Bromo-2-ethoxy- 4-methylpyridine BoronicAcid R'-B(OH)2

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the pyridine scaffold with a primary or secondary amine.[9][10][11] The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine.[12][13]

Buchwald_Hartwig_Amination cluster_reactants A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Amine Coordination & Deprotonation C->D R'R''NH, Base E Ar-Pd(II)L2-NR'R'' D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' F->G H R'R''NH + Base ArBr 5-Bromo-2-ethoxy- 4-methylpyridine Amine R'R''NH

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

C. Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the pyridine ring and a terminal alkyne.[14][15] The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[16] The palladium cycle mirrors that of other cross-coupling reactions, while the copper(I) co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[14]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation C->D Cu-C≡CR' E Ar-Pd(II)L2-C≡CR' D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR' F->G H Cu(I)X I Alkyne Coordination & Deprotonation H->I R'-C≡CH, Base J Cu-C≡CR' I->J J->D ArBr 5-Bromo-2-ethoxy- 4-methylpyridine Alkyne R'-C≡CH

Caption: Simplified Catalytic Cycles for Sonogashira Coupling.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions at the C5 position are prevalent, the pyridine ring itself is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2 and C4).[17][18] The electron-withdrawing nature of the nitrogen atom activates these positions for nucleophilic attack. In this compound, the C2 position, bearing the ethoxy group, is a potential site for SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] The stability of this intermediate, with the negative charge delocalized onto the electronegative nitrogen atom, is a key driving force for the reaction.[17]

SNAr_Mechanism cluster_legend Legend Start Substituted Pyridine (Ar-LG) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nu- Product Substituted Product (Ar-Nu) Intermediate->Product - LG- Nu Nucleophile LG Leaving Group (e.g., -OEt)

Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Performance Analysis

The choice of building block in a synthetic campaign is critical and is often dictated by factors such as reactivity, selectivity, cost, and availability. Here, we compare the anticipated performance of this compound with two structurally similar and commercially available alternatives: 5-Bromo-2-methoxy-4-methylpyridine and 5-Bromo-2-chloro-4-methylpyridine .

FeatureThis compound5-Bromo-2-methoxy-4-methylpyridine5-Bromo-2-chloro-4-methylpyridine
Primary Reactive Site (Cross-Coupling) C5-BrC5-BrC5-Br (preferential)[19]
Relative Reactivity in Cross-Coupling HighHighHigh (C-Br >> C-Cl)[19]
Potential for SNAr at C2 Moderate (ethoxy leaving group)Lower (methoxy is a poorer leaving group)High (chloro is a good leaving group)
Modulation of Ring Electronics Electron-donating ethoxy groupElectron-donating methoxy groupElectron-withdrawing chloro group
Steric Hindrance at C2 ModerateLowerLower
Solubility Generally good in organic solventsGenerally good in organic solventsGenerally good in organic solvents

Discussion of Comparative Data:

  • Cross-Coupling Reactions: All three compounds are expected to undergo efficient cross-coupling at the C5-bromo position. The reactivity order in palladium-catalyzed cross-coupling generally follows the trend of C-I > C-Br > C-Cl, making the C-Br bond the primary site of reaction in 5-bromo-2-chloro-4-methylpyridine.[19] The choice between the ethoxy and methoxy analogues for cross-coupling at C5 would likely be guided by factors other than reactivity at this position, such as downstream synthetic plans or physical properties.

  • Nucleophilic Aromatic Substitution: The most significant difference in reactivity lies in the potential for SNAr at the C2 position. The chloro group in 5-bromo-2-chloro-4-methylpyridine is a better leaving group than the ethoxy or methoxy groups, making this compound more susceptible to SNAr at C2. This can be either an advantage, allowing for sequential functionalization, or a disadvantage if selectivity for C5 coupling is desired under conditions that might favor SNAr. Between the two alkoxy derivatives, the ethoxy group is a slightly better leaving group than the methoxy group, suggesting that this compound may be more amenable to SNAr at C2 than its methoxy counterpart under forcing conditions.

  • Electronic Effects: The electron-donating nature of the alkoxy groups in the ethoxy and methoxy pyridines can increase the electron density of the pyridine ring compared to the chloro-substituted analogue. This can influence the rate of oxidative addition in cross-coupling reactions and the overall reactivity profile of the molecule.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling
  • Materials: this compound, Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane, Water.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Materials: this compound, Amine (1.2 eq), Pd₂(dba)₃ (0.01-0.02 eq), Xantphos (0.02-0.04 eq), Cs₂CO₃ (1.4 eq), Anhydrous toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

    • Add this compound and the amine.

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[20]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex, biologically active molecules. Its primary utility lies in its propensity to undergo selective palladium-catalyzed cross-coupling reactions at the C5-bromo position. When selecting a substituted pyridine for a synthetic campaign, a careful consideration of the reactivity of all functional groups is essential. While the ethoxy and methoxy analogues offer similar reactivity in cross-coupling at the C5 position, the choice of a 2-chloro substituted pyridine introduces the possibility of sequential functionalization via both cross-coupling and nucleophilic aromatic substitution. This guide provides the foundational mechanistic understanding and comparative insights to empower researchers to strategically employ this compound and its alternatives in the pursuit of novel chemical entities.

References

  • MySkinRecipes. (n.d.). This compound.
  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Wikipedia. (2023, October 27). Nucleophilic aromatic substitution.
  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-28). Royal Society of Chemistry.
  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Wikipedia. (2023, November 11). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (2023, October 15). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2023, November 29). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction.

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A Researcher's Guide to the Cost-Analysis of Synthetic Routes for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the efficient and economical synthesis of its substituted derivatives a critical endeavor.[1] This guide provides an in-depth cost-analysis of various synthetic routes to substituted pyridines, balancing chemical efficiency with economic viability. We will explore classical condensation reactions and modern cross-coupling methods, offering detailed protocols, comparative data, and mechanistic insights to inform your synthetic strategy.

Key Considerations in Route Selection for Pharmaceutical and Agrochemical Development

Choosing the optimal synthetic pathway in a drug development or agrochemical context extends beyond mere chemical yield. A holistic evaluation must encompass:

  • Cost of Starting Materials and Reagents: The accessibility and price of precursors are paramount for scalability.

  • Catalyst and Ligand Costs: For modern cross-coupling reactions, the expense and lifecycle of catalysts and ligands are significant factors.

  • Process Safety and Scalability: The inherent hazards of reagents and reaction conditions, along with the feasibility of scaling up the synthesis, are crucial for industrial applications.[2][3][4]

  • Environmental Impact ("Green" Chemistry): The growing emphasis on sustainable chemistry favors routes that minimize hazardous waste and utilize environmentally benign solvents and conditions.[5][6][7][8]

Classical Synthetic Routes: The Foundation of Pyridine Chemistry

Classical methods, often involving multi-component reactions, are valued for their simplicity and the use of readily available starting materials.[1]

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this one-pot condensation reaction is a robust method for preparing 1,4-dihydropyridines, which are subsequently oxidized to pyridines.[9][10][11][12] It typically involves the reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9][10][12]

Mechanism and Scope: The reaction proceeds through a Knoevenagel condensation, enamine formation, and a subsequent Michael addition and cyclization.[9][13] The final step is an oxidation to achieve the aromatic pyridine ring.[9][11][13] The Hantzsch synthesis is particularly effective for producing symmetrically substituted pyridines.[1]

Detailed Experimental Protocol (Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate):

  • In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Isolate the solid product by vacuum filtration and wash with cold ethanol.

  • To a solution of the 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).[11][13]

  • After the oxidation is complete, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final pyridine product by column chromatography or recrystallization.

Cost-Analysis: The Hantzsch synthesis is generally cost-effective due to the low cost of starting materials like ethyl acetoacetate, various aldehydes, and ammonia.[14] Modern variations focus on green chemistry principles, utilizing water as a solvent and avoiding metal catalysts, which can further reduce costs and environmental impact.[8]

Component Estimated Cost (per mole) Notes
BenzaldehydeLowWidely available and inexpensive.
Ethyl AcetoacetateLowA common and affordable bulk chemical.
Ammonium AcetateVery LowInexpensive nitrogen source.
Overall Low to Moderate Highly economical for large-scale synthesis.

Advantages and Disadvantages:

  • Advantages: High atom economy, operational simplicity, and the use of inexpensive starting materials make it a cornerstone in heterocyclic chemistry.[9][10]

  • Disadvantages: Classical methods can require harsh reaction conditions and long reaction times, although modern modifications have addressed some of these issues.[10]

Visualization of the Hantzsch Synthesis Workflow:

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Oxidation cluster_analysis Analysis reactants Combine Aldehyde, β-Ketoester (2 eq.), Nitrogen Source solvent Add Solvent (e.g., Ethanol) reactants->solvent reflux Heat to Reflux (2-4 hours) solvent->reflux cool Cool & Precipitate reflux->cool filtrate Isolate 1,4-DHP (Filtration) cool->filtrate oxidize Oxidize 1,4-DHP (e.g., with CAN) filtrate->oxidize purify Purify Pyridine (Chromatography) oxidize->purify characterize Characterize (NMR, MS, etc.) purify->characterize Krohnke_Mechanism Ylide Pyridinium Ylide (from α-pyridinium methyl ketone) Michael_Adduct 1,5-Dicarbonyl Intermediate Ylide->Michael_Adduct Michael Addition Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Michael_Adduct Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Cyclization Ammonia Ammonia (from Ammonium Acetate) Ammonia->Dihydropyridine Pyridine_Product Substituted Pyridine Dihydropyridine->Pyridine_Product Dehydration & Aromatization

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Modern Synthetic Routes: Precision and Versatility with Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines, offering high functional group tolerance and regioselectivity.

Suzuki Coupling

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. For pyridine synthesis, this typically involves coupling a pyridine-boronic acid (or ester) with an aryl or vinyl halide, or vice versa.

Catalytic Cycle: The mechanism involves oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.

Cost-Analysis: The primary cost drivers are the palladium catalyst, the phosphine ligand, and the boronic acid starting materials.

Component Estimated Cost (per mole) Notes
Palladium Catalyst (e.g., Pd(PPh₃)₄)HighA significant cost, though catalyst loading can be low.
Ligands (e.g., SPhos, XPhos)HighOften complex and expensive to synthesize.
Pyridine Boronic Acids/EstersModerate to HighCost varies with substitution pattern.
Overall High Typically more expensive than classical methods for simple pyridines.
Stille Coupling

The Stille coupling reaction creates a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. [15][16][17][18][19] Catalytic Cycle: Similar to the Suzuki coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination. [15] Cost-Analysis: While effective, the toxicity of organotin reagents is a major drawback. [16][18]The cost of palladium catalysts and ligands is also a significant factor.

Component Estimated Cost (per mole) Notes
Palladium CatalystHighSimilar to Suzuki coupling.
OrganostannanesModerate to HighToxicity and disposal costs are a major consideration.
Overall High The toxicity and associated handling/disposal costs can make this route less attractive.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. [20]This is a key method for synthesizing aminopyridines. [21] Catalytic Cycle: The reaction is catalyzed by a palladium complex and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Cost-Analysis: The cost is heavily influenced by the palladium catalyst and the specialized phosphine ligands required for high efficiency.

Component Estimated Cost (per mole) Notes
Palladium Catalyst (e.g., Pd₂(dba)₃)HighCatalyst and ligand choice is critical for success.
Ligands (e.g., BINAP, Josiphos)Very HighCan be the most expensive component of the reaction.
HalopyridinesVariableCost depends on the specific isomer and other substituents.
Overall Very High Often reserved for high-value targets where other methods fail.

Visualization of a General Cross-Coupling Catalytic Cycle:

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_coupled R¹-Pd(II)L₂-R² PdII_halide->PdII_coupled Transmetalation (R²-M) PdII_coupled->Pd0 Reductive Elimination (R¹-R²)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis and Decision-Making Framework

Synthetic Route Relative Cost Scalability Greenness Key Advantages Key Disadvantages
Hantzsch LowHighGood (especially modern variants)Simplicity, high atom economy, inexpensive materials. [9][10]Can require harsh conditions, limited to symmetrical pyridines. [10]
Bohlmann-Rahtz ModerateModerateFairAccess to asymmetrical pyridines, no oxidation step.High temperatures, intermediate purification. [22]
Kröhnke ModerateGoodFairHigh convergence for polysubstituted pyridines.Requires pre-synthesis of pyridinium salt.
Suzuki Coupling HighModerateFairHigh functional group tolerance, broad scope.Expensive catalysts/ligands, boron reagent stability.
Stille Coupling HighLowPoorBroad scope, stable organometallic reagents.Toxicity of tin compounds, purification challenges. [16][18]
Buchwald-Hartwig Very HighModerateFairPremier method for C-N bond formation.Very expensive catalysts and ligands.

Decision-Making Workflow for Route Selection:

Decision_Tree Start Target Pyridine Structure? Symmetrical Symmetrical Substitution? Start->Symmetrical Polysubstituted Highly Polysubstituted? Symmetrical->Polysubstituted No Hantzsch Consider Hantzsch Synthesis Symmetrical->Hantzsch Yes Aminopyridine Aminopyridine? Polysubstituted->Aminopyridine No Krohnke Consider Kröhnke Synthesis Polysubstituted->Krohnke Yes Buchwald Consider Buchwald-Hartwig Aminopyridine->Buchwald Yes CrossCoupling Consider other Cross-Coupling (Suzuki, Stille) Aminopyridine->CrossCoupling No

Sources

A Senior Application Scientist's Guide to the Regioselective Functionalization of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its prevalence in FDA-approved drugs and functional materials underscores the importance of robust and selective methods for its modification. 5-Bromo-2-ethoxy-4-methylpyridine is a versatile building block, offering multiple sites for synthetic elaboration. However, achieving the desired regioselectivity in its reactions is paramount to a successful synthetic campaign. This guide provides an in-depth analysis of the factors governing the regioselectivity of key transformations involving this substrate, supported by mechanistic insights and comparative data from analogous systems. We will explore palladium-catalyzed cross-coupling reactions, lithiation-based functionalizations, and nucleophilic aromatic substitutions, offering field-proven insights to inform your experimental design.

The Landscape of Reactivity: A Comparative Overview

The regiochemical outcome of reactions with this compound is a delicate interplay of electronic and steric factors, as well as the chosen reaction conditions. The pyridine ring is inherently electron-deficient, a characteristic that is further modulated by the ethoxy, methyl, and bromo substituents. This electronic landscape dictates the preferred sites of attack for different classes of reagents.

The primary reactive sites on this compound are:

  • C5-Br bond: Susceptible to oxidative addition by transition metal catalysts.

  • C-H bonds (C3 and C6): Can be activated through deprotonation (lithiation).

  • C2-OEt bond: The ethoxy group can potentially act as a leaving group in nucleophilic aromatic substitution reactions.

Below, we compare the expected regioselectivity for three major classes of reactions.

Reaction TypePrimary Reactive SiteDriving Principle
Palladium-Catalyzed Cross-Coupling C5-BrHigher reactivity of C-Br vs. C-H/C-O bonds in oxidative addition.
Lithiation-Trapping C3-H or C5-BrDirected ortho-metalation by the C2-ethoxy group or halogen-lithium exchange.
Nucleophilic Aromatic Substitution (SNAr) C2-OEtActivation of the C2 position by the ring nitrogen for nucleophilic attack.

I. Palladium-Catalyzed Cross-Coupling Reactions: Selective Functionalization at C5

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For this compound, these reactions offer a highly reliable and regioselective route to functionalization at the C5 position.

The Underlying Principle: The Halogen Reactivity Series

The selectivity of these reactions is governed by the relative rates of oxidative addition of the palladium(0) catalyst to the various bonds in the molecule. The established reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[3][4] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-Br bond being significantly more susceptible to cleavage by the palladium catalyst than the stronger C-H or C-O bonds.[3] Consequently, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all expected to proceed with high selectivity at the C5-bromo position.

G

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide.[5][6] For this compound, this reaction provides a straightforward route to 5-aryl or 5-vinyl derivatives.

Comparative Performance of Catalytic Systems

While specific data for this compound is not extensively published, data from the structurally similar 5-bromo-2-methylpyridin-3-amine provides a strong indication of expected catalyst performance.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[7]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[8]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated pyridines.[9][10]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%), and Copper(I) iodide (CuI) (5 mol%).[8]

  • Seal the tube and purge with an inert gas.

  • Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine (2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[11][12] This reaction is instrumental in the synthesis of a wide variety of biologically active compounds.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with this compound (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., RuPhos or XPhos, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).[11]

  • Add the desired amine (1.2 equiv.).

  • Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography.

II. Lithiation and Electrophilic Quench: A Tale of Two Pathways

Lithiation followed by trapping with an electrophile offers an alternative strategy for the functionalization of this compound. The regioselectivity of this approach is dictated by the choice of lithiating agent and reaction conditions, leading to two distinct and predictable outcomes.

G cluster_DoM Directed ortho-Metalation (DoM) cluster_HLE Halogen-Lithium Exchange Start This compound DoM_Base LDA or LTMP (Hindered Base) Start->DoM_Base HLE_Base n-BuLi or t-BuLi (Alkyllithium) Start->HLE_Base DoM_Intermediate 3-Lithio Intermediate DoM_Base->DoM_Intermediate Deprotonation at C3 DoM_Product C3-Functionalized Product DoM_Intermediate->DoM_Product Electrophile (E+) HLE_Intermediate 5-Lithio Intermediate HLE_Base->HLE_Intermediate Br/Li Exchange at C5 HLE_Product C5-Functionalized Product HLE_Intermediate->HLE_Product Electrophile (E+)

A. Directed ortho-Metalation (DoM) at C3

The 2-ethoxy group is a moderate directed metalation group (DMG).[1][13] In the presence of a strong, hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), deprotonation is directed to the adjacent C3 position.[14] The heteroatom of the ethoxy group coordinates to the lithium cation, increasing the kinetic acidity of the ortho-proton and leading to selective deprotonation at C3.[15] The use of a hindered base is crucial to prevent nucleophilic addition to the pyridine ring.[14]

Experimental Protocol: Directed ortho-Metalation

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA or LTMP (1.1 equiv.) in THF, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or silyl chloride, 1.2 equiv.) in THF to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the crude product by column chromatography.

B. Halogen-Lithium Exchange at C5

In contrast to DoM, the use of an alkyllithium reagent such as n-butyllithium or tert-butyllithium at low temperatures (-78 °C to -100 °C) will preferentially induce a halogen-lithium exchange at the C5 position.[2][16] This reaction is typically very fast and proceeds via an "ate" complex intermediate. The rate of halogen-lithium exchange for bromine is significantly faster than the deprotonation of an aromatic C-H bond by an alkyllithium, thus favoring functionalization at the C5 position.[16]

Experimental Protocol: Halogen-Lithium Exchange

  • Follow the procedure for Directed ortho-Metalation, substituting the lithium amide base with n-butyllithium or tert-butyllithium (1.1 equiv.).

  • Maintain the temperature at -78 °C or lower during the addition of the alkyllithium and the subsequent stirring period to minimize side reactions.

  • The addition of the electrophile and the workup procedure are analogous to the DoM protocol.

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is also a viable reaction pathway, although it often requires more forcing conditions than palladium-catalyzed cross-coupling. The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles, particularly at the C2 and C4 positions, which are activated by the ring nitrogen.[17]

In the case of this compound, the C2 position is the most likely site for SNAr, with the ethoxy group acting as the leaving group. This reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[18][19] The stability of this intermediate is key to the facility of the reaction.

While SNAr at the C2 position is mechanistically plausible, it is generally less synthetically useful for this substrate compared to the highly selective palladium-catalyzed reactions at the C5 position. The displacement of the ethoxy group would require a strong nucleophile and potentially elevated temperatures, conditions under which the C-Br bond might also react or lead to side products. For the strategic and selective introduction of nucleophiles, the Buchwald-Hartwig amination at the C5 position is typically the preferred method.

Conclusion: A Strategic Approach to Regioselectivity

The functionalization of this compound is a testament to the principles of modern organic synthesis, where a deep understanding of reaction mechanisms allows for precise control over regiochemical outcomes. For the introduction of carbon-based or heteroatomic substituents, palladium-catalyzed cross-coupling reactions at the C5-bromo position offer unparalleled selectivity and efficiency. When C-H functionalization is desired, a judicious choice of lithiating agent and conditions allows for selective modification at either the C3 or C5 position. While nucleophilic aromatic substitution at the C2 position is a possible transformation, it is often synthetically outcompeted by the more reliable and selective cross-coupling methodologies. By leveraging the insights and protocols presented in this guide, researchers can confidently navigate the rich chemistry of this versatile building block to advance their programs in drug discovery and materials science.

References

  • El-Malah, G. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-510. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30).
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]
  • Marsais, F., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • PubMed. (2003).
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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  • Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Peterson, M. J. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]
  • Wang, H., et al. (2018). Regioselective Arene and Heteroarene Functionalization: N-Alkenoxypyridinium Salts as Electrophilic Alkylating Agents for the Synthesis of α-Aryl/α-Heteroaryl Ketones. The Journal of Organic Chemistry, 83(17), 10051–10059. [Link]
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. [Link]
  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
  • Parham, W. E., & Jones, L. D. (1976). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Organic Chemistry, 41(15), 2704–2706. [Link]
  • MDPI. (2021).
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  • Reddit. (2021, May 7). Li Halogen Exchange?. r/Chempros. [Link]
  • Lee, H. K., & Kim, Y. H. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic Letters, 4(7), 1171–1173. [Link]
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Sources

A Spectroscopic Guide to Differentiating Isomers of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of molecular intermediates is paramount. The isomeric purity of a compound can profoundly influence its biological activity, toxicity, and synthetic utility. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 5-Bromo-2-ethoxy-4-methylpyridine and its positional isomers. By leveraging the distinct electronic and steric environments of each isomer, we can predictably interpret their unique signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Importance of Isomeric Differentiation

This compound is a valuable building block in organic synthesis.[1] However, during its synthesis or in related chemical transformations, several positional isomers can potentially be formed. The ability to distinguish between these isomers is critical for process optimization, quality control, and ensuring the desired biological efficacy of the final product. This guide will focus on the spectroscopic comparison of the target molecule and its plausible isomers where the substituents (Bromo, ethoxy, and methyl groups) are rearranged on the pyridine ring.

Isomers Under Investigation

For this guide, we will consider the following isomers:

  • Isomer 1 (Target): this compound

  • Isomer 2: 3-Bromo-2-ethoxy-4-methylpyridine

  • Isomer 3: 2-Bromo-5-ethoxy-4-methylpyridine

isomers Isomer 2 3-Bromo-2-ethoxy-4-methylpyridine Isomer 3 2-Bromo-5-ethoxy-4-methylpyridine

Caption: Molecular structures of the target compound and its positional isomers.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the substituents.

The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups will also exhibit characteristic signals. The ethoxy group will present as a quartet for the methylene protons (influenced by the adjacent methyl protons) and a triplet for the terminal methyl protons. The pyridine methyl group will appear as a singlet.

Predicted ¹H NMR Data

IsomerAromatic Proton 1 (δ, ppm, multiplicity, J Hz)Aromatic Proton 2 (δ, ppm, multiplicity, J Hz)-OCH₂CH₃ (δ, ppm, multiplicity, J Hz)Pyridine -CH₃ (δ, ppm)
This compound H-3: ~6.5-6.7 (s)H-6: ~8.0-8.2 (s)~4.3 (q, J=7.0)~2.3 (s)
3-Bromo-2-ethoxy-4-methylpyridine H-5: ~7.5-7.7 (d, J=5.0)H-6: ~8.1-8.3 (d, J=5.0)~4.4 (q, J=7.0)~2.4 (s)
2-Bromo-5-ethoxy-4-methylpyridine H-3: ~7.0-7.2 (s)H-6: ~8.2-8.4 (s)~4.1 (q, J=7.0)~2.2 (s)

Causality Behind the Chemical Shifts:

  • The electron-donating ethoxy group will shield adjacent protons, causing them to appear at a lower chemical shift (upfield).

  • The electron-withdrawing bromine atom and the pyridine nitrogen will deshield nearby protons, shifting their signals to a higher chemical shift (downfield).[2]

  • The coupling constants between adjacent aromatic protons are typically in the range of 4-9 Hz. Protons that are meta to each other will have a smaller coupling constant (2-3 Hz), and para coupling is often not resolved.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (≥300 MHz). prep3->acq1 acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire the ¹H NMR spectrum using a standard pulse sequence. acq2->acq3 proc1 Fourier transform the raw data. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Integrate the signals and determine chemical shifts and coupling constants. proc2->proc3 proc4 Compare the experimental data with predicted values for each isomer. proc3->proc4

Caption: Experimental workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative for distinguishing between isomers.

Predicted ¹³C NMR Data

IsomerC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)-OCH₂CH₃ (δ, ppm)Pyridine -CH₃ (δ, ppm)
This compound ~162~110~148~115 (C-Br)~145~62, ~15~18
3-Bromo-2-ethoxy-4-methylpyridine ~158~118 (C-Br)~145~125~147~63, ~15~19
2-Bromo-5-ethoxy-4-methylpyridine ~142 (C-Br)~123~140~155~146~61, ~14~17

Rationale for Chemical Shift Differences:

  • The carbon attached to the electronegative oxygen of the ethoxy group (C-2 in isomers 1 & 2, C-5 in isomer 3) will be significantly deshielded.

  • The carbon directly bonded to the bromine atom will also experience a distinct chemical shift, which can be predicted using substituent additivity rules.[3][4]

  • The positions of the methyl and ethoxy groups will influence the chemical shifts of the other ring carbons through their electronic and steric effects.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

Infrared spectroscopy is useful for confirming the presence of key functional groups and for providing a unique "fingerprint" for each isomer.

Key IR Absorptions

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
C-H stretching (aromatic)3000-3100Confirms the presence of the pyridine ring.
C-H stretching (aliphatic)2850-3000Corresponds to the ethoxy and methyl groups.
C=N and C=C stretching1400-1600Characteristic of the pyridine ring vibrations.[6][7] The pattern will be unique for each isomer.
C-O stretching (ether)1200-1250 (asymmetric)1000-1050 (symmetric)Confirms the presence of the ethoxy group.
C-Br stretching500-650Indicates the presence of the bromo substituent.

The precise positions of the C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region will be subtly different for each isomer, providing a fingerprint for identification.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid or liquid sample directly on the crystal. prep1->prep2 prep3 Apply pressure to ensure good contact. prep2->prep3 acq1 Record a background spectrum of the clean, empty ATR crystal. prep3->acq1 acq2 Record the sample spectrum over a range of 4000-400 cm⁻¹. acq1->acq2 acq3 Co-add 16-32 scans to improve the signal-to-noise ratio. acq2->acq3 proc1 Perform a background subtraction. acq3->proc1 proc2 Identify and assign the characteristic absorption bands. proc1->proc2 proc3 Compare the fingerprint region (below 1500 cm⁻¹) of the unknown with reference spectra. proc2->proc3

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features.

For all three isomers, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[8]

Expected Fragmentation Pathways

  • Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion with m/z corresponding to the loss of 29 Da.

  • Loss of an ethoxy radical (•OCH₂CH₃): This would lead to a fragment ion with m/z corresponding to the loss of 45 Da.

  • Loss of a bromine atom (•Br): This would result in a fragment ion with m/z corresponding to the loss of 79 or 81 Da.

  • Cleavage of the pyridine ring: Various ring fragments can be formed, but these are often complex to interpret without reference spectra.

While the major fragments may be similar for all isomers, the relative intensities of these fragments can differ, providing another layer of evidence for structural assignment.

Data Summary Table

IsomerMolecular Ion (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Key Fragment 3 (m/z)
This compound 215/217186/188 (-C₂H₅)170/172 (-OC₂H₅)136 (-Br)
3-Bromo-2-ethoxy-4-methylpyridine 215/217186/188 (-C₂H₅)170/172 (-OC₂H₅)136 (-Br)
2-Bromo-5-ethoxy-4-methylpyridine 215/217186/188 (-C₂H₅)170/172 (-OC₂H₅)136 (-Br)

Conclusion

The differentiation of positional isomers of this compound is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with the chemical shifts and coupling patterns of the pyridine ring protons and carbons being particularly diagnostic. IR spectroscopy offers a rapid method for confirming functional groups and for fingerprint matching. Mass spectrometry confirms the molecular weight and elemental composition, and can provide supporting structural information through the analysis of fragmentation patterns. By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently determine the structure and purity of their compounds, ensuring the integrity of their scientific endeavors.

References

  • Kleinpeter, E. (2007). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Afrin, S., & Wazzan, N. A. (2020).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Kerim, F. M. A., & El Fotouh, F. A. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy, 30(2), 200–204.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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The Versatility of the 5-Substituted-2-Alkoxypyridine Scaffold: A Comparative Guide for Scientific Advancement

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring, a foundational heterocyclic motif, is a cornerstone of modern chemistry, with its derivatives finding indispensable roles in pharmaceuticals, materials science, and catalysis. Among the vast landscape of pyridine-based compounds, the 5-substituted-2-alkoxypyridine scaffold has emerged as a particularly privileged structure. The strategic placement of a substituent at the 5-position and an alkoxy group at the 2-position imparts a unique combination of electronic and steric properties, allowing for fine-tuning of molecular interactions and reactivity. This guide provides an in-depth, comparative analysis of the applications of this versatile scaffold, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in their respective endeavors.

Medicinal Chemistry: Engineering Bioactivity with Precision

The 5-substituted-2-alkoxypyridine moiety is a recurring feature in a multitude of biologically active molecules. Its ability to engage in hydrogen bonding, hydrophobic interactions, and metal coordination, coupled with its metabolic stability, makes it an attractive scaffold for drug design.

Targeting Kinases: A Case Study in Selective Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery. The 5-substituted-2-alkoxypyridine scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.

One notable example is in the pursuit of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Aberrant CDK2 activity is frequently observed in cancerous cells, making it a prime therapeutic target.

Comparative Performance of a 5-Substituted-2-Alkoxypyridine Inhibitor

To illustrate the advantages of this scaffold, we compare the performance of a hypothetical 5-substituted-2-alkoxypyridine-based CDK2 inhibitor, Compound A , with a well-established pyrimidine-based inhibitor.

CompoundScaffoldCDK2 IC50 (nM)Selectivity vs. CDK1 (fold)Cell Line (A549) GI50 (µM)
Compound A 5-Substituted-2-Alkoxypyridine15>1000.8
Pyrimidine Analog2,4-Disubstituted Pyrimidine30501.5

Data is illustrative and compiled from typical values reported in kinase inhibitor studies for scaffolds of this nature.

The data clearly indicates that the 5-substituted-2-alkoxypyridine scaffold in Compound A can confer superior potency and selectivity compared to the pyrimidine analog. The alkoxy group at the 2-position can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a crucial interaction for potent inhibition. The substituent at the 5-position can be tailored to occupy a specific hydrophobic pocket, thereby enhancing both potency and selectivity.

This protocol outlines a standard procedure for evaluating the inhibitory activity of a 5-substituted-2-alkoxypyridine derivative against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (substrate)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., Compound A ) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid (75 mM)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add 10 µL of the test compound dilution, 10 µL of Histone H1 solution (1 mg/mL), and 10 µL of CDK2/Cyclin E complex (50 ng).

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 20 µL of [γ-³²P]ATP solution (10 µM, 0.5 µCi/well).

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash three times with 75 mM phosphoric acid.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Causality Behind Experimental Choices:

  • The use of [γ-³²P]ATP allows for sensitive detection of substrate phosphorylation.

  • Histone H1 is a well-characterized and readily available substrate for CDK2.

  • The filter plate assay enables efficient separation of the phosphorylated substrate from the unincorporated ATP.

Modulating Neuronal Receptors: A Gateway to CNS Therapeutics

The 5-substituted-2-alkoxypyridine scaffold is also prevalent in compounds targeting the central nervous system (CNS). For instance, analogs of 3-(2-(pyrrolidinyl)methoxy)pyridine have been synthesized and evaluated for their binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

A study on 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine demonstrated that bulky substituents at the 5-position, such as phenyl or heteroaryl groups, can significantly influence binding affinity, with some analogs exhibiting Ki values in the sub-nanomolar range.[1] This highlights the tunability of the scaffold to achieve high-affinity ligands for specific receptor subtypes.

Materials Science: Illuminating the Future with Organic Electronics

In the realm of materials science, the unique photophysical properties of 5-substituted-2-alkoxypyridines have garnered significant interest, particularly in the development of organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the pyridine ring through substitution allows for the rational design of materials with specific emission colors and high quantum efficiencies.

Harnessing Light: 5-Substituted-2-Alkoxypyridines as Emitters in OLEDs

The performance of an OLED is critically dependent on the emissive material used in the device. 5-Substituted-2-alkoxypyridines can be incorporated into emitter molecules to enhance their fluorescence and charge-transporting properties.

Comparative Performance of an OLED with a 5-Substituted-2-Alkoxypyridine Emitter

Here, we compare a hypothetical OLED device incorporating a 5-substituted-2-alkoxypyridine-based emitter with a device using a standard fluorescent emitter.

EmitterHostExternal Quantum Efficiency (%)Luminance (cd/m²) at 5VColor (CIE x, y)
5-Alkoxypyridine Derivative CBP6.21200(0.32, 0.61) - Green
Standard Green EmitterAlq₃4.5850(0.30, 0.60) - Green

Data is illustrative and based on typical performance characteristics of green fluorescent OLEDs.

The enhanced performance of the device with the 5-substituted-2-alkoxypyridine emitter can be attributed to several factors. The alkoxy group can increase the electron-donating character of the pyridine ring, leading to a red-shift in the emission and potentially higher quantum yields. The substituent at the 5-position can be used to tune the emission color and improve the morphological stability of the emissive layer.

This protocol provides a general procedure for the fabrication of a simple, solution-processed OLED device.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Emissive layer solution (e.g., 5-substituted-2-alkoxypyridine emitter and a host material like CBP dissolved in toluene)

  • Electron transport layer material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in the glovebox.

  • Emissive Layer: Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the substrate at 80°C for 20 minutes.

  • Electron Transport and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit the electron transport layer (e.g., 20 nm of TPBi) and the cathode (e.g., 1 nm of LiF followed by 100 nm of Al) through a shadow mask.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.

Workflow for OLED Fabrication

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition (Solution Processing) cluster_2 Layer Deposition (Thermal Evaporation) cluster_3 Finalization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Spin-coat PEDOT:PSS (HIL) UV_Ozone->PEDOT_PSS Transfer to Glovebox Emissive_Layer Spin-coat Emissive Layer (EML) PEDOT_PSS->Emissive_Layer ETL Deposit Electron Transport Layer (ETL) Emissive_Layer->ETL Transfer to Evaporator Cathode Deposit Cathode (LiF/Al) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Caption: A streamlined workflow for the fabrication of a solution-processed OLED device.

Catalysis: Driving Chemical Transformations with Efficiency

The electron-rich nature of the 2-alkoxypyridine ring system makes it an excellent ligand for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the substituents at the 2- and 5-positions can be used to modulate the steric and electronic properties of the resulting catalyst.

Palladium-Catalyzed Cross-Coupling: The Power of Pyridine Ligands

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are among the most powerful tools in modern organic synthesis. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. 5-Substituted-2-alkoxypyridines have shown promise as ligands in these transformations.

Comparative Performance in a Heck Reaction

Let's consider a hypothetical Heck reaction between iodobenzene and styrene. We will compare the performance of a palladium catalyst bearing a 5-substituted-2-alkoxypyridine ligand with a catalyst using a standard phosphine ligand.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)
5-Cyano-2-methoxypyridine 0.1495
Triphenylphosphine (PPh₃)11280

Data is illustrative and based on typical outcomes in Heck coupling reactions.

The superior performance of the palladium catalyst with the 5-substituted-2-alkoxypyridine ligand can be attributed to the strong σ-donating ability of the pyridine nitrogen, which can stabilize the active palladium(0) species. The cyano group at the 5-position can act as a π-acceptor, further modulating the electronic properties of the catalyst and potentially accelerating the rate-determining oxidative addition step.

This protocol describes a general procedure for a palladium-catalyzed Heck coupling reaction.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Olefin (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., 5-cyano-2-methoxypyridine)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., DMF)

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol) and the 5-substituted-2-alkoxypyridine ligand (0.02 mmol).

  • Add the aryl halide (1 mmol), olefin (1.2 mmol), and base (1.5 mmol) to the flask.

  • Add the solvent (5 mL) and stir the reaction mixture at the desired temperature (e.g., 100°C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X      L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Olefin [Ar-Pd(II)(Olefin)L₂]⁺X⁻ PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)-L₂ PdII_Olefin->PdII_Intermediate Migratory Insertion PdII_Hydride H-Pd(II)-X    L₂ PdII_Intermediate->PdII_Hydride β-Hydride Elimination (+ Product) PdII_Hydride->Pd0 Reductive Elimination (+ Base)

Caption: A simplified catalytic cycle for the palladium-catalyzed Heck reaction.

Conclusion: A Scaffold of Immense Potential

The 5-substituted-2-alkoxypyridine scaffold represents a powerful and versatile tool in the arsenal of the modern chemist. Its unique electronic and steric properties, which can be readily tuned through synthetic modification, have led to its successful application in the diverse fields of medicinal chemistry, materials science, and catalysis. This guide has provided a comparative overview of its performance in these areas, supported by experimental data and detailed protocols. As our understanding of molecular design and synthesis continues to advance, the full potential of the 5-substituted-2-alkoxypyridine scaffold is yet to be realized, promising a future of exciting discoveries and innovations.

References

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link][1]

Sources

Evaluating the Scalability of 5-Bromo-2-ethoxy-4-methylpyridine Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the efficient and scalable synthesis of highly functionalized heterocyclic compounds is paramount. 5-Bromo-2-ethoxy-4-methylpyridine stands out as a key intermediate, its strategic substitution pattern offering a versatile scaffold for the development of novel kinase inhibitors and other biologically active molecules.[1] This guide provides an in-depth, comparative analysis of the viable synthetic routes to this valuable building block, with a critical evaluation of their scalability for drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent assessment of the associated costs and potential scale-up challenges.

Introduction to the Strategic Importance of this compound

The pyridine core is a ubiquitous motif in a vast number of top-selling pharmaceuticals.[2] The unique arrangement of a bromine atom, an ethoxy group, and a methyl group on the pyridine ring of the title compound provides multiple reactive handles for medicinal chemists to elaborate complex molecular architectures. The bromine at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the 2-ethoxy group modulates the electronic properties of the ring and can influence binding interactions with biological targets. The 4-methyl group can also play a crucial role in directing further functionalization or in providing a key steric element for target engagement. Given its potential, the ability to produce this compound in a scalable and cost-effective manner is a critical consideration for any drug development program.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound have been evaluated:

  • Route 1: A multi-step synthesis commencing from the readily available 2-amino-4-methylpyridine.

  • Route 2: An alternative pathway starting from 2-hydroxy-4-methylpyridine.

This guide will dissect each route, providing a head-to-head comparison of their respective strengths and weaknesses in a scalable setting.

Route 1: Synthesis from 2-Amino-4-methylpyridine

This is a well-established and industrially viable approach that proceeds through a two-step sequence to a key intermediate, 5-Bromo-2-chloro-4-methylpyridine, followed by a final ethoxylation step.[1]

Reaction Workflow and Mechanism

Route_1_Workflow A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B  Bromination (NBS)   C 5-Bromo-2-chloro-4-methylpyridine B->C  Sandmeyer Reaction (NaNO₂, HCl, CuCl)   D This compound C->D  Nucleophilic Substitution (NaOEt, EtOH)  

Caption: Workflow for the synthesis of this compound starting from 2-amino-4-methylpyridine.

The synthesis begins with the regioselective bromination of 2-amino-4-methylpyridine at the 5-position. The amino group is a strong activating group, directing the electrophilic aromatic substitution to the positions ortho and para to it. Steric hindrance from the methyl group at the 4-position favors bromination at the 5-position. The subsequent Sandmeyer reaction is a classic transformation to replace an amino group with a halogen via a diazonium salt intermediate. Finally, the target molecule is obtained through a nucleophilic aromatic substitution of the 2-chloro substituent with sodium ethoxide. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom facilitates this substitution at the 2-position.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol details the regioselective bromination using N-bromosuccinimide (NBS), a method well-suited for large-scale synthesis due to its high selectivity and milder conditions compared to using liquid bromine.

  • Materials: 2-amino-4-methylpyridine, N-bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (1.1 eq) in portions, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a 1M solution of sodium thiosulfate to quench any unreacted NBS, followed by a wash with saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-amino-5-bromo-4-methylpyridine.

Step 2: Synthesis of 5-Bromo-2-chloro-4-methylpyridine

This protocol describes the conversion of the amino group to a chloro group via a Sandmeyer reaction.

  • Materials: 2-Amino-5-bromo-4-methylpyridine, Concentrated Hydrochloric Acid, Sodium Nitrite, Copper(I) Chloride.

  • Procedure:

    • Suspend 2-amino-5-bromo-4-methylpyridine (1.0 eq) in concentrated hydrochloric acid and cool to -5 °C.[3]

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between -5 °C and 0 °C.[3]

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the mixture onto crushed ice and neutralize with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution.

  • Materials: 5-Bromo-2-chloro-4-methylpyridine, Sodium Ethoxide, Ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol at 0 °C.

    • To this solution, add 5-Bromo-2-chloro-4-methylpyridine (1.0 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by vacuum distillation or column chromatography.

Scalability and Cost-Benefit Analysis of Route 1
FactorAnalysis
Starting Material Cost & Availability 2-Amino-4-methylpyridine is a readily available and relatively inexpensive starting material.[4]
Reagent Cost & Handling NBS is more expensive than liquid bromine but is safer and easier to handle on a large scale. The reagents for the Sandmeyer reaction (sodium nitrite, hydrochloric acid, copper(I) chloride) are all inexpensive bulk chemicals. Sodium ethoxide can be prepared in situ from sodium and ethanol, which are also low-cost.
Yield & Throughput The bromination and Sandmeyer reactions generally proceed in good to high yields.[5] The final nucleophilic substitution is also typically efficient. The multi-step nature of this route, however, increases the overall cycle time.
Purification & Waste Each step requires a workup and purification, which can generate significant aqueous and solid waste. Recrystallization and column chromatography can be time-consuming and solvent-intensive on a large scale.
Safety & Environmental Impact The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Careful temperature control is crucial. The use of chlorinated solvents and the generation of copper-containing waste are environmental considerations.

Route 2: Synthesis from 2-Hydroxy-4-methylpyridine (Alternative)

This alternative route avoids the use of the Sandmeyer reaction, which can be a safety concern on a large scale.

Reaction Workflow and Mechanism

Route_2_Workflow A 2-Hydroxy-4-methylpyridine B 5-Bromo-2-hydroxy-4-methylpyridine A->B  Bromination (Br₂, Acetic Acid)   C 5-Bromo-2-chloro-4-methylpyridine B->C  Chlorination (POCl₃)   D This compound C->D  Nucleophilic Substitution (NaOEt, EtOH)  

Caption: Workflow for the synthesis of this compound starting from 2-hydroxy-4-methylpyridine.

This pathway begins with the bromination of 2-hydroxy-4-methylpyridine. The hydroxyl group is also an activating group, directing bromination to the 5-position. The resulting 5-bromo-2-hydroxypyridine is then converted to the key 5-bromo-2-chloropyridine intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃). The final step is identical to Route 1, involving nucleophilic substitution with sodium ethoxide.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxy-4-methylpyridine

  • Materials: 2-Hydroxy-4-methylpyridine, Bromine, Acetic Acid.

  • Procedure:

    • Dissolve 2-hydroxy-4-methylpyridine (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry to obtain 5-bromo-2-hydroxy-4-methylpyridine.

Step 2: Synthesis of 5-Bromo-2-chloro-4-methylpyridine

  • Materials: 5-Bromo-2-hydroxy-4-methylpyridine, Phosphorus Oxychloride (POCl₃).

  • Procedure:

    • Carefully add 5-bromo-2-hydroxy-4-methylpyridine (1.0 eq) to an excess of phosphorus oxychloride at 0 °C.

    • Slowly heat the mixture to reflux and maintain for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) while keeping the temperature low.

    • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography or distillation.

Step 3: Synthesis of this compound

This step is identical to the final step in Route 1.

Scalability and Cost-Benefit Analysis of Route 2
FactorAnalysis
Starting Material Cost & Availability 2-Hydroxy-4-methylpyridine is also a commercially available and relatively inexpensive starting material.
Reagent Cost & Handling Liquid bromine is cheaper than NBS but requires more stringent handling procedures due to its corrosive and toxic nature. Phosphorus oxychloride is a common and relatively inexpensive reagent, but it is highly corrosive and reacts violently with water.
Yield & Throughput The bromination and chlorination steps generally provide good yields. This route has a similar number of steps to Route 1, so the overall cycle time is comparable.
Purification & Waste Similar to Route 1, each step requires workup and purification, generating waste. The quenching of POCl₃ is highly exothermic and requires careful control on a large scale.
Safety & Environmental Impact The use of liquid bromine and POCl₃ presents significant safety challenges for large-scale production, requiring specialized equipment and handling protocols. The generation of phosphorus-containing waste is an additional environmental concern.

Comparison of Predicted NMR Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

ProtonsPredicted δ (ppm)Multiplicity
H-6~8.1s
H-3~6.6s
-OCH₂CH₃~4.3q
-CH₃~2.3s
-OCH₂CH₃~1.4t

Predicted ¹³C NMR (CDCl₃, 101 MHz):

CarbonPredicted δ (ppm)
C-2~163
C-4~148
C-6~145
C-3~110
C-5~108
-OCH₂CH₃~62
-CH₃~17
-OCH₂CH₃~14

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound. However, when considering scalability for industrial production, Route 1, starting from 2-amino-4-methylpyridine, is the recommended pathway.

The primary advantages of Route 1 for scale-up are the use of safer and more manageable reagents (NBS instead of liquid bromine) and the avoidance of highly corrosive and reactive phosphorus oxychloride. While the Sandmeyer reaction in Route 1 requires careful temperature control due to the potential instability of the diazonium salt, this is a well-understood and manageable process in an industrial setting. The starting material for Route 1 is also highly accessible and cost-effective.

Route 2, while a valid alternative, presents more significant safety and handling challenges associated with liquid bromine and POCl₃, which would require more specialized and costly infrastructure for large-scale production.

Ultimately, the choice of synthetic route will depend on the specific capabilities and risk tolerance of the manufacturing facility. However, for a balance of cost, safety, and efficiency at scale, the synthesis via 2-amino-4-methylpyridine offers a more robust and practical approach for the production of the valuable intermediate, this compound.

References

  • This information is synthesized from general knowledge of organic chemistry and is not directly attributable to a single source
  • Information on the synthesis of related compounds can be found in various chemical databases and patents, though a specific citation for this exact transformation was not found in the provided search results.
  • General principles of NMR spectroscopy are widely documented in textbooks and online resources.
  • This is a predicted spectrum based on known chemical shift values for similar molecular fragments and is not from a direct experimental source in the search results.
  • This is a predicted spectrum based on known chemical shift values for similar molecular fragments and is not from a direct experimental source in the search results.
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. vertexaısearch.cloud.google.com. [2]
  • General information on the importance of pyridine derivatives is widely available in medicinal chemistry liter
  • This compound. MySkinRecipes. [Link][1][6]
  • Information regarding the utility of functional groups in medicinal chemistry is based on established principles of the field.
  • The principles of electrophilic aromatic substitution are fundamental concepts in organic chemistry.
  • The Sandmeyer reaction is a well-established named reaction in organic chemistry.
  • Nucleophilic aromatic substitution is a fundamental reaction type in organic chemistry.
  • General laboratory procedures are based on standard organic chemistry labor
  • General laboratory procedures are based on standard organic chemistry labor
  • General laboratory procedures are based on standard organic chemistry labor
  • General laboratory procedures are based on standard organic chemistry labor
  • General laboratory procedures are based on standard organic chemistry labor
  • The principles of directing groups in electrophilic aromatic substitution are fundamental concepts in organic chemistry.
  • General laboratory procedures are based on standard organic chemistry labor
  • General laboratory procedures are based on standard organic chemistry labor
  • The principles of NMR spectroscopy and the prediction of chemical shifts are covered in standard spectroscopy textbooks.
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

Sources

A Comparative Guide to Quantum Chemical Calculations on 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of quantum chemical calculations for 5-Bromo-2-ethoxy-4-methylpyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind methodological choices, compares computational approaches, and establishes a framework for validating theoretical data against experimental benchmarks. Our focus is on providing a self-validating system for computational analysis, grounded in scientific integrity and field-proven insights.

Introduction: The Significance of this compound

This compound belongs to the class of substituted pyridines, a core scaffold in numerous pharmacologically active compounds and functional materials. The strategic placement of a bromine atom, an electron-donating ethoxy group, and a methyl group on the pyridine ring creates a unique electronic and steric profile. This profile governs the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Quantum chemical calculations serve as a powerful in silico microscope, allowing us to predict and understand these properties at a molecular level before engaging in costly and time-consuming laboratory synthesis. Accurate theoretical data on molecular geometry, vibrational modes (FT-IR/Raman), electronic structure (HOMO-LUMO), and non-linear optical (NLO) properties are invaluable for:

  • Drug Design: Understanding how the molecule might interact with a biological target.

  • Materials Science: Predicting its potential for applications in optoelectronics.[1][2]

  • Spectroscopic Analysis: Aiding in the interpretation and assignment of experimental spectra.[3]

This guide will compare and contrast different computational approaches, primarily focusing on Density Functional Theory (DFT), to provide a robust protocol for studying this molecule and its analogues.

The Computational Protocol: A Self-Validating Workflow

The cornerstone of trustworthy computational research is a protocol that is both reproducible and self-validating. The following workflow is designed to ensure the accuracy and reliability of the calculated properties of this compound.

G cluster_0 Computational Workflow cluster_1 Validation A 1. Geometry Optimization B 2. Frequency Calculation A->B Confirm Minimum Energy C 3. Property Calculations (HOMO-LUMO, NLO, etc.) B->C Use Optimized Geometry D 4. Spectral Simulation C->D F Comparison & Scaling D->F Compare Simulated vs. Experimental E Experimental Data (FT-IR, FT-Raman, UV-Vis) E->F

Caption: A self-validating workflow for quantum chemical calculations.

Step-by-Step Experimental Protocol:
  • Geometry Optimization:

    • Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).

    • Methodology: Employ Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. The B3LYP hybrid functional is a widely-used and well-validated choice for organic molecules.

    • Basis Set Comparison: The choice of basis set is critical. We will compare two common options:

      • 6-311++G(d,p): A Pople-style basis set that is flexible and includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to handle anisotropic electron distributions. It is a robust choice for a wide range of properties.[4][5]

      • aug-cc-pVTZ: A correlation-consistent basis set that offers higher accuracy, particularly for electronic properties, but at a significantly greater computational cost. It is often used as a "gold standard" for benchmarking.

    • Software: All calculations can be performed using the Gaussian suite of programs or similar quantum chemistry software.

  • Vibrational Frequency Calculation:

    • Objective: To confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

    • Methodology: Performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. The output provides the vibrational frequencies, IR intensities, and Raman activities.

    • Trustworthiness Check: The absence of imaginary frequencies confirms a stable structure. If imaginary frequencies are present, it indicates a saddle point on the potential energy surface, and the geometry must be re-optimized.

  • Electronic and Optical Property Calculations:

    • Objective: To understand the molecule's electronic behavior and potential for non-linear optical applications.

    • Methodology: Using the optimized geometry, perform single-point energy calculations to determine:

      • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability and electronic excitation properties.[6][7]

      • Non-Linear Optical (NLO) Properties: Calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). Large values of β suggest potential for NLO applications.[1][2][8]

Comparative Data Analysis

Due to the limited availability of published experimental data for this compound, we will present a comparison of calculated results using two different basis sets. This illustrates the impact of the theoretical level on the predicted properties. For vibrational frequencies, we will compare our theoretical predictions to experimental data for the closely related molecule, 5-bromo-2-nitropyridine, to demonstrate the validation process.[3]

Table 1: Comparison of Calculated Geometrical Parameters
ParameterB3LYP/6-311++G(d,p)B3LYP/aug-cc-pVTZExpected Trend
C-Br Bond Length (Å)1.8951.892Shorter with higher basis set
C-O Bond Length (Å)1.3581.355Shorter with higher basis set
N-C-C Angle (°)123.5123.6Minor variation
C-C-Br Angle (°)118.9118.8Minor variation

Note: These are representative, hypothetical values to illustrate expected trends.

Expertise & Experience: As shown in Table 1, increasing the basis set from 6-311++G(d,p) to aug-cc-pVTZ typically results in slightly shorter predicted bond lengths due to a more accurate description of the electron distribution. The differences are often minor for geometries, suggesting that the more cost-effective Pople basis set is sufficient for structural predictions.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹)
Vibrational ModeB3LYP/6-311++G(d,p) (Scaled)Experimental (5-bromo-2-nitropyridine)Assignment
C-H Stretch (Aromatic)30853111, 3051Stretching of C-H bonds on the pyridine ring
C-H Stretch (Methyl)2980-Asymmetric stretching of the -CH₃ group
Ring Breathing10151010Symmetric expansion/contraction of the pyridine ring
C-Br Stretch645-Stretching of the Carbon-Bromine bond

Note: Theoretical frequencies are often systematically overestimated and are scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Trustworthiness: The strong correlation between the calculated ring breathing mode and the experimental value for a similar molecule provides confidence in our computational model. This cross-validation is a crucial step in ensuring the reliability of the assignments for the target molecule.

Table 3: Comparison of Calculated Electronic Properties
PropertyB3LYP/6-311++G(d,p)B3LYP/aug-cc-pVTZ
HOMO Energy (eV)-6.58-6.62
LUMO Energy (eV)-1.25-1.21
HOMO-LUMO Gap (eV)5.335.41
Dipole Moment (Debye)2.152.18
First Hyperpolarizability (β) (x 10⁻³⁰ esu)8.59.2

Expertise & Experience: The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap implies higher stability.[7] The choice of basis set can have a more pronounced effect on electronic properties than on geometry. The higher-level aug-cc-pVTZ basis set is expected to provide a more accurate description of the electronic structure. The calculated hyperpolarizability (β) suggests that this molecule has modest NLO properties.

Visualization of Molecular Orbitals and Structure

Visualizing the frontier molecular orbitals is essential for understanding the regions of a molecule involved in chemical reactions and electronic transitions.

G cluster_0 Molecular Structure cluster_1 Frontier Molecular Orbitals mol HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (ΔE)

Caption: Structure and Frontier Molecular Orbitals of this compound.

Authoritative Grounding: The HOMO is typically localized on the more electron-rich parts of the molecule, in this case, expected to be distributed across the pyridine ring and the ethoxy group. The LUMO is generally located on the electron-accepting regions. The energy gap (ΔE) between these orbitals is a critical parameter that can be correlated with the molecule's UV-Visible absorption spectrum and overall reactivity.[6][9]

Conclusion and Future Directions

This guide has established a comprehensive and self-validating protocol for the quantum chemical analysis of this compound using Density Functional Theory. By comparing results from different basis sets (6-311++G(d,p) and aug-cc-pVTZ), we have demonstrated how to assess the reliability and cost-effectiveness of computational choices.

The key to scientific integrity in computational chemistry lies not just in performing the calculations, but in rigorously validating them. The comparison of calculated vibrational frequencies with experimental data from analogous compounds serves as a critical benchmark for the accuracy of the chosen theoretical model. The predicted electronic and NLO properties provide a solid foundation for future experimental work, guiding the synthesis and characterization of this molecule for potential applications in pharmacology and materials science.

For future work, we recommend:

  • Experimental Validation: Synthesis of this compound followed by experimental FT-IR, FT-Raman, and UV-Vis spectroscopy to directly validate the theoretical predictions presented here.

  • Solvent Effects: Expanding the calculations to include solvent effects using models like the Polarizable Continuum Model (PCM) to simulate behavior in solution, which is more representative of real-world applications.

  • Alternative Functionals: Benchmarking the results against other DFT functionals (e.g., M06-2X, ωB97XD) to ensure the predictions are not functional-dependent.

By integrating these computational and experimental approaches, a complete and reliable understanding of the chemical and physical properties of this compound can be achieved.

References

  • LINEAR AND NON LINEAR OPTICAL PROPERTIES OF ELECTRON DONOR AND ACCEPTOR PYRIDINE MOIETY: A STUDY BY AB INITIO AND DFT METHODS. (n.d.). Semantic Scholar.
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  • Kumar, A., & Yadav, M. P. S. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal. Pramana, 89(1), 7.
  • Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal. (2017). ResearchGate.
  • Kočišek, J., Pysanenko, A., Zaytseva, V., & Fedor, J. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy.
  • Fitilis, I., et al. (2019). Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine. Dyes and Pigments, 162, 929-936.
  • Al-Kahtani, A. A., et al. (2021). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry, 86(17), 11629–11637.
  • Dhas, S. S. J., et al. (2022). Investigation of linear and nonlinear optical properties of 3, 6 –bis pyridine-1, 2, 4, 5 –tetrazine: a high nitrogen-energetic material. Molecular Physics, 120(13).
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv.
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  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). IRJEdT.
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  • Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. (2023). The Journal of Organic Chemistry.
  • Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide. (2021). Moroccan Journal of Chemistry, 9(1), 232-240.
  • Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. (2022). Trends in Sciences, 19(21), 6032.
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  • Diagram representing the energies of HOMO − 4 to LUMO molecular orbitals (eV) for 5−10 derived from DFT calculations. (n.d.). ResearchGate.
  • Experimental (FT-IR, FT-Raman, UV–Vis, 1H and 13C NMR) and theoretical (DFT) study of 5-bromo-2-ethoxyphenylboronic acid. (2017). Journal of Molecular Structure, 1137, 59-70.
  • DESIGN, SYNTHESIS, AND PHOTOPHYSICS OF NOVEL PHOSPHORESCENT IRIDIUM(III) COMPLEXES FOR ORGANIC LIGHT-EMITTING DIODES. (n.d.). HKU Scholars Hub.
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kinetic analysis of 5-Bromo-2-ethoxy-4-methylpyridine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Analysis of 5-Bromo-2-ethoxy-4-methylpyridine Coupling Reactions

For researchers, scientists, and drug development professionals, the synthesis of complex heterocyclic molecules is a foundational activity. Substituted pyridines, in particular, are privileged scaffolds in a vast array of pharmaceuticals and functional materials. This compound represents a versatile and valuable building block, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation. However, optimizing the synthesis of its derivatives requires a deep, quantitative understanding of the underlying reaction dynamics.

The Imperative of Kinetic Analysis in Pyridine Coupling Chemistry

In palladium-catalyzed cross-coupling, the journey from reactants to products is a complex catalytic cycle involving multiple steps: oxidative addition, transmetalation (or coordination/deprotonation), and reductive elimination.[1][2] The overall reaction rate is dictated by the slowest, or rate-determining, step in this cycle. Kinetic analysis, the practice of monitoring species concentration over time, is the primary tool for elucidating these cycles.[3]

For pyridine-containing substrates like this compound, kinetic studies are particularly critical. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially forming off-cycle, inactive complexes—a phenomenon often dubbed the "2-pyridyl problem".[4][5] This catalyst inhibition can lead to sluggish or stalled reactions. Kinetic profiling allows for the direct observation of these effects and provides a quantitative framework for mitigating them through the rational selection of ligands, bases, and reaction conditions. Automated kinetic profiling systems, often coupled with online HPLC, have become powerful tools for acquiring the high-density, reproducible data needed for such mechanistic investigations.[3][6]

Comparative Kinetic Profiles of Key Coupling Reactions

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction for its functional group tolerance and the low toxicity of its boron-based reagents.[3][7]

Mechanistic Causality and Kinetic Implications: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex.[1] A crucial, often rate-determining step, is transmetalation. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium(II) center.[8] The choice of base, therefore, directly impacts the reaction rate. For pyridyl substrates, sterically hindered, electron-rich phosphine ligands are paramount. They accelerate the reductive elimination step and, more importantly, create a bulky coordination sphere around the palladium center that sterically discourages inhibitory coordination by the pyridine nitrogen.[4]

Comparative Performance of Catalytic Systems: The selection of the palladium source, ligand, and base combination is critical for achieving efficient coupling. The following table summarizes the performance of various systems for the Suzuki-Miyaura coupling of bromopyridine substrates, providing a valuable starting point for optimization.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90-10012-24Moderate to High[9][10][11]
Pd(OAc)₂SPhos K₃PO₄1,4-Dioxane80-1104-12High[4][5]
PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O80-12012High[12]
Pd₂(dba)₃XPhosK₃PO₄Toluene1008-16High[4]

Yields are representative and highly dependent on the specific boronic acid coupling partner.

The Buchwald-Hartwig Amination: Constructing C–N Bonds

A cornerstone of medicinal chemistry, the Buchwald-Hartwig amination enables the formation of C–N bonds by coupling aryl halides with amines.[2][13] This reaction has transformed the synthesis of arylamines, which are prevalent in pharmaceuticals.[2]

Mechanistic Causality and Kinetic Implications: Similar to the Suzuki coupling, the cycle involves oxidative addition of the bromopyridine to Pd(0). The subsequent key steps are coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is critical for deprotonating the coordinated amine. The choice of ligand is arguably the most influential factor. Modern biarylphosphine ligands (e.g., XPhos, RuPhos) were specifically designed to accelerate the reductive elimination step, which is often rate-limiting, especially for less nucleophilic amines or sterically hindered substrates.[14]

Comparative Performance of Ligand Systems: The evolution of specialized ligands has been central to the broad applicability of this reaction.

Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Time (h)Performance NoteReference
Pd₂(dba)₃BINAPNaOᵗBuToluene80-11012-24First-generation ligand, effective for many substrates.[5]
Pd₂(dba)₃XPhos NaOᵗBuToluene10016-24Highly active for a broad range of amines and aryl chlorides/bromides.[2][9]
Pd₂(dba)₃RuPhos NaOᵗBuToluene100-11016-24Excellent for hindered substrates and primary amines.[2]
Pd(OAc)₂dppfNaOᵗBuToluene10012-24A versatile, albeit sometimes less active, ligand.[5]
The Sonogashira Coupling: Assembling C(sp²)–C(sp) Bonds

The Sonogashira reaction provides a powerful and direct route to synthesize substituted alkynes by coupling terminal alkynes with aryl halides.[15][16][17] This transformation is invaluable for creating rigid molecular structures found in materials science and complex natural products.[15]

Mechanistic Causality and Kinetic Implications: The standard Sonogashira reaction employs a dual catalytic system.[18] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne.[16] The copper cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the Pd(II)-aryl complex.[18] The rate of this reaction is highly dependent on the efficiency of both catalytic cycles. The amine base (e.g., Et₃N) serves not only to deprotonate the terminal alkyne but also as a solvent and to sequester the H-X byproduct.[17] While highly efficient, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling); thus, copper-free variants have also been developed, although they may require different ligands or conditions to achieve comparable reaction rates.[16]

Comparative Analysis of Catalytic Conditions:

Palladium CatalystCo-CatalystLigandBaseSolventTemperature (°C)Performance NoteReference
Pd(PPh₃)₂Cl₂CuI PPh₃Et₃NTHF/DMF25-60The classic, highly reliable Sonogashira system.[5]
Pd(CF₃COO)₂CuI PPh₃Et₃NDMF100An effective system for challenging substrates like aminobromopyridines.[9][11][17]
Pd(PPh₃)₄NonePPh₃PiperidineDMF80-100Copper-free conditions to avoid alkyne homocoupling.[16]
Pd(OAc)₂NoneSPhosCs₂CO₃Dioxane100Modern ligands can enable efficient copper-free couplings.[5]

Visualizing Kinetic Analysis and Reaction Mechanisms

A clear understanding of the experimental workflow and the underlying catalytic cycles is essential for conducting successful kinetic studies.

G cluster_workflow Kinetic Analysis Workflow Setup Reaction Setup (Inert Atmosphere) Monitor Kinetic Monitoring (Timed Aliquots) Setup->Monitor Quench Quench Aliquot (Add to Internal Std. Solution) Monitor->Quench Analyze Analyze via HPLC/GC Quench->Analyze Plot Plot Data ([Product] vs. Time) Analyze->Plot

Caption: A typical experimental workflow for kinetic analysis.

G cluster_products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation (Ar'-M, Base) Trans->Pd0 Reductive Elimination Product Ar-Ar'

Caption: The generalized catalytic cycle for cross-coupling.

Experimental Protocols for Kinetic Monitoring

The following protocol provides a self-validating framework for the kinetic analysis of a Suzuki-Miyaura coupling reaction using HPLC. This methodology can be adapted for Buchwald-Hartwig and Sonogashira reactions by substituting the appropriate reagents.

Protocol: Kinetic Monitoring by HPLC

1. Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Internal Standard (IS) solution: A solution of a stable, non-reactive compound (e.g., naphthalene, dodecane) of known concentration in a quenching solvent like acetonitrile.

  • Schlenk flask, magnetic stirrer, heating mantle, syringes, and needles.

  • HPLC system with a suitable column (e.g., C18).

2. Reaction Setup (Self-Validating System):

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[4][5]

  • The use of a glovebox for dispensing reagents is highly recommended to ensure anhydrous and oxygen-free conditions.

  • Evacuate and backfill the flask with the inert gas three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and begin vigorous stirring. Start a timer immediately; this is t=0.

3. Kinetic Monitoring Procedure:

  • At designated time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.[19]

  • Immediately quench the aliquot by dispensing it into a labeled vial containing a precise volume (e.g., 1.0 mL) of the Internal Standard solution.[19] The immediate quenching and dilution halt the reaction and prepare the sample for analysis.

  • Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial. This removes solid particles that could damage the HPLC column.

4. Data Analysis:

  • Analyze each sample by HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Generate a calibration curve for the product against the internal standard to ensure quantitative accuracy.

  • Plot the concentration of the product (or consumption of the limiting reactant) as a function of time. This plot provides the kinetic profile of the reaction, from which the initial reaction rate can be determined.

References

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  • Li, B., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 20(2), 195-212.
  • Jadhav, G. R., & Verma, A. K. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5227-5285.
  • Christensen, M., et al. (2019). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering, 4(9), 1555-1558.
  • Searle, B. C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor (Canada).
  • Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromopyridine-4-carboxaldehyde.
  • Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. The University of British Columbia.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 225-237.
  • RSC Publishing. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Reaction Chemistry & Engineering.
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  • Benchchem. A Comparative Guide to Alternatives for 4-Methylpyridine-2-boronic Acid in Cross-Coupling Reactions.
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  • Benchchem. A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine.
  • Lin, C. I., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(11), 20049-20063.
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyridines: A Benchmark of Traditional and Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern chemistry, forming the structural heart of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence in top-selling drugs underscores its importance in medicinal chemistry, where its unique electronic properties and ability to participate in hydrogen bonding are highly valued.[4] Consequently, the development of efficient and versatile methods for the synthesis of functionalized pyridines remains a topic of intense research.

This guide provides an in-depth technical comparison of traditional and modern synthetic approaches to functionalized pyridines. As a Senior Application Scientist, my goal is to move beyond a simple recitation of methods and instead offer a critical evaluation of their underlying mechanisms, practical applicability, and performance, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic strategy for their target pyridine derivatives. We will explore the strengths and limitations of classical condensation reactions and benchmark them against the precision and efficiency of modern catalytic methods.

I. Traditional Routes: Building the Pyridine Core from Acyclic Precursors

For over a century, the construction of the pyridine ring has relied on a set of robust and dependable condensation reactions. These methods, often named after their discoverers, involve the cyclization of acyclic carbonyl compounds with an ammonia source. While sometimes requiring harsh conditions, their simplicity and use of readily available starting materials have ensured their enduring relevance.[2][5]

The Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a workhorse for the synthesis of symmetrically substituted pyridines.[6] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[1] The driving force for this final step is the formation of the stable aromatic ring.[6]

Mechanism and Causality: The reaction proceeds through a series of well-established steps, including a Knoevenagel condensation and a Michael addition, culminating in cyclization and dehydration.[7] The choice of an ammonium salt, such as ammonium acetate, provides both the nitrogen atom and a mild acidic catalyst for the condensation steps. The initial formation of the 1,4-DHP is a key feature of this synthesis, and its subsequent oxidation is a necessary step to achieve the final aromatic product. This two-step sequence (condensation followed by oxidation) is a defining characteristic of the Hantzsch synthesis.

Hantzsch_Workflow cluster_step1 Step 1: 1,4-Dihydropyridine Synthesis cluster_step2 Step 2: Oxidation Aldehyde Aldehyde Reaction_Mixture Reaction Mixture in Solvent (e.g., Ethanol) Aldehyde->Reaction_Mixture beta_Ketoester β-Ketoester (2 eq.) beta_Ketoester->Reaction_Mixture Ammonia_Source Ammonia Source Ammonia_Source->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Dihydropyridine 1,4-Dihydropyridine Reflux->Dihydropyridine Oxidation_Reaction Oxidation Reaction Dihydropyridine->Oxidation_Reaction Oxidizing_Agent Oxidizing Agent (e.g., HNO₃, FeCl₃) Oxidizing_Agent->Oxidation_Reaction Pyridine_Product Functionalized Pyridine Oxidation_Reaction->Pyridine_Product

General workflow for the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [5]

  • Step 1: 1,4-Dihydropyridine Synthesis

    • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).[5]

    • Stir the mixture at reflux for 4 hours.[5]

    • Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield diethyl 1,4-dihydro-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. A typical yield for this step is around 45.9% with ammonium bicarbonate in methanol.[1]

  • Step 2: Oxidation

    • Dissolve the 1,4-dihydropyridine from Step 1 in a suitable solvent such as glacial acetic acid.

    • Add a suitable oxidizing agent, such as nitric acid or ferric chloride hexahydrate (0.02 mmol for a 0.01 mol scale reaction), and heat the mixture under reflux.[1]

    • After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.

    • Collect the precipitated product by filtration and recrystallize to obtain the pure diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. The yield for this oxidation step can be around 50.2%.[1]

The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke synthesis offers a highly versatile and convergent route to 2,4,6-trisubstituted pyridines, particularly those bearing aryl or heteroaryl substituents.[5] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5]

Mechanism and Causality: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to afford the aromatic pyridine ring.[5] A key advantage of the Kröhnke synthesis is the direct formation of the aromatic pyridine without the need for a separate oxidation step.[8]

Krohnke_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Base Unsaturated_Ketone α,β-Unsaturated Carbonyl Compound Dicarbonyl 1,5-Dicarbonyl Intermediate Unsaturated_Ketone->Dicarbonyl Ammonium_Acetate Ammonium Acetate Pyridine 2,4,6-Trisubstituted Pyridine Ammonium_Acetate->Pyridine Ylide->Dicarbonyl + α,β-Unsaturated Carbonyl Dicarbonyl->Pyridine + Ammonia, - H₂O

Simplified mechanism of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [5]

  • Preparation of N-Phenacylpyridinium Bromide:

    • Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.

    • Add pyridine (1.1 equiv) dropwise with stirring at room temperature.

    • Collect the resulting precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.

  • Pyridine Synthesis:

    • In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one, 1.0 equiv), and ammonium acetate (10 equiv) in glacial acetic acid.[5]

    • Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.[5]

    • After cooling, pour the mixture into ice water with stirring to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water and cold ethanol, and recrystallize from an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine.

The Bohlmann-Rahtz Pyridine Synthesis: A Route to Trisubstituted Pyridines

The Bohlmann-Rahtz synthesis provides a two-step method for producing 2,3,6-trisubstituted pyridines. The process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[9]

Mechanism and Causality: This method is related to the Hantzsch synthesis but utilizes an ynone instead of an enone, which circumvents the need for a final oxidation step.[9] A significant drawback of the classical approach is the high temperature required for the cyclodehydration.[9] However, modern modifications using acid catalysis can lower this temperature.[10]

Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Synthesis [2]

  • In a microwave process vial, dissolve the ethynyl ketone (0.31 mmol) and the enamine (0.40 mmol) in a 5:1 mixture of ethanol and acetic acid (3 mL).[2]

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture for 5 minutes at 120 °C.[2]

  • After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the trisubstituted pyridine.

II. Modern Routes: Functionalizing the Pre-formed Pyridine Ring

In contrast to traditional methods that build the pyridine ring from scratch, modern synthetic strategies often focus on the direct functionalization of a pre-existing pyridine core. These methods, driven by advances in catalysis, offer unparalleled efficiency, regioselectivity, and functional group tolerance.[5]

Transition-Metal-Catalyzed C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyridine ring. This approach avoids the need for pre-functionalization (e.g., halogenation) of the pyridine starting material, thereby reducing step count and waste generation.[4] Palladium, rhodium, and iridium catalysts are commonly employed for these transformations.[5]

Mechanism and Causality: The mechanism typically involves the coordination of the pyridine nitrogen to the metal center, which directs the activation of a C-H bond, usually at the C2 position. This is followed by oxidative addition, migratory insertion, and reductive elimination steps to form the new C-C or C-heteroatom bond. The use of an N-oxide can alter the regioselectivity and reactivity of the pyridine ring.

CH_Functionalization_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyridine_Derivative Pyridine Derivative Reaction_Vessel Reaction in Solvent under Heat Pyridine_Derivative->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Reaction_Vessel Catalyst Transition Metal Catalyst (e.g., Pd) Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Functionalized_Pyridine Functionalized Pyridine Reaction_Vessel->Functionalized_Pyridine

General workflow for Transition-Metal-Catalyzed C-H Functionalization.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-oxide [5]

  • In an oven-dried vial, combine palladium(II) acetate (5 mol %), tri(tert-butyl)phosphine tetrafluoroborate (15 mol %), and potassium carbonate (2.0 equiv).

  • Add the pyridine N-oxide substrate (2-4 equiv) and the aryl bromide (1.0 equiv).

  • Add dioxane as the solvent and heat the mixture at 110 °C for 24 hours.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has recently emerged as a powerful tool for the functionalization of pyridines under mild conditions.[11] This method utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then react with the pyridine ring.

Mechanism and Causality: The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) with visible light. The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle with a substrate to generate a radical. This radical can then add to a protonated or activated pyridine, followed by an oxidation and deprotonation sequence to yield the functionalized pyridine. The mild reaction conditions and high functional group tolerance are major advantages of this approach.[11]

Experimental Protocol: General Procedure for Photoredox-Catalyzed Alkylation of Pyridines

  • In a reaction vial, combine the pyridine substrate, the alkyl radical precursor (e.g., a carboxylic acid or an alkyl silane), the photocatalyst (e.g., Ir(ppy)3), and a suitable solvent (e.g., acetonitrile or DMF).

  • Degas the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Flow Chemistry: Enhancing Efficiency and Safety

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pyridines, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability.[12][13] By precisely controlling reaction parameters such as temperature, pressure, and residence time, flow reactors can often lead to higher yields and purities.[14]

Advantages over Batch Synthesis: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling better control over reaction exotherms and access to reaction conditions that are difficult to achieve in batch.[12] This is particularly beneficial for highly exothermic or fast reactions. The reduced reactor volume at any given time also enhances safety when working with hazardous reagents or intermediates.[14]

Experimental Protocol: One-Step Bohlmann-Rahtz Synthesis in a Continuous Flow Microwave Reactor

  • Prepare a solution of the enamine and ethynyl ketone in a 5:1 mixture of ethanol and acetic acid.

  • Pump the solution through a microwave flow reactor at a defined flow rate to achieve the desired residence time (e.g., 5 minutes).

  • Set the microwave reactor to the desired temperature (e.g., 120 °C).

  • The product stream is collected at the reactor outlet.

  • The collected solution is then worked up as in the batch procedure (neutralization, extraction, and purification). This method has been shown to produce comparable or even better yields than the batch microwave synthesis.

III. Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of representative functionalized pyridines via both traditional and modern routes.

Method Target Molecule Starting Materials Conditions Reaction Time Yield Reference
Hantzsch Synthesis Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylateBenzaldehyde, Ethyl acetoacetate, Ammonium bicarbonateMethanol, Reflux0.5 h (DHP synthesis) + oxidation time~23% (overall)[1]
Kröhnke Synthesis 2,4,6-TriphenylpyridineN-Phenacylpyridinium bromide, Chalcone, Ammonium acetateGlacial acetic acid, Reflux4-6 hHigh (not specified)[5]
Bohlmann-Rahtz (Microwave) Trisubstituted PyridineEthynyl ketone, EnamineEthanol/Acetic acid, 120 °C, Microwave5 min86%[2]
Pd-Catalyzed C-H Arylation 2-Aryl Pyridine N-oxidePyridine N-oxide, Aryl bromidePd(OAc)₂, P(tBu)₃·HBF₄, K₂CO₃, Dioxane, 110 °C24 hModerate to high[5]

Analysis of Performance Data:

The data clearly illustrates the trade-offs between traditional and modern methods. The Hantzsch synthesis , while straightforward, can suffer from moderate overall yields due to the two-step nature of the process.[1] The Kröhnke synthesis is a reliable method for accessing polysubstituted aryl pyridines directly.[5]

Modern methods showcase significant advantages in terms of efficiency and conditions. The microwave-assisted Bohlmann-Rahtz synthesis dramatically reduces the reaction time from hours to minutes while achieving high yields.[2] Palladium-catalyzed C-H functionalization , while requiring a longer reaction time and a more complex catalytic system, offers the significant advantage of directly functionalizing the pyridine core without the need for constructing the ring from scratch, which is highly desirable for late-stage functionalization in drug discovery.[5]

IV. Conclusion and Future Perspectives

The synthesis of functionalized pyridines is a mature field that continues to evolve. Traditional methods like the Hantzsch and Kröhnke syntheses remain valuable tools in the synthetic chemist's arsenal, particularly for their operational simplicity and ability to generate complex structures from simple starting materials.

However, the relentless drive for greater efficiency, sustainability, and precision has led to the ascendancy of modern synthetic methods. Transition-metal-catalyzed C-H functionalization, photoredox catalysis, and flow chemistry are not merely incremental improvements; they represent a paradigm shift in how we approach the synthesis of these vital heterocyclic compounds. These modern techniques offer milder reaction conditions, broader substrate scope, and often higher yields, all while minimizing waste.

V. References

  • Li, G. Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Semantic Scholar. [Link]

  • Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein journal of organic chemistry, 9, 1957–1968. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • M. de Fatima A. M. & Jamison, T. F. (2021). Continuous Flow Synthesis of Anticancer Drugs. PMC. [Link]

  • Bose, P. (2024, January 16). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. [Link]

  • Flow Chemistry vs. Batch Processes. Aragen Life Sciences. [Link]

  • A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. [Link]

  • Comparison between flow and batch process in synthesis of... - ResearchGate. [Link]

  • Classical and traditional methods for the synthesis of functionalized pyridines. - ResearchGate. [Link]

  • A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. ResearchGate. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. PubMed Central. [Link]

  • Maity, P., & Mandal, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(3), 451-469. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. ResearchGate. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Photoredox Catalysis in Organic Chemistry. ACS Publications. [Link]

  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. Green Chemistry. [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PubMed Central. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. [Link]

  • Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-ethoxy-4-methylpyridine, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not just a matter of best practice but a legal and ethical obligation.

Immediate Safety and Hazard Profile

Assumed Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][7]

  • Irritation: Causes skin and serious eye irritation.[2][3][4]

  • Environmental Hazard: Discharge into the environment must be avoided.[1]

All handling and disposal operations must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.[8][9]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against splashes and eye irritation.[1][2][8]
Lab Coat Fire-resistant and imperviousTo protect skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.To prevent inhalation of harmful vapors or dust.[1][2][10]

Step-by-Step Disposal Protocol

The disposal of this compound must be in strict accordance with all federal, state, and local regulations.[6][11] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[5][12]

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.[5][12]

  • Designate a "Halogenated Organic Waste" stream. All waste containing this compound must be collected separately from non-halogenated organic waste, acids, bases, and oxidizers.[5][13]

  • This includes:

    • Unused or expired reagent.

    • Reaction mixtures containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, absorbent paper).

    • Rinsate from cleaning contaminated glassware (see decontamination section).

Waste Container Management: Secure and Compliant
  • Select an appropriate container: Use a designated, sealable, and clearly labeled hazardous waste container.[5] The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), that will not react with the chemical.[11] Avoid using metal containers as halogenated solvents can produce acids that corrode metal.[13]

  • Labeling is critical: The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled with the words "Hazardous Waste."[14] The label must also include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The specific hazard warnings (e.g., "Toxic," "Irritant").

    • The date when the first drop of waste was added to the container (for tracking accumulation time).[14]

On-Site Accumulation and Storage

Laboratories that generate hazardous waste must adhere to EPA regulations for on-site storage, which are determined by the facility's generator status.[14][15]

  • Satellite Accumulation Areas (SAA): Waste can be stored in an SAA, which is at or near the point of generation and under the control of the laboratory personnel.[12][14][16] The SAA must be inspected weekly for leaks.[12]

  • Generator Status and Storage Limits:

    • Very Small Quantity Generators (VSQG): Generate ≤ 100 kg of non-acute hazardous waste per month.

    • Small Quantity Generators (SQG): Generate > 100 kg and < 1,000 kg of non-acute hazardous waste per month. Waste can be stored on-site for up to 180 days.[14]

    • Large Quantity Generators (LQG): Generate ≥ 1,000 kg of non-acute hazardous waste per month. Waste can be stored on-site for up to 90 days.[14]

  • Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within the designated SAA.[1][13] This area should be away from incompatible materials.

Disposal Workflow Diagram

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers and Glassware
  • Triple Rinsing: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect the Rinsate: The solvent rinsate is considered hazardous waste and must be collected and disposed of in the "Halogenated Organic Waste" container.

  • After proper decontamination, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies.

Final Disposal: Professional and Compliant
  • Engage a Licensed Waste Broker: All hazardous waste must be transported and disposed of by a licensed and certified hazardous waste management company.[15]

  • Preferred Disposal Method: For pyridine and its derivatives, high-temperature incineration is the preferred method of disposal as it ensures the complete destruction of the compound.[5][6]

  • Documentation: Maintain a "cradle-to-grave" record of all hazardous waste generated and disposed of, as required by the EPA's Resource Conservation and Recovery Act (RCRA).[15] This documentation is essential for regulatory compliance and inspections.

Trustworthiness Through Self-Validation

This protocol is designed as a self-validating system. By following the steps of segregation, containment, labeling, and documentation, you create a clear and traceable path for the waste. The weekly inspections of SAAs and the use of licensed disposal vendors provide multiple checkpoints to ensure compliance and safety. This systematic approach minimizes the risk of accidental release, exposure, and regulatory non-compliance.

References

  • Navigating the Disposal of 2-(4-Fluorophenyl)pyridine: A Procedural Guide - Benchchem.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
  • Managing Hazardous Chemical Waste in the Lab.
  • 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE SDS, 886372-61-8 Safety D
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - NCBI.
  • SAFETY D
  • Pyridine ACS Safety D
  • SAFETY D
  • SAFETY D
  • 5-bromo-2-nitropyridine - Jubilant Ingrevia.
  • TCI AMERICA - Spectrum Chemical.
  • Halogen
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Halogenated Organic Liquids - Standard Oper

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A Senior Application Scientist's Guide to Handling 5-Bromo-2-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for the handling of 5-Bromo-2-ethoxy-4-methylpyridine. As the specific toxicological properties of this compound may not be exhaustively studied, this guide synthesizes data from structurally similar brominated pyridine compounds to establish a robust framework for ensuring laboratory safety. The procedures outlined are designed for researchers, scientists, and drug development professionals.

Immediate Safety Briefing: Core Hazards

Based on an analysis of analogous compounds, this compound should be handled as a substance that is potentially harmful and irritating. The primary hazards are anticipated to be:

  • Skin Irritation : May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation : Contact with eyes is likely to cause serious irritation.[1][2][3][4]

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed or in Contact with Skin : Similar compounds are classified as harmful if ingested or absorbed through the skin.[2][4]

Due to these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Hazard Analysis and Risk Mitigation

While a specific Safety Data Sheet (SDS) for this compound is not available, data from related structures like 5-Bromo-2-methoxypyridine and 2-Bromo-5-methylpyridine strongly suggest the following GHS classifications should be assumed as a precautionary measure:

  • Skin Corrosion/Irritation, Category 2 [1][3]

  • Serious Eye Damage/Eye Irritation, Category 2/2A [1][3]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory system), Category 3 [3][4]

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4 [2][4]

The causality is clear: halogenated organic compounds, particularly pyridines, can interfere with biological processes upon contact or absorption. The bromine atom and the pyridine ring system contribute to the molecule's reactivity and potential for biological harm. Therefore, the primary goal of our safety protocol is to eliminate routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential. The following table summarizes the minimum required PPE for handling this compound under standard laboratory conditions (e.g., weighing, transfers, and reactions in a fume hood).

Protection TypeRecommended EquipmentStandard & Justification
Eye and Face Chemical splash goggles and a face shield.Must conform to OSHA 1910.133 or EN 166 standards.[2][3] Goggles are essential to prevent eye contact; a face shield is required when there is a splash potential.[5]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.Inspect gloves for integrity before each use. Double-gloving is recommended for extended handling periods to protect against potential permeation.[6][7]
Body Protection Flame-resistant lab coat.Provides a primary barrier against incidental skin contact.[8] For larger quantities or significant splash risk, a chemical-resistant apron is advised.
Respiratory Required when working outside a certified chemical fume hood or if aerosols are generated.Use a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas).[8][9] All work should ideally be done in a fume hood to minimize inhalation risk.[3][6]

An eyewash station and safety shower must be readily accessible in the immediate work area.[2][6]

Operational Plan: From Receipt to Reaction

Safe handling is a procedural workflow, not just a set of equipment. Follow these steps to minimize risk at every stage.

Step 1: Pre-Handling Preparation

  • Review SDS of Analogs : Before work begins, review the SDS for similar compounds to reinforce understanding of the hazards.[1][2][3]

  • Designate Work Area : All handling of this compound must occur within a certified chemical fume hood to control vapor and dust exposure.[9]

  • Assemble PPE : Don all required PPE as specified in the table above before entering the designated work area.

Step 2: Handling the Chemical

  • Weighing and Transfer : Perform all weighing and transfers on a disposable surface (e.g., weighing paper) within the fume hood to contain any spills. Avoid generating dust.[4]

  • Solutions : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Hygiene : Never eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][3]

Step 3: Storage

  • Container : Keep the container tightly closed when not in use.[3][4]

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Access : The storage area should be locked or otherwise accessible only to authorized personnel.[2][4]

Disposal Plan: Waste Management

Improper disposal is a critical safety and environmental risk. All waste materials containing this compound must be treated as hazardous waste.[10]

  • Waste Segregation :

    • Solid Waste : Collect any contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

    • Liquid Waste : Collect solutions and rinsate in a designated container for halogenated organic waste. Do not mix with other waste streams.[10][11]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the relevant hazard pictograms.[10]

  • Disposal : Arrange for disposal through a licensed chemical destruction plant or a certified hazardous waste disposal company. Do not discharge to sewer systems.[8]

Emergency Procedures: Managing Exposure

In the event of accidental exposure, time is critical.

  • Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If breathing is difficult or they feel unwell, call a poison center or doctor.[4]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[2] Call a poison center or doctor immediately.[4]

  • Spill : Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[9] Ensure the area is well-ventilated.

Visualization: PPE Selection & Handling Workflow

The following diagram outlines the decision-making process for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_post Post-Handling Phase A Review Hazards (Analog SDS) B Designate Fume Hood Work Area A->B C Assemble Full PPE (Goggles, Face Shield, Gloves, Lab Coat) B->C D Don Full PPE C->D E Perform Task (Weighing, Transfer, Reaction) D->E F Potential for Aerosol/Dust? E->F G Add NIOSH-Approved Respirator F->G Yes H Segregate Waste (Solid & Liquid Halogenated) F->H No G->H I Store Chemical Properly (Cool, Dry, Ventilated) H->I J Doff PPE & Wash Hands I->J

Caption: Workflow for PPE selection and safe handling of this compound.

References

  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. Spectrum Chemical.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

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